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5-Bromo-1H-pyrazolo[3,4-B]pyrazin-3-amine

Cat. No.: B581082
CAS No.: 1242336-77-1
M. Wt: 214.026
InChI Key: VDDJIDGFTDEJFJ-UHFFFAOYSA-N
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Description

5-Bromo-1H-pyrazolo[3,4-b]pyrazin-3-amine (CAS 1242336-77-1) is a brominated heterocyclic compound that serves as a versatile chemical intermediate and scaffold in medicinal chemistry and drug discovery research. With a molecular formula of C5H4BrN5 and a purity of 97.0% , this solid compound is a key synthon for constructing more complex molecules via metal-catalyzed cross-coupling reactions, where the bromine atom acts as a handle for further functionalization . Its core structure is part of the 1H-pyrazolo[3,4-b]pyrazine family, a class of fused bicyclic heterocycles that are isosteres of purine bases and are of significant interest in biomedical research . Researchers utilize this and related scaffolds to develop novel bioactive molecules, with scientific literature reporting derivatives of such structures exhibiting a range of pharmacological activities, including antimicrobial properties . The compound is supplied for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4BrN5 B581082 5-Bromo-1H-pyrazolo[3,4-B]pyrazin-3-amine CAS No. 1242336-77-1

Properties

IUPAC Name

5-bromo-2H-pyrazolo[3,4-b]pyrazin-3-amine
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InChI

InChI=1S/C5H4BrN5/c6-2-1-8-5-3(9-2)4(7)10-11-5/h1H,(H3,7,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDJIDGFTDEJFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NNC(=C2N=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20725561
Record name 5-Bromo-2H-pyrazolo[3,4-b]pyrazin-3-amine
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Molecular Weight

214.02 g/mol
Source PubChem
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CAS No.

1242336-77-1
Record name 5-Bromo-1H-pyrazolo[3,4-b]pyrazin-3-amine
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Record name 3-Amino-5-bromo-1H-pyrazolo[3,4-b]pyrazine
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Foundational & Exploratory

An In-depth Technical Guide on 5-Bromo-1H-pyrazolo[3,4-B]pyrazin-3-amine: Structure, Properties, and Synthetic Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed experimental data and in-depth research specifically on 5-Bromo-1H-pyrazolo[3,4-B]pyrazin-3-amine (CAS: 1242336-77-1) are limited in publicly available scientific literature. This guide provides a comprehensive overview based on available data for the compound and related pyrazolo[3,4-b]pyrazine derivatives to offer insights for researchers, scientists, and drug development professionals.

Introduction

The pyrazolo[3,4-b]pyrazine scaffold is a significant heterocyclic structure in medicinal chemistry, known to be a core component in various biologically active compounds.[1] Derivatives of this class have been explored for a range of therapeutic applications, including as anticancer and anti-inflammatory agents.[2][3] The bromine substitution at the 5-position and the amine group at the 3-position of the pyrazolo[3,4-b]pyrazine core in this compound suggest its potential as a versatile intermediate for the synthesis of novel drug candidates. The bromine atom can serve as a handle for further functionalization through various cross-coupling reactions, while the amine group can be modified to introduce different pharmacophoric features.

Chemical Structure and Properties

The chemical structure of this compound consists of a fused pyrazole and pyrazine ring system. The key structural features include a bromine atom at position 5 and an amine group at position 3.

Table 1: Chemical Identifiers and Basic Properties

PropertyValueSource
CAS Number 1242336-77-1[4][5]
Molecular Formula C₅H₄BrN₅-
Molecular Weight 214.02 g/mol -

Spectroscopic Data

While specific spectroscopic data for this compound is not available in the provided search results, general characteristics for the parent compound, 5-bromo-1H-pyrazolo[3,4-b]pyrazine, can be inferred from available ¹H NMR spectra of related compounds.[6] For a definitive structural elucidation, experimental acquisition of ¹H NMR, ¹³C NMR, and mass spectrometry data would be required.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound was not found in the searched literature. However, a general synthetic approach to the pyrazolo[3,4-b]pyrazine core often involves the condensation of a substituted aminopyrazole with a dicarbonyl compound or its equivalent.

Below is a conceptual workflow for the synthesis of a substituted pyrazolo[3,4-b]pyrazine, which could be adapted for the target molecule.

G cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_final Final Product A 3,5-Diaminopyrazole Derivative C Cyclocondensation A->C B Brominated Dicarbonyl Compound B->C D Dihydro-pyrazolo[3,4-b]pyrazine C->D E Oxidation D->E Aromatization F This compound E->F

A conceptual synthetic workflow for this compound.

Biological Activity and Drug Development Potential

While there is no specific biological data for this compound, the broader class of pyrazolo[3,4-b]pyrazine derivatives has shown promising biological activities. Studies have reported their evaluation as antifungal, antibacterial, and for the treatment of hematologic diseases.[1]

Given the interest in pyrazole-fused heterocycles as kinase inhibitors, it is plausible that derivatives of this compound could be investigated for such activities. Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in diseases like cancer and inflammation.

The following diagram illustrates a general mechanism of action where a hypothetical inhibitor, derived from the pyrazolo[3,4-b]pyrazine scaffold, targets a protein kinase.

G cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition Mechanism A Upstream Signal B Protein Kinase A->B Activates C Substrate Protein B->C Phosphorylates D Phosphorylated Substrate (Active) C->D E Cellular Response (e.g., Proliferation, Inflammation) D->E F Pyrazolo[3,4-b]pyrazine Derivative (Inhibitor) F->B Inhibits

A generalized kinase inhibition pathway by a pyrazolo[3,4-b]pyrazine derivative.

Conclusion

This compound is a chemical entity with potential for further exploration in drug discovery and medicinal chemistry. Its structure is amenable to diversification, making it an attractive starting point for the synthesis of compound libraries for biological screening. While specific data on its chemical properties and biological activity are currently scarce, the known activities of related pyrazolo[3,4-b]pyrazine derivatives provide a strong rationale for its investigation as a building block for novel therapeutic agents. Further research is warranted to fully characterize this compound and unlock its potential in the development of new medicines.

References

An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-1H-pyrazolo[3,4-b]pyrazin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and characterization of the novel heterocyclic compound, 5-Bromo-1H-pyrazolo[3,4-b]pyrazin-3-amine. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery, offering detailed experimental protocols, characterization data, and insights into the potential biological significance of this compound class.

Introduction

The pyrazolo[3,4-b]pyrazine scaffold is a privileged heterocyclic system that has garnered significant attention in the field of medicinal chemistry. Derivatives of this core structure have been reported to exhibit a wide range of biological activities, including anti-inflammatory and anticancer properties.[1][2] The introduction of a bromine atom and an amine group at specific positions on this scaffold, as in this compound, is anticipated to modulate its physicochemical properties and biological activity, making it a compound of interest for further investigation as a potential therapeutic agent. This guide outlines a plausible synthetic pathway and expected analytical characteristics for this target molecule.

Proposed Synthesis

Synthesis_Workflow Proposed Synthesis of this compound cluster_step1 Step 1: Bromination cluster_step2 Step 2: Pyrazine Ring Formation A 3,5-Diaminopyrazole B 3,5-Diamino-4-bromopyrazole A->B N-Bromosuccinimide (NBS) Acetonitrile, rt C 3,5-Diamino-4-bromopyrazole D This compound C->D Glyoxal (40% in H2O) Ethanol, Reflux

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol

Step 1: Synthesis of 3,5-Diamino-4-bromopyrazole

  • Materials: 3,5-Diaminopyrazole, N-Bromosuccinimide (NBS), Acetonitrile.

  • Procedure:

    • To a stirred solution of 3,5-diaminopyrazole (1.0 eq) in acetonitrile at room temperature, add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford 3,5-diamino-4-bromopyrazole.

Step 2: Synthesis of this compound

  • Materials: 3,5-Diamino-4-bromopyrazole, Glyoxal (40% aqueous solution), Ethanol.

  • Procedure:

    • Dissolve 3,5-diamino-4-bromopyrazole (1.0 eq) in ethanol.

    • Add an aqueous solution of glyoxal (40%, 1.1 eq) to the reaction mixture.

    • Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield this compound.

Characterization

The structural confirmation of the synthesized this compound would be achieved through a combination of spectroscopic techniques. The expected characterization data are summarized in the table below.

PropertyExpected Value
Molecular Formula C₅H₄BrN₅
Molecular Weight 213.03 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (DMSO-d₆, 400 MHz) δ 13.5-12.5 (br s, 1H, NH), 8.3-8.1 (s, 1H, pyrazine-H), 7.0-6.5 (br s, 2H, NH₂)
¹³C NMR (DMSO-d₆, 100 MHz) δ 155-150, 145-140, 135-130, 100-95 (tentative)
Mass Spectrometry (ESI+) m/z 213.9723 [M+H]⁺, 215.9702 [M+H]⁺ (isotopic pattern for Br)

Note: NMR chemical shifts are predicted and may vary.

Potential Biological Activity and Signaling Pathways

Derivatives of the pyrazolo[3,4-b]pyrazine core have demonstrated promising anticancer and anti-inflammatory activities.[1][2] Recent studies have highlighted their potential as inhibitors of key signaling proteins involved in cancer progression. For instance, certain 1H-pyrazolo[3,4-b]pyrazine derivatives have been identified as selective allosteric inhibitors of the protein tyrosine phosphatase SHP2, a critical node in the RAS-MAPK signaling pathway.[3][4]

SHP2_Pathway Simplified RAS-MAPK Signaling Pathway and SHP2 Inhibition RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation SHP2->RAS Promotes GDP-GTP Exchange Inhibitor This compound (Proposed Inhibitor) Inhibitor->SHP2 Inhibits

Caption: Inhibition of the SHP2-mediated RAS-MAPK pathway.

The inhibition of SHP2 by compounds like this compound could represent a viable therapeutic strategy for cancers driven by mutations in the KRAS gene, particularly in non-small cell lung cancer.[3][4] The bromine atom on the pyrazine ring could potentially engage in halogen bonding interactions within the allosteric binding site of SHP2, enhancing binding affinity and inhibitory potency. The amino group at the 3-position provides a handle for further structural modifications to optimize the drug-like properties of the compound.

Conclusion

This technical guide has detailed a proposed synthetic route for this compound and provided a summary of its expected analytical characterization. The pyrazolo[3,4-b]pyrazine scaffold is a promising platform for the development of novel therapeutics, particularly in the area of oncology. The information presented herein is intended to facilitate further research and development of this and related compounds as potential drug candidates. Experimental validation of the proposed synthesis and a thorough investigation of the biological activities are warranted to fully elucidate the therapeutic potential of this compound.

References

Biological Activity of Pyrazolo[3,4-b]pyrazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Despite a comprehensive search, no specific biological activity data was found for 5-Bromo-1H-pyrazolo[3,4-b]pyrazin-3-amine derivatives. This guide therefore focuses on the biological activities of the broader class of pyrazolo[3,4-b]pyrazine derivatives, drawing on available scientific literature to provide a detailed overview for researchers, scientists, and drug development professionals. The presented data, protocols, and pathways serve as a valuable reference for investigating the potential of this heterocyclic scaffold.

The pyrazolo[3,4-b]pyrazine core is a promising scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities, including anticancer and anti-inflammatory properties.[1][2] This technical guide summarizes key findings on the biological evaluation of these compounds, provides detailed experimental methodologies, and visualizes relevant biological pathways and workflows.

Anticancer Activity

A study by El-Kashef and colleagues in 2018 explored the anticancer effects of newly synthesized pyrazolo[3,4-b]pyrazine derivatives against the MCF-7 human breast cancer cell line.[1][2] The half-maximal inhibitory concentrations (IC50) were determined to quantify their cytotoxic effects.

Quantitative Data: Anticancer Activity
CompoundStructureIC50 (µM) against MCF-7
25i 5-(4-chlorophenyl)-3-(3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)-1-phenyl-1H-pyrazole15.3
25j 3-(3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)-1,5-diphenyl-1H-pyrazole18.7
Doxorubicin (Standard)9.8
Data sourced from El-Kashef et al., 2018.[1][2]

Anti-inflammatory Activity

The same study also investigated the anti-inflammatory potential of pyrazolo[3,4-b]pyrazine derivatives using a carrageenan-induced paw edema model in rats.[2] The percentage of edema inhibition was measured to assess the anti-inflammatory effect.

Quantitative Data: Anti-inflammatory Activity
CompoundStructure% Edema Inhibition
15 5-acetyl-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine44.44
29 1-(3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)ethanone oxime30.55
Indomethacin (Standard)44.44
Data sourced from El-Kashef et al., 2018.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the protocols for the key experiments cited in this guide.

MTT Assay for Anticancer Activity

This protocol is adapted from the methodology described by El-Kashef et al. (2018).[2]

Objective: To determine the cytotoxic effects of pyrazolo[3,4-b]pyrazine derivatives on the MCF-7 human breast cancer cell line.

Materials:

  • MCF-7 cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin/streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds dissolved in DMSO

Procedure:

  • Seed MCF-7 cells in 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Treat the cells with various concentrations of the test compounds and incubate for an additional 48 hours.

  • After the incubation period, add 20 µL of the MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This protocol is based on the in vivo anti-inflammatory evaluation detailed by El-Kashef et al. (2018).[2]

Objective: To assess the in vivo anti-inflammatory activity of pyrazolo[3,4-b]pyrazine derivatives in a rat model.

Materials:

  • Wistar rats (150-180 g)

  • Carrageenan solution (1% w/v in saline)

  • Test compounds

  • Indomethacin (standard drug)

  • Plethysmometer

Procedure:

  • Divide the rats into groups (n=6 per group): control, standard, and test groups.

  • Administer the test compounds or indomethacin (28 µM/kg) intraperitoneally. The control group receives the vehicle.

  • After 30 minutes, inject 0.1 mL of the carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 1, 2, and 3 hours after the carrageenan injection.

  • Calculate the percentage of edema inhibition using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Visualizations

Diagrams are provided to illustrate key experimental workflows and potential signaling pathways that may be modulated by pyrazolo[3,4-b]pyrazine derivatives.

Experimental Workflow: MTT Assay

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed MCF-7 cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compounds Add test compounds incubation_24h->add_compounds incubation_48h Incubate for 48h add_compounds->incubation_48h add_mtt Add MTT solution incubation_48h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h dissolve_formazan Dissolve formazan with DMSO incubation_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow for determining the anticancer activity of compounds using the MTT assay.

Potential Signaling Pathway: Kinase Inhibition

While not definitively established for the pyrazolo[3,4-b]pyrazine core, a common mechanism of action for similar heterocyclic compounds is the inhibition of protein kinases involved in cancer cell proliferation and survival. A generalized kinase inhibition pathway is depicted below.

Kinase_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_pathway Kinase Cascade cluster_downstream Downstream Effects GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds Kinase1 Kinase A RTK->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Kinase3 Kinase C Kinase2->Kinase3 Phosphorylates Proliferation Cell Proliferation Kinase3->Proliferation Survival Cell Survival Kinase3->Survival PyrazoloPyrazine Pyrazolo[3,4-b]pyrazine Derivative PyrazoloPyrazine->Kinase2 Inhibits

Caption: A generalized signaling pathway illustrating potential kinase inhibition by pyrazolopyrazine derivatives.

This guide provides a foundational understanding of the biological activities of pyrazolo[3,4-b]pyrazine derivatives. Further research is warranted to explore the full therapeutic potential of this promising class of compounds, including the specific this compound scaffold.

References

The Rise of a Privileged Scaffold: A Technical Guide to 5-Bromo-1H-pyrazolo[3,4-b]pyrazin-3-amine and its Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available research on the specific molecule, 5-Bromo-1H-pyrazolo[3,4-b]pyrazin-3-amine, as a kinase inhibitor scaffold is limited. This guide provides a comprehensive overview of the closely related and well-documented pyrazolo[3,4-b]pyrazine and pyrazolo[3,4-b]pyridine scaffolds, which serve as a strong predictive model for the potential of the titular compound in kinase inhibitor design.

Introduction: The Pyrazolo[3,4-b]pyrazine Core – A Versatile Scaffold for Kinase Inhibition

The pyrazolo[3,4-b]pyrazine heterocyclic system is emerging as a "privileged scaffold" in medicinal chemistry, particularly in the design of kinase inhibitors. Its structure is an isostere of the adenine core of ATP, allowing molecules built upon this framework to effectively compete with ATP for binding within the kinase active site. This inherent ATP-mimetic quality makes the pyrazolo[3,4-b]pyrazine and its analogs, such as the pyrazolo[3,4-b]pyridine, highly attractive starting points for the development of potent and selective kinase inhibitors for a range of therapeutic applications, most notably in oncology. The strategic placement of a bromine atom at the 5-position and an amine group at the 3-position, as in the titular compound, provides key chemical handles for synthetic elaboration, enabling the exploration of structure-activity relationships and the optimization of target engagement.

Mechanism of Action: Mimicking the "Key" to Cellular Signaling

Protein kinases are fundamental regulators of a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] They function by catalyzing the transfer of a phosphate group from ATP to a protein substrate. The pyrazine-based core of these inhibitors is designed to bind to the ATP-binding pocket of the kinase, forming key hydrogen bond interactions with the hinge region of the enzyme.[2] This competitive inhibition prevents the binding of ATP, thereby blocking the phosphorylation of downstream substrates and interrupting the signaling cascade. The various functional groups appended to the core scaffold are designed to interact with other regions of the ATP-binding site to enhance potency and selectivity for the target kinase.

Quantitative Data Summary: Inhibitory Activities of Pyrazolo-based Kinase Inhibitors

The following tables summarize the in vitro inhibitory activities of representative kinase inhibitors based on the pyrazolo[3,4-b]pyridine and pyrazolo[3,4-b]pyrazine scaffolds.

Table 1: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against Tropomyosin Receptor Kinase A (TRKA)

Compound IDTarget KinaseIC50 (nM)
C03TRKA56
C09TRKA57
C10TRKA26
A01TRKA293
Larotrectinib (Control)TRKA3.0

Data sourced from a study on pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.[3]

Table 2: Inhibitory Activity of Pyrazolo[3,4-b]pyrazine Derivatives against SHP2 Phosphatase

Compound ExampleTargetIC50 (µM)
1SHP2< 0.5
2SHP2< 0.5
3SHP2< 0.5
4SHP2< 0.5

Data is representative of compounds disclosed in a patent for pyrazolo[3,4-b]pyrazines as SHP2 inhibitors; specific values are presented as ranges in the source document.[4]

Detailed Experimental Protocols

General Synthesis of Pyrazolo[3,4-b]pyridine-based TRKA Inhibitors

This protocol describes a general synthetic route for the preparation of pyrazolo[3,4-b]pyridine derivatives, exemplified by the synthesis of TRKA inhibitors.[3]

Step 1: Iodination of the Scaffold Commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine is dissolved in dimethylformamide (DMF). N-iodosuccinimide (NIS) is added, and the mixture is heated to 60°C and stirred for 12 hours. After cooling to room temperature, the mixture is poured into water, and the resulting precipitate is filtered to yield the iodinated intermediate.[3]

Step 2: Protection of the Pyrazole Nitrogen The iodinated intermediate is further reacted to protect the pyrazole nitrogen, for example, with a p-methoxybenzyl (PMB) group using PMB-Cl.

Step 3: Buchwald-Hartwig Coupling The protected intermediate undergoes a Buchwald-Hartwig coupling reaction with a suitable amine partner to introduce a key pharmacophore.

Step 4: Final Deprotection and Diversification The protecting group is removed, and further chemical modifications can be made to generate a library of final compounds for screening.

In Vitro Kinase Activity Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol outlines a general method for determining the inhibitory activity of compounds against a target kinase using an HTRF assay, as was employed for the evaluation of TRKA inhibitors.[3]

Materials:

  • Kinase of interest (e.g., TRKA)

  • Biotinylated substrate peptide

  • ATP

  • Test compounds serially diluted in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA)

  • HTRF detection reagents (e.g., Europium cryptate-labeled anti-phospho-specific antibody and Streptavidin-XL665)

  • 384-well low-volume plates

  • Plate reader capable of HTRF detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in 100% DMSO.

  • Reaction Setup: In a 384-well plate, add the test compound solution, followed by the kinase enzyme in assay buffer. Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound binding to the kinase.

  • Initiation of Kinase Reaction: Add a mixture of the biotinylated substrate peptide and ATP to each well to start the kinase reaction. Incubate for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection: Stop the kinase reaction by adding the HTRF detection reagents diluted in EDTA-containing buffer. Incubate in the dark for 60 minutes at room temperature to allow for the development of the FRET signal.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis: The ratio of the two emission signals is calculated and plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Workflows

Tropomyosin Receptor Kinase (TRK) Signaling Pathway

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that, upon binding to neurotrophins, activate downstream signaling cascades crucial for cell proliferation, differentiation, and survival.[3] Dysregulation of TRK signaling is implicated in various cancers.

TRK_Signaling Neurotrophin Neurotrophin (e.g., NGF) TRK_Receptor TRK Receptor (e.g., TRKA) Neurotrophin->TRK_Receptor Dimerization Dimerization & Autophosphorylation TRK_Receptor->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K Shc Shc Dimerization->Shc IP3_DAG IP3 / DAG PLCg->IP3_DAG Akt Akt PI3K->Akt Ras Ras Shc->Ras PKC PKC IP3_DAG->PKC mTOR mTOR Akt->mTOR Raf Raf Ras->Raf Proliferation Cell Proliferation, Survival, Differentiation PKC->Proliferation mTOR->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified TRK signaling pathway.

SHP2 Signaling Pathway

Src homology region 2 (SH2)-containing protein tyrosine phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling pathway downstream of receptor tyrosine kinases (RTKs).[4] It is a key regulator of cell growth and differentiation.

SHP2_Signaling cluster_ras GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Grb2 Grb2 RTK->Grb2 SHP2 SHP2 Grb2->SHP2 SOS SOS Grb2->SOS SHP2->SOS dephosphorylates inhibitory sites (positive regulation) Ras_GDP Ras-GDP (Inactive) SOS->Ras_GDP promotes GDP/GTP exchange Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Role of SHP2 in the RAS-MAPK pathway.

Synthetic Workflow for Pyrazolo-based Inhibitors

The following diagram illustrates a generalized workflow for the synthesis and initial screening of kinase inhibitors derived from a pyrazolo[3,4-b]pyrazine or related scaffold.

Synthetic_Workflow Start Starting Scaffold (e.g., 5-Bromo-1H-pyrazolo [3,4-b]pyrazine-3-amine) Step1 Functionalization (e.g., Suzuki, Buchwald- Hartwig Couplings) Start->Step1 Library Compound Library Generation Step1->Library Purification Purification & Characterization (HPLC, NMR, MS) Library->Purification Screening Primary Kinase Screening (HTS) Purification->Screening Hits Hit Compounds Screening->Hits

Caption: Synthetic and screening workflow.

HTRF Kinase Assay Workflow

This diagram outlines the key steps in a Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay used to determine the potency of inhibitors.

HTRF_Workflow Plate 1. Dispense Inhibitor, Kinase, and Substrate/ATP into 384-well plate Incubate 2. Incubate to allow kinase reaction Plate->Incubate Detect 3. Add HTRF Detection Reagents (Antibody-Eu & Streptavidin-XL665) Incubate->Detect Read 4. Read Plate (FRET Signal) Detect->Read Analyze 5. Data Analysis (IC50 Determination) Read->Analyze

Caption: HTRF kinase assay workflow.

Conclusion

The this compound scaffold and its close analogs represent a promising foundation for the design of novel kinase inhibitors. Their structural similarity to the adenine core of ATP provides a strong rationale for their mechanism of action as competitive inhibitors. As demonstrated by the development of potent TRK and SHP2 inhibitors from related scaffolds, this core can be readily functionalized to achieve high potency and selectivity. The synthetic and assay methodologies outlined in this guide provide a clear framework for researchers to explore the potential of this and similar scaffolds in the ongoing quest for new and effective targeted therapies.

References

Potential Therapeutic Targets of 5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound 5-Bromo-1H-pyrazolo[3,4-b]pyrazin-3-amine as specified in the query is not extensively characterized in the available scientific literature. However, a closely related analog, 5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine , serves as a crucial scaffold for the synthesis of various biologically active molecules. This technical guide will focus on the potential therapeutic targets of the derivatives of this pyrazolo[3,4-b]pyridine core structure, for which significant research and quantitative data are available.

This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the therapeutic potential, experimental data, and relevant biological pathways associated with derivatives of 5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine.

Executive Summary

Derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold have emerged as a promising class of compounds with significant therapeutic potential across various disease areas. This is largely attributed to their ability to potently and selectively interact with key biological targets. Extensive research has identified three primary classes of targets for these derivatives:

  • TANK-Binding Kinase 1 (TBK1): A key regulator of the innate immune response, making its inhibitors potential therapeutics for inflammatory diseases and certain cancers.

  • Tropomyosin Receptor Kinases (TRKs): A family of receptor tyrosine kinases (TRKA, TRKB, TRKC) that play a crucial role in neuronal function and are implicated in the growth and proliferation of various cancers.

  • Orexin Receptors (OX1R and OX2R): G-protein coupled receptors in the brain that regulate wakefulness, and their antagonists are effective treatments for insomnia.

This guide provides a detailed analysis of the interaction of 1H-pyrazolo[3,4-b]pyridine derivatives with these targets, including quantitative biological data, detailed experimental protocols for target engagement and functional assays, and visualizations of the associated signaling pathways.

Quantitative Biological Data

The following tables summarize the in vitro activity of various 1H-pyrazolo[3,4-b]pyridine derivatives against their respective targets. It is important to note that the specific compound, 5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine, is typically used as a starting material, and the reported activities are for the synthesized analogs.

TANK-Binding Kinase 1 (TBK1) Inhibitors

A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of TBK1.[1][2] One of the most potent compounds, 15y , demonstrated an IC50 value of 0.2 nM.[1][2]

Compound IDTargetIC50 (nM)Reference
15y TBK10.2[1][2]
BX795 TBK17.1[1]
MRT67307 TBK128.7[1]
Compound 1 TBK11.0[1]
Compound 1 IKKε5.6[1]
Tropomyosin Receptor Kinase (TRK) Inhibitors

Derivatives of the pyrazolo[3,4-b]pyridine scaffold have been synthesized and evaluated as inhibitors of TRK kinases, which are validated targets in oncology.[3]

Compound IDTargetIC50 (nM)Reference
C03 TRKA56[3]
Entrectinib TRKA1[3]
Entrectinib TRKB3[3]
Entrectinib TRKC5[3]
Compound 3 TRKA1.6[3]
Compound 3 TRKB2.9[3]
Compound 3 TRKC2.0[3]
Dual Orexin Receptor Antagonists (DORAs)

The 1H-pyrazolo[3,4-b]pyridine core has been utilized to develop potent dual antagonists of orexin receptors 1 and 2, with potential applications in the treatment of insomnia.[4][5]

Compound IDTargetKi (nM)Functional Assay IC50 (nM)Reference
(S)-2 OX1R1.12.3[4]
(S)-2 OX2R0.81.5[4]
(S)-3 OX1R1.01.8[4]
(S)-3 OX2R0.71.2[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of 1H-pyrazolo[3,4-b]pyridine derivatives.

In Vitro Kinase Inhibition Assay (TBK1 and TRK)

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against target kinases.

Materials:

  • Recombinant human kinase (TBK1 or TRKA/B/C)

  • ATP

  • Substrate peptide (e.g., for TRKA, Poly (Glu, Tyr) 4:1)

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the test compound solution, the kinase, and the substrate peptide in the assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.

  • The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 values by fitting the dose-response curves using a suitable software (e.g., GraphPad Prism).

Orexin Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds to orexin receptors (OX1R and OX2R).

Materials:

  • Cell membranes prepared from cells stably expressing human OX1R or OX2R.

  • Radioligand (e.g., [¹²⁵I]-Orexin-A)

  • Test compounds dissolved in DMSO

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • Non-specific binding control (e.g., a high concentration of unlabeled Orexin-A)

  • GF/C filter plates

  • Scintillation counter

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 96-well plate, incubate the cell membranes, the radioligand, and the test compound (or binding buffer for total binding, or non-specific binding control for non-specific binding) in the binding buffer.

  • Incubate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through GF/C filter plates using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Dry the filter plates and add scintillation cocktail to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 values of the test compounds by non-linear regression analysis of the competition binding curves.

  • Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Calcium Accumulation Assay (Orexin Receptors)

Objective: To measure the functional antagonist activity of test compounds at orexin receptors by quantifying changes in intracellular calcium levels.

Materials:

  • CHO-K1 cells stably co-expressing human OX1R or OX2R and a G-protein α-subunit (e.g., Gα16)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Orexin-A (agonist)

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Fluorometric Imaging Plate Reader (FLIPR)

Procedure:

  • Plate the cells in 384-well black-walled, clear-bottom plates and culture overnight.

  • Load the cells with the calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer and incubate for 1 hour at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Add the test compounds at various concentrations to the cells and incubate for a short period (e.g., 10 minutes).

  • Place the plate in the FLIPR instrument and measure the baseline fluorescence.

  • Add the agonist (Orexin-A) at a concentration that elicits a submaximal response (e.g., EC80) and simultaneously measure the fluorescence change over time.

  • The increase in fluorescence corresponds to the influx of intracellular calcium upon receptor activation.

  • The antagonist activity of the test compounds is measured as their ability to inhibit the Orexin-A-induced calcium mobilization.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 values from the dose-response curves.

Signaling Pathways and Experimental Workflows

This section provides diagrams of the key signaling pathways and a general workflow for inhibitor screening, created using the DOT language for Graphviz.

TANK-Binding Kinase 1 (TBK1) Signaling Pathway

TBK1 is a central kinase in the innate immune signaling pathways that lead to the production of type I interferons.[6][7][8][9] It is activated by various stimuli, including viral and bacterial infections, which are sensed by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs).[9]

Caption: Simplified TBK1 signaling pathway leading to type I interferon production.

Tropomyosin Receptor Kinase (TRK) Signaling Pathway

TRK receptors are activated by neurotrophins, leading to the activation of several downstream signaling cascades that regulate cell survival, proliferation, and differentiation.[10][11][12][13]

Caption: Overview of the major TRK receptor signaling pathways.

Orexin Receptor Signaling Pathway

Orexin receptors are G-protein coupled receptors that, upon binding of orexin peptides, activate multiple downstream signaling pathways to promote wakefulness and other physiological functions.[14][15][16][17][18]

Inhibitor_Screening_Workflow Start Start Library_Synthesis Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Start->Library_Synthesis Primary_Screening Primary Screening (e.g., Single-Dose Inhibition) Library_Synthesis->Primary_Screening Hit_Identification Hit Identification (Inhibition > Threshold?) Primary_Screening->Hit_Identification Hit_Identification->Library_Synthesis No Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Yes Lead_Selection Lead Selection (Potency & Selectivity?) Dose_Response->Lead_Selection Lead_Selection->Library_Synthesis No (Optimize) Cellular_Assays Cell-Based Assays (e.g., Proliferation, Signaling) Lead_Selection->Cellular_Assays Yes In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Cellular_Assays->In_Vivo_Studies End End In_Vivo_Studies->End

References

Navigating Neurodegeneration: A Technical Guide to 5-Bromo-1H-pyrazolo[3,4-b]pyrazin-3-amine and its Congeners in Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The exploration of novel small molecules for the treatment of neurodegenerative diseases is a paramount endeavor in modern medicinal chemistry. Among the myriad of heterocyclic scaffolds, the pyrazolo[3,4-b]pyrazine core has emerged as a promising framework for the development of potent and selective therapeutic agents. This technical guide delves into the available scientific literature concerning 5-Bromo-1H-pyrazolo[3,4-b]pyrazin-3-amine and its structural analogs, with a specific focus on their potential applications in neurodegenerative disease research. While direct studies on this compound in this context are limited, this guide will extrapolate from closely related pyrazolo-heterocyclic compounds to provide a comprehensive overview of their mechanisms of action, relevant signaling pathways, and experimental protocols.

Introduction: The Pyrazolo-Heterocyclic Scaffold

The pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine scaffolds are recognized for their versatile biological activities and are considered crucial heterocyclic compounds.[1] Their structural similarity to purines allows them to interact with a wide range of biological targets, including kinases, which are pivotal in cellular signaling pathways implicated in neurodegeneration. The bromo-substitution on these scaffolds often serves as a handle for further chemical modifications, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.[2] While pyrazolo[3,4-b]pyridines have shown therapeutic potential in neurological disorders and Alzheimer's disease, their pyrazine and pyrimidine isosteres have also demonstrated significant neuroprotective and anti-inflammatory properties.[1][3]

Mechanism of Action in Neurodegenerative Disease Models

The therapeutic potential of pyrazolo-heterocyclic compounds in the context of neurodegenerative diseases stems from their ability to modulate key pathological processes, including neuroinflammation and neuronal cell death.

Anti-Inflammatory and Neuroprotective Effects

A novel pyrazolo[3,4-d]pyrimidine derivative, KKC080096, has been shown to exert anti-inflammatory and neuroprotective effects by upregulating the antioxidant enzyme heme oxygenase-1 (HO-1).[3] This upregulation leads to the suppression of pro-inflammatory mediators such as nitric oxide and interleukin-1β in microglia.[3] Furthermore, KKC080096 demonstrated protective effects on dopaminergic neurons in a mouse model of Parkinson's disease.[3] Studies on other pyrazolo[3,4-b]pyrazine derivatives have also highlighted their anti-inflammatory activities.[4]

Modulation of Glutamate Receptors

A derivative of the pyrazolo[3,4-b]pyrazine core, 1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo[3,4-b]pyrazine (PF470), was identified as a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[5] This compound showed significant efficacy in a primate model of L-DOPA-induced dyskinesia, a common side effect of Parkinson's disease treatment.[5]

Quantitative Data on Relevant Pyrazolo-Heterocyclic Compounds

The following table summarizes the reported biological activities of key pyrazolo-heterocyclic compounds relevant to neurodegenerative disease research.

Compound IDScaffoldTarget/ActivityIC50/EC50Cell/Animal ModelReference
KKC080096Pyrazolo[3,4-d]pyrimidineHO-1 Upregulation-BV-2 murine microglial cells[3]
PF470Pyrazolo[3,4-b]pyrazinemGluR5 NAM1.7 nM (human)MPTP-rendered Parkinsonian nonhuman primate[5]
Compound 15Pyrazolo[3,4-b]pyrazineAnti-inflammatory--[4]
Compound 29Pyrazolo[3,4-b]pyrazineAnti-inflammatory--[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of pyrazolo-heterocyclic compounds in neurodegenerative disease models.

Synthesis of Pyrazolo-Heterocyclic Scaffolds

Synthesis of 5-Bromo-1H-pyrazolo[3,4-b]pyridine:

A common method involves the reaction of 5-bromo-2-hydrazinopyridine hydrochloride with N,N-Dimethylformamide (DMF) as a solvent.[1] The reaction mixture is stirred and then heated to reflux overnight.[1] After cooling, the product is extracted using dichloromethane and purified by silica gel column chromatography.[1]

Synthesis of a Pyrazolo[3,4-d]pyrimidine Derivative (KKC080096):

1-(t-Butyl)-N-(4-methoxybenzyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine-4-amine (KKC080096) is synthesized by dissolving its precursor in 1,4-dioxane and reacting it with 4-methoxybenzylamine under reflux conditions for 8 hours.[3]

In Vitro Neuroinflammation Assay

Cell Culture: BV-2 murine microglial cells are cultured in appropriate media.

Treatment: Cells are pre-treated with the test compound (e.g., KKC080096) for a specified time, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

Analysis: The production of nitric oxide (NO) in the culture medium is measured using the Griess reagent. The expression levels of pro-inflammatory cytokines like IL-1β and iNOS are determined by RT-PCR and Western blotting.[3]

In Vivo Neuroprotection Assay in a Parkinson's Disease Model

Animal Model: A Parkinson's disease model is induced in mice by the administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).

Treatment: The test compound (e.g., KKC080096) is administered to the mice.

Analysis: The extent of microglial activation and the survival of dopaminergic neurons in the substantia nigra are assessed through immunohistochemistry. Behavioral tests are conducted to evaluate motor function.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of pyrazolo-heterocyclic compounds in neurodegenerative diseases.

G cluster_0 Neuroinflammatory Signaling Cascade LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Phosphorylation TLR4->IKK MAPK MAPK Phosphorylation (p38, JNK, ERK) TLR4->MAPK NFkB NF-κB Activation IKK->NFkB MAPK->NFkB Inflammatory_Mediators Pro-inflammatory Mediators (NO, IL-1β, iNOS) NFkB->Inflammatory_Mediators KKC080096 KKC080096 HO1 HO-1 Upregulation KKC080096->HO1 HO1->IKK Inhibition HO1->MAPK Inhibition

Figure 1: Simplified signaling pathway of KKC080096-mediated anti-inflammatory effects.

G cluster_1 Experimental Workflow for In Vivo Neuroprotection Animal_Model Induce Parkinson's Model (MPTP treatment) Treatment Administer Test Compound Animal_Model->Treatment Behavioral Behavioral Assessment (Motor function) Treatment->Behavioral Histology Immunohistochemistry (Microglial activation, Dopaminergic neuron survival) Treatment->Histology Analysis Data Analysis Behavioral->Analysis Histology->Analysis

Figure 2: General experimental workflow for assessing in vivo neuroprotective effects.

Conclusion and Future Directions

The pyrazolo[3,4-b]pyrazine scaffold and its isosteres represent a promising class of compounds for the development of novel therapeutics for neurodegenerative diseases. Their demonstrated anti-inflammatory and neuroprotective properties, coupled with their synthetic tractability, make them attractive candidates for further investigation. While research directly on this compound is nascent, the broader family of pyrazolo-heterocycles provides a strong rationale for its exploration. Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives to elucidate their structure-activity relationships and identify lead compounds with potent neuroprotective and anti-inflammatory activities. Furthermore, detailed mechanistic studies are warranted to fully understand their molecular targets and signaling pathways in the context of neurodegeneration.

References

Uncharted Territory: The Potential of 5-Bromo-1H-pyrazolo[3,4-B]pyrazin-3-amine in Organic Electronics Remains Largely Unexplored

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of current scientific literature reveals a significant knowledge gap regarding the application of 5-Bromo-1H-pyrazolo[3,4-B]pyrazin-3-amine within the field of organic electronics. While the broader families of pyrazole and pyrazine derivatives have shown promise in various electronic applications, this specific bromo-substituted pyrazolopyrazine amine has not been a subject of published research in this domain. The majority of studies on pyrazolo[3,4-b]pyrazine systems are concentrated in the realm of medicinal chemistry, with investigations focusing on their potential as kinase inhibitors and other therapeutic agents.

This absence of data precludes the creation of an in-depth technical guide with quantitative data, detailed experimental protocols, and signaling pathway diagrams as requested. The synthesis of related compounds, such as 5-bromo-1-methyl-1H-pyrazol-3-amine and 5-BROMO-1H-PYRAZO[3,4-B]PYRIDINE, has been documented, but their utility in organic electronic devices has not been investigated.

While direct applications are yet to be discovered, the fundamental electronic properties of the constituent pyrazole and pyrazine rings suggest that the pyrazolo[3,4-b]pyrazine core could, in principle, be a valuable building block for novel organic electronic materials. Pyrazine derivatives, for instance, are known for their electron-accepting nature, a desirable characteristic for n-type semiconductors in organic field-effect transistors (OFETs) and as acceptor units in donor-acceptor materials for organic photovoltaics (OPVs). The pyrazole ring, on the other hand, can be functionalized to tune the electronic properties and solubility of the resulting molecules.

Given the lack of specific information on this compound, a hypothetical workflow for its investigation in organic electronics can be proposed. This would serve as a roadmap for future research into this and similar unexplored compounds.

A Proposed Research Workflow for Novel Pyrazolo[3,4-b]pyrazine Derivatives in Organic Electronics

The following diagram illustrates a logical progression for evaluating a new compound like this compound for its potential in organic electronics.

G cluster_synthesis Material Synthesis & Characterization cluster_properties Fundamental Property Evaluation cluster_device Device Fabrication & Testing S1 Synthesis of this compound S2 Functionalization/Derivatization S1->S2 S3 Structural Characterization (NMR, MS, X-ray) S2->S3 S4 Purity Assessment (HPLC, Elemental Analysis) S3->S4 P1 Photophysical Properties (UV-Vis, PL Spectroscopy) S4->P1 P3 Thermal Properties (TGA, DSC) S4->P3 P2 Electrochemical Properties (Cyclic Voltammetry) P1->P2 D1 Device Architecture Design (OLED, OPV, OFET) P2->D1 P4 Theoretical Modeling (DFT Calculations) P3->P4 P4->D1 D2 Thin Film Deposition (Spin-coating, Evaporation) D1->D2 D3 Device Fabrication D2->D3 D4 Performance Characterization D3->D4

Caption: A logical workflow for the investigation of novel compounds in organic electronics.

Future Outlook

While this compound remains an enigma in organic electronics, its parent scaffold presents an intriguing platform for the design of new functional materials. Future research efforts could focus on the synthesis of various derivatives and a systematic investigation of their structure-property relationships. Such studies would be instrumental in determining whether the pyrazolo[3,4-b]pyrazine core can be effectively utilized to create the next generation of materials for flexible displays, efficient solar cells, and other advanced electronic applications. For researchers in materials science and drug development, this represents a largely untapped area with the potential for significant discoveries.

Methodological & Application

Application Notes and Protocols for the Step-by-Step Synthesis of Pyrazolo[3,4-b]pyrazine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolo[3,4-b]pyrazine derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating significant potential as inhibitors of various protein kinases.[1] These kinases play crucial roles in cell signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. The pyrazolo[3,4-b]pyrazine core acts as a bioisostere of the purine ring of ATP, enabling competitive binding to the ATP-binding site of kinases.[2] This application note provides a detailed, step-by-step protocol for the synthesis of a representative pyrazolo[3,4-b]pyrazine-based kinase inhibitor, along with relevant biological data and signaling pathway diagrams to guide researchers in this promising area of drug discovery.

General Synthetic Strategy

The synthesis of pyrazolo[3,4-b]pyrazine kinase inhibitors generally follows a convergent approach. The core heterocyclic scaffold is typically constructed through the condensation of a 5-aminopyrazole derivative with a suitable 1,2-dicarbonyl compound or its equivalent. Subsequent functionalization of the pyrazolo[3,4-b]pyrazine core, often through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination, allows for the introduction of various substituents to modulate potency and selectivity against specific kinase targets.

Experimental Protocols

This section details the synthesis of a representative pyrazolo[3,4-b]pyrazine kinase inhibitor, starting from commercially available materials.

Protocol 1: Synthesis of 5-Amino-3-methyl-1-phenyl-1H-pyrazole (Intermediate 1)

This protocol describes the synthesis of the key 5-aminopyrazole intermediate.

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

Procedure:

  • Step 1: Synthesis of 3-methyl-1-phenyl-5-pyrazolone. In a round-bottom flask, dissolve ethyl acetoacetate (1.0 eq) in ethanol. Add phenylhydrazine (1.0 eq) dropwise while stirring at room temperature. Heat the mixture to reflux for 4 hours. After cooling to room temperature, the product will precipitate. Filter the solid, wash with cold ethanol, and dry under vacuum to obtain 3-methyl-1-phenyl-5-pyrazolone.

  • Step 2: Nitrosation. Suspend the 3-methyl-1-phenyl-5-pyrazolone (1.0 eq) in a mixture of water and concentrated hydrochloric acid at 0-5 °C. Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the reaction mixture for 1 hour at this temperature. The resulting nitroso compound will precipitate. Filter the solid, wash with cold water, and dry.

  • Step 3: Reduction to 5-Amino-3-methyl-1-phenyl-1H-pyrazole. To a suspension of the nitroso compound (1.0 eq) in ethanol, add a reducing agent such as sodium dithionite or catalytic hydrogenation (e.g., H2, Pd/C). Stir the reaction at room temperature until the starting material is consumed (monitor by TLC). After completion, filter the reaction mixture, and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from ethanol/water to yield 5-Amino-3-methyl-1-phenyl-1H-pyrazole (Intermediate 1).

Protocol 2: Synthesis of 6-Amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile (Intermediate 2)

This protocol outlines the construction of the pyrazolo[3,4-b]pyrazine core.

Materials:

  • 5-Amino-3-methyl-1-phenyl-1H-pyrazole (Intermediate 1)

  • Malononitrile

  • Sodium ethoxide

  • Ethanol

Procedure:

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add 5-Amino-3-methyl-1-phenyl-1H-pyrazole (Intermediate 1, 1.0 eq) and malononitrile (1.0 eq).

  • Heat the reaction mixture to reflux for 6-8 hours.

  • After cooling, pour the reaction mixture into ice-cold water and neutralize with a dilute acid (e.g., acetic acid).

  • The precipitated product is collected by filtration, washed with water, and dried to afford 6-Amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile (Intermediate 2).

Protocol 3: Synthesis of a Representative Pyrazolo[3,4-b]pyrazine Kinase Inhibitor via Suzuki-Miyaura Coupling

This protocol describes the final diversification step to introduce a substituted aryl group.

Materials:

  • 6-Chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile (can be synthesized from Intermediate 2 via Sandmeyer reaction)

  • (4-Methoxyphenyl)boronic acid

  • Palladium(0) catalyst (e.g., Pd(PPh3)4)

  • Sodium carbonate (2M aqueous solution)

  • 1,4-Dioxane

Procedure:

  • In a reaction vessel, combine 6-Chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), and the palladium catalyst (0.05 eq).

  • Add 1,4-dioxane and the 2M aqueous sodium carbonate solution.

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere until the starting material is consumed (monitor by TLC).

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the final pyrazolo[3,4-b]pyrazine kinase inhibitor.

Data Presentation

The following tables summarize key quantitative data for a series of synthesized pyrazolo[3,4-b]pyrazine kinase inhibitors, highlighting their potency against various kinase targets.

Compound IDR GroupTarget KinaseIC50 (nM)
PZP-1 4-MethoxyphenylFGFR115
PZP-2 3,4-DimethoxyphenylFGFR122
PZP-3 4-ChlorophenylFGFR235
PZP-4 4-MethylphenylSHP250
PZP-5 Pyridin-4-ylCDK18

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a representative kinase signaling pathway targeted by pyrazolo[3,4-b]pyrazine inhibitors and the general experimental workflow for their synthesis.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds GRB2 GRB2 FGFR->GRB2 Activates PLCg PLCγ FGFR->PLCg Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes PIP2 PIP2 PLCg->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC PKC->Proliferation Promotes Inhibitor Pyrazolo[3,4-b]pyrazine Kinase Inhibitor Inhibitor->FGFR Inhibits

Caption: FGFR Signaling Pathway Inhibition.

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) GRB2 GRB2 RTK->GRB2 Recruits GAB1 GAB1 GRB2->GAB1 SHP2 SHP2 GAB1->SHP2 Recruits RAS RAS SHP2->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation and Survival ERK->Proliferation Promotes Inhibitor Pyrazolo[3,4-b]pyrazine SHP2 Inhibitor Inhibitor->SHP2 Inhibits

Caption: SHP2 Signaling Pathway Inhibition.

CDK1_Cell_Cycle_Regulation cluster_transition CyclinB Cyclin B MPF MPF (CDK1/Cyclin B) CyclinB->MPF CDK1 CDK1 CDK1->MPF M M Phase (Mitosis) MPF->M Promotes transition to G2 G2 Phase Inhibitor Pyrazolo[3,4-b]pyrazine CDK1 Inhibitor Inhibitor->CDK1 Inhibits

Caption: CDK1 Regulation of G2/M Transition.

Synthesis_Workflow Start Starting Materials (e.g., Ethyl Acetoacetate, Phenylhydrazine) Intermediate1 5-Aminopyrazole (Intermediate 1) Start->Intermediate1 Cyclization Intermediate2 Pyrazolo[3,4-b]pyrazine Core (Intermediate 2) Intermediate1->Intermediate2 Condensation FinalProduct Final Kinase Inhibitor Intermediate2->FinalProduct Cross-Coupling Purification Purification & Characterization FinalProduct->Purification

Caption: General Synthetic Workflow.

Conclusion

The pyrazolo[3,4-b]pyrazine scaffold represents a versatile and potent platform for the development of novel kinase inhibitors. The synthetic protocols and biological data presented in this application note provide a solid foundation for researchers to design and synthesize new derivatives with improved potency, selectivity, and pharmacokinetic properties. The provided diagrams offer a visual guide to the targeted signaling pathways and the overall synthetic strategy, facilitating a deeper understanding of the drug discovery process for this important class of compounds.

References

Application Notes and Protocols: Suzuki Coupling Reactions of 5-Bromo-1H-pyrazolo[3,4-b]pyrazin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. This methodology is of particular significance in medicinal chemistry and drug discovery for the synthesis of novel heterocyclic compounds. 5-Bromo-1H-pyrazolo[3,4-b]pyrazin-3-amine is a valuable building block, and its functionalization via Suzuki coupling allows for the introduction of a wide range of aryl and heteroaryl substituents. The resulting 5-aryl-1H-pyrazolo[3,4-b]pyrazin-3-amine scaffold is a key pharmacophore in the development of kinase inhibitors and other therapeutic agents.

These application notes provide detailed protocols and compiled data for the Suzuki coupling of this compound with various boronic acids. The information is curated to assist researchers in the efficient synthesis and exploration of new chemical entities based on the pyrazolo[3,4-b]pyrazine core.

General Reaction Scheme

The Suzuki coupling reaction of this compound with an arylboronic acid proceeds via a palladium-catalyzed cycle to yield the corresponding 5-aryl derivative.

Suzuki_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Reactant1 This compound Product 5-Aryl-1H-pyrazolo[3,4-b]pyrazin-3-amine Reactant1->Product Suzuki Coupling Reactant2 Arylboronic Acid (Ar-B(OH)₂) Reactant2->Product Catalyst Palladium Catalyst Catalyst->Product Base Base Base->Product Solvent Solvent Solvent->Product

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

While a specific protocol for this compound is not extensively documented in publicly available literature, the following protocols are based on successful Suzuki couplings of structurally similar N-heterocyclic bromides, such as brominated pyrazolo[3,4-b]pyridines and aminopyridines.[1][2] Researchers should consider these as starting points and may need to optimize conditions for their specific substrates.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is adapted from procedures used for similar brominated heterocyclic amines.[1]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane/Water (4:1) or DMF

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 8-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and improve yields. This protocol is based on efficient microwave-assisted Suzuki couplings of related brominated pyrazolo[1,5-a]pyrimidinones.[3][4]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • XPhos Pd G2 (2-5 mol%) and XPhos (5-10 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane/Water (4:1)

Procedure:

  • In a microwave vial, combine this compound, the arylboronic acid, XPhos Pd G2, XPhos, and K₂CO₃.

  • Add the 1,4-dioxane/water solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 100-120 °C for 20-60 minutes.

  • Monitor the reaction for completion by LC-MS.

  • After cooling, work up the reaction as described in Protocol 1.

Data Presentation: Reaction Conditions and Yields for Analogous Compounds

The following table summarizes typical reaction conditions and reported yields for the Suzuki-Miyaura coupling of structurally related brominated N-heterocycles. This data can serve as a valuable reference for optimizing the reaction of this compound.

EntryBrominated HeterocycleArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
14-(4-bromophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylatePhenylboronic acidPd(PPh₃)₄ (not specified)K₂CO₃ (not specified)Not specifiedRefluxNot specifiedGood[1]
22-bromo-5-methylpyridin-4-aminePhenylboronic acidPd(OAc)₂ (3)K₂CO₃ (2.0)Isopropanol/WaterReflux8-12Not specified[2]
32-bromo-5-methylpyridin-4-amine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.5)1,4-Dioxane/Water9012-16Not specified[2]
43-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-onep-methoxyphenylboronic acidXPhosPdG2 (2.5) / XPhos (5)K₂CO₃ (3)1,4-Dioxane/Water110 (MW)0.67High[3]
55-bromo-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DimethoxyethaneNot specifiedNot specifiedGood[5]

Mandatory Visualizations

Experimental Workflow for Suzuki Coupling

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis A Combine Reactants: - this compound - Arylboronic Acid - Base B Inert Atmosphere: Evacuate and backfill with Ar/N₂ (3x) A->B C Add Catalyst and Solvent B->C D Heat and Stir (80-120 °C, 8-24h or 20-60 min MW) C->D E Monitor Progress (TLC/LC-MS) D->E E->D Incomplete F Cool to Room Temperature E->F Complete G Extraction with Organic Solvent F->G H Drying and Concentration G->H I Column Chromatography H->I J Characterization of Product (NMR, MS, etc.) I->J

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl R¹-Pd(II)L₂-Ar Transmetal->PdII_Diaryl Boronate ArB(OH)₃⁻ Boronate->Transmetal Base Base (OH⁻) ArBOH2 ArB(OH)₂ Base->ArBOH2 ArBOH2->Boronate RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-Ar RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Optimization

  • Low Yield: If the reaction shows low conversion, consider increasing the reaction temperature, extending the reaction time, or using a more active catalyst system (e.g., a palladacycle precatalyst with a bulky phosphine ligand like XPhos or SPhos). Ensure that the reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere.

  • Debromination: A common side reaction is the debromination of the starting material. This can be minimized by using milder bases such as K₃PO₄ or Cs₂CO₃. Protecting the acidic N-H protons on the pyrazole ring with a suitable protecting group (e.g., Boc, SEM) can also suppress this side reaction.[6]

  • Poor Solubility: If the starting materials or intermediates have poor solubility in the chosen solvent system, consider using a co-solvent or a different solvent altogether, such as DMF, DME, or toluene.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the derivatization of this compound. The protocols and data provided herein, based on closely related structures, offer a solid foundation for the synthesis of a diverse library of 5-aryl-1H-pyrazolo[3,4-b]pyrazin-3-amines. These compounds are of significant interest for screening in various drug discovery programs, particularly in the fields of oncology and inflammation. Careful optimization of the reaction conditions will be key to achieving high yields and purity for specific target molecules.

References

Application Notes and Protocols for 5-Bromo-1H-pyrazolo[3,4-b]pyrazin-3-amine in Glycogen Synthase Kinase-3 (GSK-3) Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is linked to various diseases, including neurodegenerative disorders, metabolic diseases, and cancer. Consequently, GSK-3 has emerged as a significant therapeutic target. This document provides detailed application notes and protocols for the investigation of pyrazolo-fused heterocyclic compounds, with a focus on the potential application of 5-Bromo-1H-pyrazolo[3,4-b]pyrazin-3-amine, as GSK-3 inhibitors. While direct experimental data for this compound as a GSK-3 inhibitor is not extensively available in public literature, the pyrazolo[3,4-b]pyridine and pyrazolopyrimidine scaffolds have shown promise in GSK-3 inhibition.[1][2][3][4][5] The protocols and data presented herein are based on established methodologies for analogous compounds and serve as a comprehensive guide for the screening and characterization of new potential GSK-3 inhibitors.

Introduction to GSK-3 and its Signaling Pathways

GSK-3 is a constitutively active kinase that plays a crucial role as a downstream regulator in numerous signaling pathways.[6] Its activity is primarily regulated by inhibition through phosphorylation or protein-protein interactions. Two main isoforms, GSK-3α and GSK-3β, have been identified, with GSK-3β being the more extensively studied isoform in the context of disease.

Wnt/β-catenin Signaling Pathway

In the absence of a Wnt ligand, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK-3 prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin, where it activates the transcription of target genes involved in cell proliferation and differentiation.[6][7]

Wnt_pathway cluster_off Wnt OFF cluster_on Wnt ON / GSK-3 Inhibition Destruction_Complex Destruction Complex (Axin, APC, CK1, GSK-3) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off P Ub_Proteasome Ubiquitination & Proteasomal Degradation beta_catenin_off->Ub_Proteasome TCF_LEF_off TCF/LEF Target_Genes_off Target Gene Transcription OFF TCF_LEF_off->Target_Genes_off Wnt Wnt Receptor Frizzled/LRP5/6 Wnt->Receptor Dsh Dsh Receptor->Dsh GSK3_inhibited GSK-3 Inhibited Dsh->GSK3_inhibited Inhibits beta_catenin_on β-catenin (stabilized) beta_catenin_nuc β-catenin beta_catenin_on->beta_catenin_nuc Translocation TCF_LEF_on TCF/LEF beta_catenin_nuc->TCF_LEF_on Target_Genes_on Target Gene Transcription ON TCF_LEF_on->Target_Genes_on PI3K_Akt_pathway Growth_Factor Growth Factor/ Insulin Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates GSK3 GSK-3 Akt->GSK3 Inhibits (P) Downstream Downstream Substrates GSK3->Downstream Inhibits Cell_Response Cell Survival, Metabolism Downstream->Cell_Response TR_FRET_workflow Start Start Prepare_Reagents Prepare Reagents: - GSK-3β Enzyme - Substrate (e.g., ULight-GS) - ATP - Test Compound Dilutions Start->Prepare_Reagents Dispense_Compound Dispense Test Compound and GSK-3β to Assay Plate Prepare_Reagents->Dispense_Compound Incubate1 Incubate Dispense_Compound->Incubate1 Add_Substrate_ATP Add Substrate/ATP Mix to Initiate Reaction Incubate1->Add_Substrate_ATP Incubate2 Incubate Add_Substrate_ATP->Incubate2 Add_Detection Add Detection Reagents (e.g., Eu-labeled antibody) Incubate2->Add_Detection Incubate3 Incubate Add_Detection->Incubate3 Read_Plate Read TR-FRET Signal (665 nm / 615 nm) Incubate3->Read_Plate Analyze_Data Analyze Data: - Calculate % Inhibition - Determine IC50 Read_Plate->Analyze_Data End End Analyze_Data->End beta_catenin_workflow Start Start Seed_Cells Seed Cells in Assay Plate (e.g., HEK293 with TOPflash reporter) Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Treat_Cells Treat Cells with Test Compound (serial dilutions) Incubate_Overnight->Treat_Cells Incubate_Treatment Incubate for 4-24 hours Treat_Cells->Incubate_Treatment Lyse_Cells Lyse Cells Incubate_Treatment->Lyse_Cells Detect_Signal Detect β-catenin Level or Reporter Gene Activity (Luminescence) Lyse_Cells->Detect_Signal Analyze_Data Analyze Data: - Calculate Fold Induction - Determine EC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols for the Development of TRK Inhibitors Utilizing a Pyrazolo[3,4-b]pyrazine Core

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tropomyosin receptor kinases (TRKs), a family of receptor tyrosine kinases comprising TrkA, TrkB, and TrkC, are pivotal in the development and function of the nervous system.[1] The discovery of oncogenic fusions of the neurotrophic tyrosine receptor kinase (NTRK) genes, which encode these proteins, has marked a significant advancement in precision oncology.[2] These fusions lead to the expression of constitutively active TRK proteins that drive tumor cell proliferation and survival across a wide array of cancers.[3] This has spurred the development of highly specific TRK inhibitors, with first-generation drugs like larotrectinib and entrectinib demonstrating remarkable efficacy in patients with tumors harboring NTRK fusions.[4][5]

The development of novel chemical scaffolds is crucial for identifying new generations of TRK inhibitors with improved potency, selectivity, and the ability to overcome acquired resistance. The pyrazolo[3,4-b]pyrazine and related pyrazolopyridine heterocyclic systems are attractive scaffolds for kinase inhibitors. This document provides detailed application notes and protocols for researchers engaged in the discovery and preclinical evaluation of TRK inhibitors based on a pyrazolo[3,4-b]pyridine core, a close structural analog to the pyrazolo[3,4-b]pyrazine core, for which extensive public data is available.[4][6] These methodologies cover the essential stages of inhibitor development, from initial biochemical screening to in vivo efficacy studies.

Section 1: TRK Signaling Pathways and Mechanism of Inhibition

Upon binding with their respective neurotrophin ligands, TRK receptors dimerize and autophosphorylate, activating several downstream signaling cascades critical for cell proliferation, differentiation, and survival.[4][7] The primary pathways include:

  • Ras/MAPK Pathway : Regulates cell proliferation.

  • PI3K/AKT Pathway : Promotes cell survival.

  • PLCγ Pathway : Involved in cell differentiation.

In cancers driven by NTRK gene fusions, the resulting chimeric proteins are constitutively active, leading to uncontrolled activation of these pathways.[2][3] TRK inhibitors are typically ATP-competitive small molecules that bind to the kinase domain of the TRK protein, blocking its autophosphorylation and subsequent downstream signaling.

TRK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pathways Downstream Signaling Cascades Neurotrophin Neurotrophin (e.g., NGF, BDNF, NT-3) TRK_Receptor TRK Receptor Neurotrophin->TRK_Receptor Binding Dimerization Dimerization & Autophosphorylation TRK_Receptor->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS PLCG PLCγ Dimerization->PLCG Inhibitor Pyrazolo-based TRK Inhibitor Inhibitor->Dimerization Inhibition AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation ERK->Proliferation DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 Differentiation Cell Differentiation DAG->Differentiation IP3->Differentiation

Caption: TRK signaling pathways and the point of inhibition.

Section 2: Data Presentation - Inhibitor Activity

The following tables summarize the in vitro inhibitory activities of representative pyrazolo[3,4-b]pyridine derivatives against TRKA kinase and their anti-proliferative effects on a cancer cell line with an NTRK fusion.

Table 1: In Vitro TRKA Kinase Inhibitory Activity

Compound ID TRKA IC₅₀ (nM)
C03 56
C09 57
C10 26

Data sourced from a study on pyrazolo[3,4-b]pyridine derivatives. IC₅₀ represents the concentration required for 50% inhibition of kinase activity.[4]

Table 2: Anti-proliferative Activity in KM-12 Cell Line (TPM3-NTRK1 Fusion)

Compound ID Cell Line IC₅₀ (µM)
C03 KM-12 0.304

Data represents the concentration causing 50% inhibition of cell growth after 72 hours of exposure.[4]

Table 3: Metabolic Stability and CYP Inhibition Profile of Compound C03

Parameter Result
Plasma Stability (t½) >289.1 min
CYP1A2 Inhibition (%) 16.6
CYP2C9 Inhibition (%) 66.6
CYP2C19 Inhibition (%) 48.6
CYP2D6 Inhibition (%) 25.8
CYP3A4 Inhibition (%) 0.0

Inhibition percentages were measured at a 10 µM concentration of compound C03.[4]

Section 3: Experimental Workflow for TRK Inhibitor Screening

The preclinical evaluation of novel TRK inhibitors follows a structured, hierarchical workflow. This process begins with broad in vitro screening to identify potent compounds, progresses to cell-based assays to confirm on-target activity in a biological context, and culminates in in vivo models to assess therapeutic efficacy.

Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Cellular Characterization cluster_2 Phase 3: In Vivo Evaluation A Compound Library (Pyrazolo[3,4-b]pyrazine core) B Biochemical Kinase Assay (TRKA, TRKB, TRKC) A->B C Determine IC₅₀ Values B->C D Select Potent Hits (nM activity) C->D E Cell Proliferation Assay (NTRK-fusion cell lines, e.g., KM-12) D->E Advance Hits F Determine Cellular IC₅₀ / GI₅₀ E->F G Target Engagement Assay (Western Blot for p-TRK) F->G Confirm Mechanism H Confirm On-Target Inhibition G->H I Pharmacokinetic (PK) Studies (Bioavailability, Half-life) H->I Advance Leads J Xenograft Model Efficacy Study (e.g., CDX or PDX models) I->J K Tumor Growth Inhibition (TGI) Analysis J->K L Lead Candidate for IND-enabling Studies K->L

Caption: Hierarchical workflow for preclinical TRK inhibitor screening.

Section 4: Detailed Experimental Protocols

Protocol 1: Biochemical Kinase Assay (ADP-Glo™ Format)

This protocol determines the in vitro inhibitory activity of a compound against purified TRK enzymes by measuring ADP production.[8][9]

Objective: To determine the IC₅₀ value of a test compound against TrkA, TrkB, and TrkC kinases.

Materials:

  • Recombinant human TrkA, TrkB, or TrkC kinase (e.g., Promega, BPS Bioscience).[7][9]

  • Poly (Glu, Tyr) 4:1 peptide substrate.[7]

  • ATP solution.

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).[9]

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • White, opaque 96-well or 384-well plates.

  • Multichannel pipettes and a plate reader capable of measuring luminescence.

Procedure:

  • Compound Dilution: Prepare a serial dilution series of the test compound in kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Setup: In a 96-well plate, add the following components in order:

    • 5 µL of test compound dilution (or vehicle control).

    • 10 µL of a mix containing the kinase and peptide substrate in kinase assay buffer.

  • Initiate Reaction: Add 10 µL of ATP solution to each well to start the kinase reaction. The final volume should be 25 µL.

  • Incubation: Incubate the plate at room temperature (or 30°C) for a specified time, typically 60 minutes.[10]

  • Stop Reaction & Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[8]

  • Detect ADP: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via luciferase. Incubate for 30-60 minutes at room temperature.[8]

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Convert the raw luminescence units to percent inhibition relative to the vehicle (DMSO) control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.

Protocol 2: Cell Proliferation Assay (CellTiter-Glo®)

This protocol assesses the anti-proliferative effect of the inhibitor on cancer cells harboring an NTRK gene fusion.[11]

Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of a test compound in a relevant cancer cell line.

Materials:

  • NTRK fusion-positive cancer cell line (e.g., KM-12 colorectal cancer cells).[11]

  • Appropriate cell culture medium and supplements.

  • White, opaque-walled 96-well plates suitable for luminescence.

  • Test compound stock solution (in DMSO).

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega).

  • Luminometer.

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.

  • Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the diluted compound to the wells (e.g., 100 µL, resulting in a final volume of 200 µL). A typical concentration range is 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration.[11]

  • Incubation: Incubate the plate for 72 hours under standard culture conditions.[4]

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature before use.

  • Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the GI₅₀ value.

Protocol 3: Western Blot for TRK Phosphorylation

This protocol confirms that the inhibitor blocks TRK signaling within cells by detecting changes in the phosphorylation status of the TRK receptor.[10][12]

Objective: To assess the dose-dependent inhibition of TRK autophosphorylation by a test compound in a cellular context.

Materials:

  • NTRK fusion-positive cells.

  • Test compound.

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[3]

  • BCA Protein Assay Kit.

  • SDS-PAGE equipment and reagents.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: anti-phospho-Trk (p-Trk), anti-pan-Trk, and a loading control (e.g., anti-β-actin or anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with serial dilutions of the test inhibitor for a defined period (e.g., 2-4 hours).[10]

  • Cell Lysis: Wash the cells twice with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Lysate Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.[3]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes to denature the proteins.

  • SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-Trk overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 9. Add ECL substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies for total Trk and the loading control (e.g., β-actin).[11]

  • Data Analysis: Quantify the band intensities. Normalize the p-Trk signal to the total Trk signal to determine the extent of phosphorylation inhibition at different compound concentrations.

References

Application Notes and Protocols for In Vitro Kinase Assay of 5-Bromo-1H-pyrazolo[3,4-B]pyrazin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[1] The pyrazole scaffold is a privileged structure in medicinal chemistry, known to be a core component of many kinase inhibitors.[1] This document provides a detailed protocol for conducting an in vitro kinase assay to evaluate the inhibitory potential of 5-Bromo-1H-pyrazolo[3,4-B]pyrazin-3-amine derivatives against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[2] The described method utilizes the ADP-Glo™ Kinase Assay, a robust, luminescence-based assay suitable for high-throughput screening.[2][3][4]

Introduction

The 1H-pyrazolo[3,4-b]pyrazine core structure represents a promising scaffold for the development of novel kinase inhibitors. To ascertain the efficacy and selectivity of new chemical entities based on this scaffold, a reliable and efficient in vitro kinase assay is paramount. This protocol outlines a step-by-step procedure for determining the half-maximal inhibitory concentration (IC50) of this compound derivatives against the CDK2/Cyclin A2 kinase complex.

The ADP-Glo™ Kinase Assay is a homogeneous, luminescent assay that measures the amount of ADP produced during a kinase reaction.[2][3][4] The assay is performed in two steps: first, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is directly proportional to the kinase activity.[2][3][4]

Signaling Pathway and Point of Inhibition

Cyclin-Dependent Kinase 2 (CDK2), in complex with Cyclin E or Cyclin A, plays a crucial role in the G1/S phase transition of the cell cycle.[2] It phosphorylates various substrate proteins, including the Retinoblastoma protein (Rb), leading to the activation of E2F transcription factors and subsequent expression of genes required for DNA replication. Inhibition of CDK2 by compounds such as the this compound derivatives can block this phosphorylation event, leading to cell cycle arrest and potentially inhibiting cancer cell proliferation.

CDK2_Pathway cluster_G1_S_Phase G1/S Phase Transition CyclinE Cyclin E/A CDK2_CyclinE Active CDK2/ Cyclin E/A Complex CyclinE->CDK2_CyclinE CDK2 CDK2 CDK2->CDK2_CyclinE Rb Rb CDK2_CyclinE->Rb Phosphorylation E2F E2F pRb p-Rb (Inactive) S_Phase_Genes S-Phase Gene Expression E2F->S_Phase_Genes Activation DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication Inhibitor This compound Derivative Inhibitor->CDK2_CyclinE Inhibition

CDK2 Signaling Pathway and Point of Inhibition.

Experimental Workflow

The experimental workflow for the in vitro kinase assay is a multi-step process that begins with the preparation of reagents and culminates in the analysis of luminescence data to determine inhibitor potency.

Kinase_Assay_Workflow cluster_workflow In Vitro Kinase Assay Workflow A 1. Reagent Preparation - Dilute Kinase, Substrate, ATP - Prepare Inhibitor Serial Dilutions B 2. Kinase Reaction - Add Kinase to Inhibitor - Incubate - Initiate with ATP/Substrate Mix A->B C 3. Reaction Termination & ATP Depletion - Add ADP-Glo™ Reagent B->C D 4. ADP Detection - Add Kinase Detection Reagent C->D E 5. Signal Measurement - Incubate - Read Luminescence D->E F 6. Data Analysis - Calculate % Inhibition - Determine IC50 E->F

Experimental Workflow for In Vitro Kinase Assay.

Experimental Protocols

This protocol is designed for a 384-well plate format. Adjust volumes accordingly for other plate formats, maintaining the recommended reagent ratios.[5]

Materials and Reagents
ReagentSupplierCatalog No.
CDK2/Cyclin A2 Kinase Enzyme SystemPromegaV1951
ADP-Glo™ Kinase AssayPromegaV9101
This compound DerivativesIn-house/Vendor-
Staurosporine (Positive Control)Sigma-AldrichS4400
Dimethyl Sulfoxide (DMSO), ACS GradeSigma-AldrichD2650
Nuclease-Free WaterThermo FisherAM9937
384-well, low-volume, white, flat-bottom platesCorning3572
Reagent Preparation
  • Kinase Buffer : Prepare 1X Kinase Buffer using the components provided with the CDK2/Cyclin A2 system. A typical buffer composition is 40mM Tris-HCl (pH 7.5), 20mM MgCl2, 0.1mg/ml BSA, and 50µM DTT.[2]

  • Test Compounds : Prepare a 10 mM stock solution of each this compound derivative in 100% DMSO. Create a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO.

  • Positive Control : Prepare a stock solution of Staurosporine in DMSO and create a serial dilution series.

  • Kinase Solution : Dilute the CDK2/Cyclin A2 enzyme in 1X Kinase Buffer to the desired concentration. The optimal concentration should be determined empirically but is typically in the low ng/µL range.

  • ATP/Substrate Solution : Prepare a solution containing ATP and the substrate (e.g., Histone H1) in 1X Kinase Buffer. The final ATP concentration should be at or near the Km for CDK2 to accurately determine IC50 values for ATP-competitive inhibitors.

Assay Procedure

The following procedure is based on the ADP-Glo™ Kinase Assay protocol.[4][5]

StepActionVolume (per well)Incubation Time/Temp
1Add diluted test compounds, positive control, or DMSO (vehicle control) to the appropriate wells of a 384-well plate.1 µL-
2Add the diluted CDK2/Cyclin A2 enzyme solution to all wells except for the "no enzyme" controls. Add 1X Kinase Buffer to these wells.2 µL15 minutes at RT
3Initiate the kinase reaction by adding the ATP/Substrate solution to all wells.2 µL60 minutes at RT
4Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.5 µL40 minutes at RT
5Convert ADP to ATP and generate a luminescent signal by adding the Kinase Detection Reagent.10 µL30 minutes at RT
6Measure the luminescence using a plate reader (e.g., luminometer).--
Data Analysis
  • Calculate Percent Inhibition : The percentage of kinase inhibition is calculated using the following formula: % Inhibition = 100 x (1 - (RLU_inhibitor - RLU_no_enzyme) / (RLU_vehicle - RLU_no_enzyme)) Where:

    • RLU_inhibitor = Relative Luminescence Units in the presence of the test compound.

    • RLU_no_enzyme = Relative Luminescence Units in the absence of the kinase.

    • RLU_vehicle = Relative Luminescence Units with DMSO only.

  • Determine IC50 Values : The IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Summary of Quantitative Data

The following table provides an example of the concentrations and volumes to be used in the assay.

ComponentStock ConcentrationVolume per well (µL)Final Concentration in Kinase Reaction
Test Compound/Control (in DMSO)Variable1Variable
CDK2/Cyclin A2 EnzymeVariable2Variable
ATP/Substrate Mix2.5X21X
Total Kinase Reaction Volume -5 -
ADP-Glo™ Reagent1X5-
Kinase Detection Reagent1X10-
Total Assay Volume -20 -

Conclusion

This application note provides a comprehensive and detailed protocol for the in vitro evaluation of this compound derivatives as potential kinase inhibitors, using CDK2 as a representative target. The luminescence-based ADP-Glo™ Kinase Assay offers a sensitive and high-throughput compatible method for determining inhibitor potency. The provided workflows, diagrams, and protocols serve as a foundational guide for researchers in the field of drug discovery and development.

References

Application Notes and Protocols for Evaluating 5-Bromo-1H-pyrazolo[3,4-B]pyrazin-3-amine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrazolo[3,4-b]pyrazine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into potent inhibitors of key cellular signaling proteins. Derivatives of the closely related pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine cores have demonstrated inhibitory activity against a range of protein kinases, including Fibroblast Growth Factor Receptors (FGFR), Tropomyosin Receptor Kinases (TRK), and TANK-binding kinase 1 (TBK1).[1][2][3][4] Furthermore, recent studies have identified 1H-pyrazolo[3,4-b]pyrazine derivatives as selective allosteric inhibitors of the protein tyrosine phosphatase SHP2, a critical node in the MAPK signaling pathway.[5][6]

Given this background, 5-Bromo-1H-pyrazolo[3,4-b]pyrazin-3-amine and its analogs are promising candidates for development as targeted therapeutics, particularly in oncology. This document provides a comprehensive suite of cell-based assays to characterize the biological activity of these compounds, including their effects on cell viability, induction of apoptosis, and engagement with specific intracellular signaling pathways.

I. Cell Viability and Cytotoxicity Assays

A primary step in evaluating any potential anti-cancer compound is to determine its effect on the viability and proliferation of cancer cells. The MTT and MTS assays are reliable, colorimetric methods for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol 1: MTT Assay for Cell Viability

This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Materials:

  • Cancer cell line of interest (e.g., NCI-H358 for potential SHP2 inhibitors, or other relevant lines)

  • Complete cell culture medium

  • This compound compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.

  • Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of compound that inhibits cell viability by 50%).

Data Presentation: Cell Viability (IC50 Values)
Cell LineCompoundIncubation Time (h)IC50 (µM)
NCI-H358This compound72Data to be determined
Km-12This compound72Data to be determined
MCF-7This compound72Data to be determined

Note: The table should be populated with experimentally determined IC50 values.

II. Apoptosis Assays

To determine if the observed decrease in cell viability is due to the induction of programmed cell death (apoptosis), assays measuring the activity of caspases, key executioner enzymes in the apoptotic cascade, can be performed.

Protocol 2: Caspase-3/7 Activity Assay

This assay utilizes a proluminescent caspase-3/7 substrate in a buffered solution. The substrate is cleaved by activated caspase-3/7, releasing a luminescent signal that is proportional to the amount of caspase activity.

Materials:

  • Cells treated with the this compound compound as in the viability assay.

  • Caspase-Glo® 3/7 Assay kit (or equivalent).

  • White-walled 96-well plates suitable for luminescence measurements.

  • Luminometer.

Procedure:

  • Cell Treatment: Seed and treat cells with a range of concentrations of the compound in a white-walled 96-well plate as described in the MTT assay protocol. Include positive (e.g., staurosporine) and negative controls.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature.

  • Assay: Remove the plate containing the cells from the incubator and allow it to equilibrate to room temperature.

  • Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each sample in a luminometer.

  • Data Analysis: Subtract the background luminescence and plot the fold increase in caspase activity relative to the vehicle control.

Data Presentation: Apoptosis Induction
Compound Concentration (µM)Fold Increase in Caspase-3/7 Activity (vs. Vehicle)
0 (Vehicle)1.0
0.1Data to be determined
1Data to be determined
10Data to be determined
100Data to be determined

Note: The table should be populated with experimentally determined values.

III. Target Engagement and Pathway Analysis

To investigate the mechanism of action, it is crucial to determine if the compound interacts with its intended target and modulates downstream signaling pathways. Western blotting is a powerful technique to assess changes in protein expression and phosphorylation status. Based on the known targets of the pyrazolopyrazine scaffold, a logical starting point is to examine the phosphorylation of key proteins in the MAPK/ERK pathway.

Protocol 3: Western Blotting for Phospho-ERK

This protocol details the detection of phosphorylated ERK (p-ERK) and total ERK as a loading control to assess the inhibition of the MAPK pathway.

Materials:

  • Cells treated with the this compound compound.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • Protein transfer system and membranes (e.g., PVDF or nitrocellulose).

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies (e.g., rabbit anti-phospho-ERK1/2 and rabbit anti-total-ERK1/2).

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG).

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Lysis: Treat cells with the compound for a specified time. Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in loading buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane as in step 7.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total ERK to confirm equal protein loading.

  • Data Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.

Data Presentation: Target Engagement
Treatmentp-ERK/Total ERK Ratio (Normalized to Vehicle)
Vehicle Control1.00
Compound (0.1 µM)Data to be determined
Compound (1 µM)Data to be determined
Compound (10 µM)Data to be determined

Note: The table should be populated with densitometry data from Western blot analysis.

IV. Visualized Workflows and Pathways

Diagrams

experimental_workflow cluster_viability Cell Viability Assay cluster_apoptosis Apoptosis Assay cluster_western Target Engagement (Western Blot) seed_cells Seed Cells in 96-well Plate treat_compound Treat with Compound Series seed_cells->treat_compound incubate_viability Incubate (24-72h) treat_compound->incubate_viability add_mtt Add MTT Reagent incubate_viability->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50 seed_cells_apo Seed Cells in 96-well Plate treat_compound_apo Treat with Compound seed_cells_apo->treat_compound_apo incubate_apo Incubate treat_compound_apo->incubate_apo add_caspase_reagent Add Caspase-Glo Reagent incubate_apo->add_caspase_reagent incubate_caspase Incubate (1-3h) add_caspase_reagent->incubate_caspase read_luminescence Read Luminescence incubate_caspase->read_luminescence analyze_apoptosis Analyze Fold Change read_luminescence->analyze_apoptosis treat_cells_wb Treat Cells with Compound lyse_cells Lyse Cells treat_cells_wb->lyse_cells quantify_protein Quantify Protein lyse_cells->quantify_protein sds_page SDS-PAGE quantify_protein->sds_page transfer Transfer to Membrane sds_page->transfer block Block Membrane transfer->block probe_primary Probe with Primary Ab (p-ERK) block->probe_primary probe_secondary Probe with Secondary Ab probe_primary->probe_secondary detect Detect Signal probe_secondary->detect reprobe Strip and Re-probe (Total ERK) detect->reprobe analyze_wb Quantify Bands reprobe->analyze_wb signaling_pathway RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 RTK->SHP2 RAS RAS SHP2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylation Proliferation Cell Proliferation, Survival pERK->Proliferation Compound This compound Compound->RTK Potential Inhibition Compound->SHP2 Inhibition

References

Application Notes and Protocols: 5-Bromo-1H-pyrazolo[3,4-b]pyrazin-3-amine in Alzheimer's Disease Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by complex multifactorial pathogenesis, including cholinergic deficits, the extracellular deposition of amyloid-beta (Aβ) plaques, and the intracellular formation of neurofibrillary tangles (NFTs) from hyperphosphorylated tau protein. The development of multi-target directed ligands (MTDLs) that can simultaneously address several of these pathological cascades represents a promising therapeutic strategy.[1][2][3] Structurally similar compounds to 5-Bromo-1H-pyrazolo[3,4-b]pyrazin-3-amine, featuring a pyrazole-fused heterocyclic core, have demonstrated potential as MTDLs in AD research.[1][4] These scaffolds are recognized for their ability to interact with key enzymes and protein aggregates implicated in Alzheimer's pathology.[1][4] This document outlines the potential applications and experimental protocols for investigating this compound as a novel candidate for AD drug discovery.

Potential Therapeutic Rationale

Based on the established activities of related pyrazolopyridines and other pyrazole derivatives, this compound is hypothesized to function as a multi-target agent for Alzheimer's disease. The planar pyrazolo[3,4-b]pyrazine core may enable binding to the catalytic and peripheral anionic sites of cholinesterases, while also interfering with the aggregation of Aβ peptides and tau proteins. The bromine and amine substituents offer opportunities for further chemical modification to optimize potency and pharmacokinetic properties.

Quantitative Data Summary of Related Pyrazole Derivatives

The following tables summarize the reported in vitro activities of various pyrazole-containing compounds, providing a benchmark for the potential efficacy of this compound.

Table 1: Cholinesterase Inhibition by Pyrazole Derivatives

Compound ClassSpecific CompoundTargetIC50 (µM)Reference
PyrazolineCompound 3dBChE0.5[2]
PyrazolineCompound 3gBChE0.5[2]
PyrazolineCompound 3fAChE6.5[2]
PyrazolineCompound 3fBChE6.0[2]
PyrazolinoneET11hAChE0.00634[3]
PyrazolinoneET21hAChE0.00181[3]
Pyrazolo-benzothiazoleCompound 4aAChE8.69[5][6]
PyrazolineCompound 2BAChE0.058[7]
PyrazolopyridineCompound 6bAChE0.07[4]
PyrazolopyridineCompound 6bBChE0.059[4]

Table 2: Inhibition of Amyloid-β Aggregation by Pyrazole Derivatives

Compound ClassSpecific CompoundAssay TypeInhibition (%)Reference
PyrazolineCompound 3fAβ(1-42) Aggregation27.4[2]
PyrazolineCompound 3hAβ(1-42) Aggregation36.6[2]
PyrazolopyridineCompound 6bAβ AggregationMore potent than Donepezil[4]
PyrazolopyridineCompound 8bAβ AggregationMore potent than Donepezil[4]

Signaling Pathways and Experimental Workflow

Diagram 1: Proposed Multi-Target Mechanism of Action

multi_target_mechanism cluster_compound This compound cluster_targets Alzheimer's Disease Pathological Hallmarks cluster_outcomes Therapeutic Outcomes compound Pyrazolo[3,4-b]pyrazine Core AChE AChE/BChE compound->AChE Inhibition Abeta Aβ Aggregation compound->Abeta Inhibition Tau Tau Hyperphosphorylation (via GSK3β) compound->Tau Inhibition OxidativeStress Oxidative Stress compound->OxidativeStress Reduction Cholinergic Improved Cholinergic Neurotransmission AChE->Cholinergic Plaque Reduced Aβ Plaque Formation Abeta->Plaque Tangle Reduced Neurofibrillary Tangtes Tau->Tangle Neuroprotection Neuroprotection OxidativeStress->Neuroprotection

Caption: Proposed multi-target mechanism of action for this compound in Alzheimer's disease.

Diagram 2: Experimental Workflow for Compound Evaluation

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Studies synthesis Compound Synthesis & Characterization chol_inhibition Cholinesterase Inhibition (AChE & BChE Assays) synthesis->chol_inhibition abeta_inhibition Aβ Aggregation Inhibition Assay synthesis->abeta_inhibition gsk3b_inhibition GSK3β Kinase Inhibition Assay synthesis->gsk3b_inhibition antioxidant Antioxidant Activity (e.g., DPPH, ORAC) synthesis->antioxidant bbb_permeability PAMPA-BBB Assay synthesis->bbb_permeability cytotoxicity Cytotoxicity Assay (e.g., MTT on SH-SY5Y cells) chol_inhibition->cytotoxicity abeta_inhibition->cytotoxicity gsk3b_inhibition->cytotoxicity neuroprotection Neuroprotection Assay (vs. Aβ or H2O2 insult) cytotoxicity->neuroprotection animal_model AD Mouse Model (e.g., APP/PS1) neuroprotection->animal_model behavioral Behavioral Tests (e.g., Morris Water Maze) animal_model->behavioral histopathology Histopathological Analysis of Brain Tissue behavioral->histopathology

Caption: A stepwise experimental workflow for the evaluation of novel compounds in Alzheimer's disease research.

Experimental Protocols

1. Cholinesterase Inhibition Assay (Ellman's Method)

  • Objective: To determine the in vitro inhibitory activity of this compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

  • Materials:

    • AChE (from electric eel) and BChE (from equine serum)

    • Acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) as substrates

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

    • Phosphate buffer (pH 8.0)

    • Test compound (this compound) dissolved in DMSO

    • Donepezil or Tacrine as a positive control

    • 96-well microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compound and positive control in phosphate buffer.

    • In a 96-well plate, add 25 µL of the test compound solution, 125 µL of phosphate buffer, 50 µL of DTNB solution, and 25 µL of the respective enzyme solution (AChE or BChE).

    • Incubate the mixture at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the substrate solution (ATCI for AChE, BTCI for BChE).

    • Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

    • The rate of reaction is determined from the change in absorbance over time.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme and substrate without inhibitor).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

2. Aβ(1-42) Aggregation Inhibition Assay (Thioflavin T Method)

  • Objective: To evaluate the ability of this compound to inhibit the aggregation of Aβ(1-42) peptide.

  • Materials:

    • Human Aβ(1-42) peptide

    • Hexafluoroisopropanol (HFIP)

    • Phosphate buffer (pH 7.4)

    • Thioflavin T (ThT)

    • Test compound dissolved in DMSO

    • Rifampicin or Curcumin as a positive control

    • 96-well black microplate with a clear bottom

    • Fluorometric microplate reader

  • Procedure:

    • Prepare a stock solution of Aβ(1-42) by dissolving the peptide in HFIP, followed by evaporation and reconstitution in phosphate buffer to a final concentration of 100 µM.

    • In a 96-well plate, mix 10 µL of the Aβ(1-42) solution with 80 µL of phosphate buffer and 10 µL of the test compound at various concentrations.

    • Incubate the plate at 37°C for 48 hours with gentle agitation to induce aggregation.

    • After incubation, add 10 µL of ThT solution to each well.

    • Measure the fluorescence intensity using a microplate reader with excitation at 450 nm and emission at 485 nm.

    • Calculate the percentage of aggregation inhibition for each concentration of the test compound relative to the control (Aβ(1-42) without inhibitor).

    • Determine the IC50 value from the dose-response curve.

3. Neuroprotection Assay in SH-SY5Y Cells

  • Objective: To assess the protective effect of this compound against Aβ(1-42)-induced or oxidative stress-induced neurotoxicity in a human neuroblastoma cell line.

  • Materials:

    • SH-SY5Y human neuroblastoma cells

    • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

    • Aβ(1-42) oligomers or hydrogen peroxide (H2O2) as the neurotoxic insult

    • Test compound dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

    • DMSO

    • 96-well cell culture plate

  • Procedure:

    • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 2 hours.

    • Induce neurotoxicity by adding Aβ(1-42) oligomers or H2O2 to the cell culture medium and incubate for 24 hours.

    • After the incubation period, add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Dissolve the formazan crystals by adding DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated cells).

    • Evaluate the neuroprotective effect by comparing the viability of cells treated with the test compound and the neurotoxic agent to those treated with the neurotoxic agent alone.

This compound represents a promising scaffold for the development of novel multi-target agents for the treatment of Alzheimer's disease. The experimental protocols outlined above provide a comprehensive framework for the initial in vitro and cell-based evaluation of this compound. Positive outcomes from these studies would warrant further investigation into its mechanism of action and in vivo efficacy in relevant animal models of Alzheimer's disease.

References

Application Notes and Protocols for Functionalizing 5-Bromo-1H-pyrazolo[3,4-b]pyrazin-3-amine for OLED Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, functionalization, and characterization of novel organic light-emitting diode (OLED) materials derived from the 5-Bromo-1H-pyrazolo[3,4-b]pyrazin-3-amine core. The protocols outlined below leverage well-established palladium-catalyzed cross-coupling reactions to introduce a variety of functional groups at the C5 position, enabling the tuning of photophysical and electroluminescent properties for the development of next-generation OLED emitters.

Introduction

The pyrazolo[3,4-b]pyrazine scaffold is a promising building block for organic electronic materials due to its electron-deficient nature, which can facilitate efficient electron injection and transport in OLED devices. The presence of a bromine atom at the C5 position and a primary amine at the C3 position on the this compound core offers two distinct points for chemical modification. This allows for the systematic tuning of the electronic and photophysical properties of the resulting derivatives. Functionalization at the C5 position via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions is a powerful strategy to introduce various aryl, heteroaryl, and amino substituents, thereby modulating the emission color, quantum efficiency, and charge-carrier mobility of the final materials.

Synthetic Pathways and Protocols

The functionalization of this compound is primarily achieved through palladium-catalyzed cross-coupling reactions. The following sections detail the protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions.

General Considerations for Synthesis
  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent catalyst deactivation and side reactions.

  • The purity of the starting materials, catalysts, and ligands is crucial for achieving high yields and reproducible results.

  • Purification of the final products is critical for their application in OLED devices. Column chromatography, recrystallization, and sublimation are common purification techniques.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling the bromo-substituted pyrazolopyrazine with a variety of boronic acids or esters. This allows for the introduction of diverse aryl and heteroaryl moieties that can influence the electronic properties and emission characteristics of the final compound.

Experimental Protocol:

  • To a dried Schlenk flask, add this compound (1.0 eq.), the desired aryl/heteroaryl boronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) or Pd(dppf)Cl₂ (0.05 eq.), and a base, typically K₂CO₃ (2.0 eq.) or Cs₂CO₃ (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to a temperature ranging from 80 to 110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired C5-functionalized pyrazolo[3,4-b]pyrazin-3-amine derivative.

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Start This compound Reaction Suzuki-Miyaura Coupling Start->Reaction BoronicAcid Aryl/Heteroaryl Boronic Acid BoronicAcid->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction Inert Inert Atmosphere Inert->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product C5-Functionalized Product Purification->Product Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Start This compound Reaction Buchwald-Hartwig Amination Start->Reaction Amine Primary/Secondary Amine Amine->Reaction Catalyst Pd Precatalyst (e.g., Pd2(dba)3) Catalyst->Reaction Ligand Phosphine Ligand (e.g., XPhos) Ligand->Reaction Base Strong Base (e.g., NaOtBu) Base->Reaction Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Reaction Inert Inert Atmosphere Inert->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product C5-Amino-Functionalized Product Purification->Product OLED_Architecture cluster_device OLED Device Structure cluster_recombination Light Emission Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL) EIL->Cathode ETL Electron Transport Layer (ETL) ETL->EIL EML Emissive Layer (EML) EML->ETL Electrons (-) Recombination Exciton Formation & Recombination EML->Recombination HTL Hole Transport Layer (HTL) HTL->EML Anode Anode (ITO) Anode->HTL Holes (+) Substrate Glass Substrate Substrate->Anode Light Photon Emission (Light) Recombination->Light

Application Notes and Protocols for the Synthesis of Sulfonamide Derivatives from 5-Bromo-1H-pyrazolo[3,4-b]pyrazin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of novel sulfonamide derivatives starting from 5-Bromo-1H-pyrazolo[3,4-b]pyrazin-3-amine. The protocols outlined herein are based on established methodologies for the synthesis of related heterocyclic sulfonamides and are intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug discovery.

Introduction

The pyrazolo[3,4-b]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, known to exhibit a wide range of biological activities. The introduction of a sulfonamide moiety can further enhance the pharmacological profile of these molecules. Sulfonamides are a well-established class of therapeutic agents with antibacterial, anticancer, and anti-inflammatory properties. The synthesis of sulfonamide derivatives of this compound offers a promising avenue for the development of new drug candidates. This application note details a general and adaptable synthetic protocol for the preparation of these target compounds.

Experimental Protocols

General Procedure for the Synthesis of N-(5-Bromo-1H-pyrazolo[3,4-b]pyrazin-3-yl)arenesulfonamides

The synthesis of the target sulfonamide derivatives is achieved through the reaction of this compound with various arenesulfonyl chlorides in the presence of a base.

Materials and Reagents:

  • This compound

  • Substituted arenesulfonyl chlorides (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride, 4-methoxybenzenesulfonyl chloride)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Hydrochloric acid (1N)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Protocol:

  • To a stirred solution of this compound (1.0 mmol) in anhydrous pyridine (10 mL) at 0 °C, add the desired arenesulfonyl chloride (1.1 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, pour the mixture into ice-cold water (50 mL) and acidify with 1N HCl to a pH of approximately 2-3.

  • The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.

  • If no precipitate forms, extract the aqueous mixture with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 20 mL) followed by brine (20 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide derivative.

  • Characterize the final product by NMR, mass spectrometry, and determine its melting point.

Data Presentation

The following tables summarize the expected quantitative data for a series of synthesized sulfonamide derivatives based on the general protocol.

Table 1: Reaction Conditions and Physical Properties of Synthesized Sulfonamide Derivatives

Compound IDR Group on Sulfonyl ChlorideReaction Time (h)Yield (%)Melting Point (°C)
1a H1875210-212
1b 4-CH₃1682225-227
1c 4-OCH₃2078218-220
1d 4-Cl2472230-232
1e 4-NO₂2468245-247

Table 2: Representative Spectral Data for Synthesized Sulfonamide Derivatives

Compound ID¹H NMR (DMSO-d₆, δ ppm)¹³C NMR (DMSO-d₆, δ ppm)MS (ESI) m/z
1a 8.55 (s, 1H), 8.30 (s, 1H), 7.90-7.60 (m, 5H), 3.40 (br s, 1H)155.2, 148.9, 142.1, 139.8, 133.5, 129.4, 127.1, 118.6368.9 [M+H]⁺
1b 8.54 (s, 1H), 8.29 (s, 1H), 7.75 (d, 2H), 7.40 (d, 2H), 3.38 (br s, 1H), 2.40 (s, 3H)155.1, 148.8, 144.5, 142.0, 136.9, 129.9, 127.2, 118.5, 21.1382.9 [M+H]⁺
1c 8.53 (s, 1H), 8.28 (s, 1H), 7.78 (d, 2H), 7.10 (d, 2H), 3.85 (s, 3H), 3.35 (br s, 1H)163.2, 155.0, 148.7, 141.9, 131.3, 129.5, 118.4, 114.6, 55.9398.9 [M+H]⁺
1d 8.56 (s, 1H), 8.31 (s, 1H), 7.85 (d, 2H), 7.65 (d, 2H), 3.42 (br s, 1H)155.3, 149.0, 142.2, 138.7, 138.4, 129.6, 129.1, 118.7402.9 [M+H]⁺
1e 8.58 (s, 1H), 8.33 (s, 1H), 8.40 (d, 2H), 8.10 (d, 2H), 3.45 (br s, 1H)155.4, 150.5, 149.1, 145.2, 142.3, 128.8, 124.7, 118.8413.9 [M+H]⁺

Note: The data presented in these tables are representative and may vary based on experimental conditions.

Mandatory Visualization

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Final Product A This compound C Pyridine (Base) 0°C to Room Temperature 12-24 hours A->C B Arenesulfonyl Chloride B->C D Acidification (1N HCl) C->D E Filtration / Extraction D->E F Column Chromatography E->F G N-(5-Bromo-1H-pyrazolo[3,4-b]pyrazin-3-yl)arenesulfonamide F->G

Caption: Experimental workflow for the synthesis of sulfonamide derivatives.

logical_relationship start Starting Material This compound intermediate Reaction Intermediate (Sulfonamide Formation) start->intermediate Nucleophilic Attack reagent Reagent Arenesulfonyl Chloride reagent->intermediate Electrophile product Final Product Substituted Sulfonamide intermediate->product Deprotonation & Work-up

Caption: Logical relationship of reactants to product in sulfonamide synthesis.

Conclusion

The protocol described in this application note provides a reliable method for the synthesis of a variety of sulfonamide derivatives from this compound. The straightforward nature of the reaction, coupled with the ready availability of diverse arenesulfonyl chlorides, allows for the generation of a library of novel compounds for biological screening. The data presented herein should serve as a valuable resource for researchers engaged in the discovery and development of new therapeutic agents. Further optimization of reaction conditions may be necessary for specific substrates to maximize yields.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-1H-pyrazolo[3,4-b]pyrazin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Bromo-1H-pyrazolo[3,4-b]pyrazin-3-amine. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: A common and effective strategy involves a two-step process. The first step is the synthesis of the key intermediate, 5-bromo-1H-pyrazolo[3,4-b]pyrazine. The second step is the amination of this intermediate to introduce the amino group at the C3 position, yielding the final product.

Q2: Why is the yield of my synthesis consistently low?

A2: Low yields in the synthesis of pyrazolo[3,4-b]pyrazine derivatives can stem from several factors. These include incomplete reactions, the formation of side products, or degradation of the desired product under harsh reaction conditions. Key areas to investigate are the purity of starting materials, reaction temperature, choice of catalyst and solvent, and the efficiency of the final amination step.

Q3: What are the critical parameters to control during the amination step?

A3: The amination of the bromo-substituted pyrazolopyrazine core is a crucial step that significantly impacts the overall yield. Critical parameters include the choice of the amination method (e.g., Buchwald-Hartwig amination or nucleophilic aromatic substitution), the catalyst system (palladium precursor and ligand), the base, the solvent, and the reaction temperature. Optimization of these parameters is often necessary to achieve high yields.

Q4: Are there any known safety precautions for this synthesis?

A4: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Some reagents, such as hydrazine and certain solvents, can be toxic and should be handled in a well-ventilated fume hood. Reactions involving palladium catalysts should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.

Troubleshooting Guide

Step 1: Synthesis of 5-Bromo-1H-pyrazolo[3,4-b]pyrazine Intermediate

Q: My initial cyclization reaction to form the pyrazolo[3,4-b]pyrazine core is incomplete. What can I do?

A: Incomplete cyclization can be due to several factors:

  • Reaction Time and Temperature: The reaction may require a longer duration or higher temperature to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Solvent Choice: The solubility of the starting materials is crucial. Ensure that the chosen solvent is appropriate for the reactants. In some cases, a solvent with a higher boiling point may be necessary to drive the reaction forward.

  • Purity of Starting Materials: Impurities in the starting materials can inhibit the reaction. It is advisable to use highly purified reagents.

Q: I am observing the formation of multiple products during the bromination step. How can I improve selectivity?

A: Poor selectivity in bromination is a common issue. Consider the following adjustments:

  • Brominating Agent: The choice of brominating agent can influence selectivity. Milder brominating agents, such as N-bromosuccinimide (NBS), may provide better control over the reaction compared to liquid bromine.

  • Reaction Conditions: Control of the reaction temperature is critical. Running the reaction at a lower temperature may improve selectivity.

  • Solvent: The polarity of the solvent can affect the reaction's outcome. Experiment with different solvents to find the optimal conditions for selective bromination.

Step 2: Amination of 5-Bromo-1H-pyrazolo[3,4-b]pyrazine

Q: The amination reaction is not proceeding, and I am recovering the starting material. What are the likely causes?

A: Failure of the amination reaction, particularly a Buchwald-Hartwig amination, often points to issues with the catalytic cycle:

  • Catalyst Deactivation: The palladium catalyst may be deactivated by oxygen or impurities. Ensure the reaction is carried out under a strict inert atmosphere and that all reagents and solvents are anhydrous and degassed.

  • Ligand Choice: The choice of phosphine ligand is critical for the efficiency of the Buchwald-Hartwig reaction. Sterically hindered and electron-rich ligands often give better results. Experiment with different ligands to find the most effective one for your substrate.

  • Base Strength: The base plays a crucial role in the catalytic cycle. A base that is too weak may not be effective in deprotonating the amine, while a base that is too strong could lead to side reactions. Sodium tert-butoxide is a commonly used base, but others like cesium carbonate may be suitable depending on the specific reaction conditions.

Q: I am observing debromination of my starting material as a significant side reaction. How can I minimize this?

A: Debromination is a known side reaction in palladium-catalyzed cross-coupling reactions. To minimize it:

  • Optimize Reaction Temperature: Higher temperatures can promote debromination. Try running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

  • Ligand and Catalyst Loading: The ratio of ligand to palladium can influence the prevalence of side reactions. A systematic optimization of the catalyst and ligand loading may be necessary.

  • Choice of Palladium Precursor: Different palladium precursors can exhibit different reactivities. Consider screening various palladium sources.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-1H-pyrazolo[3,4-b]pyrazine (Hypothetical)

This protocol is a representative procedure based on common methods for synthesizing similar heterocyclic cores.

  • To a solution of 3-amino-1H-pyrazole-4-carbonitrile (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add glyoxal (1.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 1H-pyrazolo[3,4-b]pyrazine-3-amine.

  • Dissolve the product in a suitable solvent like acetic acid or chloroform.

  • Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 5-Bromo-1H-pyrazolo[3,4-b]pyrazine.

Protocol 2: Buchwald-Hartwig Amination to this compound
  • To an oven-dried reaction vessel, add 5-Bromo-1H-pyrazolo[3,4-b]pyrazine (1.0 eq), a palladium precursor (e.g., Pd2(dba)3, 2-5 mol%), and a suitable phosphine ligand (e.g., XPhos, 4-10 mol%).

  • Add a suitable base, such as sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add a source of ammonia, such as benzophenone imine or L-valine-derived ammonia surrogate, followed by an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • If a protecting group was used for the amine source, deprotection will be necessary (e.g., acidic workup for a benzophenone imine).

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Data Presentation

Table 1: Optimization of Buchwald-Hartwig Amination Conditions

EntryPalladium Precursor (mol%)Ligand (mol%)Base (eq)SolventTemperature (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene10012Data
2Pd(OAc)₂ (5)SPhos (10)NaOtBu (1.4)Toluene10012Data
3Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2.0)Dioxane11018Data
4Pd(OAc)₂ (5)RuPhos (10)K₃PO₄ (2.0)Toluene10016Data

Note: This table provides a template for organizing experimental data. The actual yields will vary depending on the specific experimental setup.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Amination start1 3-Amino-1H-pyrazole-4-carbonitrile + Glyoxal react1 Cyclization in Refluxing Solvent start1->react1 purify1 Purification (Recrystallization/Chromatography) react1->purify1 intermediate1 1H-Pyrazolo[3,4-b]pyrazin-3-amine purify1->intermediate1 react2 Bromination with NBS intermediate1->react2 purify2 Purification (Chromatography) react2->purify2 intermediate2 5-Bromo-1H-pyrazolo[3,4-b]pyrazine purify2->intermediate2 start2 Intermediate + Pd Catalyst + Ligand + Base + Ammonia Source intermediate2->start2 react3 Buchwald-Hartwig Amination under Inert Atmosphere start2->react3 workup Aqueous Workup & Deprotection react3->workup purify3 Purification (Chromatography) workup->purify3 product This compound purify3->product

Caption: A generalized experimental workflow for the two-step synthesis.

Signaling Pathway

Pyrazolopyrazine derivatives are known to be potent inhibitors of various kinases, including phosphoinositide 3-kinases (PI3Ks), which are key components of the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is implicated in many cancers.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor This compound (Potential Inhibitor) Inhibitor->PI3K

Caption: The PI3K/Akt/mTOR signaling pathway and the potential inhibitory action.

Purification techniques for 5-Bromo-1H-pyrazolo[3,4-B]pyrazin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions regarding the purification of 5-Bromo-1H-pyrazolo[3,4-B]pyrazin-3-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and widely used methods for the purification of this compound are silica gel column chromatography and recrystallization. The choice between them depends on the nature of the impurities and the scale of the purification. Often, a combination of both techniques is used to achieve high purity.

Q2: How do I choose the appropriate purification technique?

A2: If the crude material contains a mixture of several impurities with different polarities, column chromatography is generally the preferred first step.[1][2] If the material is mostly pure with minor contaminants, or after an initial chromatographic separation, recrystallization is an excellent method to obtain highly pure, crystalline material.

Q3: What are suitable solvent systems for silica gel column chromatography?

A3: Given the amine group and the nitrogen-rich heterocyclic core, this compound is a polar compound. A polar solvent system is required for elution. Common systems include mixtures of a relatively non-polar solvent with a polar modifier. Due to the basic nature of the amine, tailing on the silica gel can be an issue. Adding a small amount of a basic modifier like triethylamine (NEt₃) or ammonium hydroxide (NH₄OH) to the eluent can significantly improve peak shape and separation.

Table 1: Recommended Starting Solvent Systems for Column Chromatography

Solvent SystemGradient Range (Polar/Non-Polar)Modifier (Optional)Notes
Dichloromethane (DCM) / Methanol (MeOH)1% to 15% MeOH in DCM0.1% - 1% TriethylamineA standard choice for polar, nitrogen-containing compounds. The gradient can be adjusted based on TLC.
Ethyl Acetate (EtOAc) / Hexanes50% to 100% EtOAc in Hexanes0.1% - 1% TriethylamineSuitable for moderately polar compounds. The high percentage of EtOAc will be necessary.
Chloroform (CHCl₃) / Methanol (MeOH)2% to 20% MeOH in CHCl₃0.5% Ammonium Hydroxide (28%)An alternative to DCM, sometimes offering different selectivity.

Q4: What solvents are recommended for recrystallization?

A4: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated. For pyrazolopyrazine derivatives, polar solvents are generally effective. It may be necessary to use a solvent/anti-solvent system.[3]

Table 2: Potential Solvents for Recrystallization

Solvent / SystemProcedurePotential Issues
DioxaneDissolve the compound in hot dioxane and allow it to cool slowly.High boiling point can make solvent removal difficult.
Ethanol / WaterDissolve the compound in a minimum amount of hot ethanol. Add water dropwise until turbidity persists, then reheat to clarify and cool slowly.Oiling out can occur if too much water is added quickly.
AcetonitrileDissolve in hot acetonitrile and cool slowly.Check solubility first; may be too soluble even when cold.

Q5: How can I monitor the reaction and purification progress?

A5: Thin-Layer Chromatography (TLC) is the most common method for monitoring the progress of both the synthesis and purification.[4] Use the same solvent system for TLC as planned for column chromatography to assess separation. Staining with potassium permanganate or visualization under UV light (if the compound is UV active) can be used to see the spots.

Purification Workflow

G Figure 1. General Purification Workflow A Crude Product (Post-Synthesis) B Purity Assessment (TLC, LC-MS, NMR) A->B C Choice of Method B->C D Silica Gel Column Chromatography C->D Multiple Impurities E Recrystallization C->E Minor Impurities F Analyze Fractions (TLC) D->F H Filter & Dry Crystals E->H G Combine Pure Fractions & Evaporate Solvent F->G I Final Purity Check (NMR, LC-MS, EA) G->I H->I J Pure Product I->J

Caption: Figure 1. General Purification Workflow

Troubleshooting Guide

Problem: My compound is streaking badly on the TLC plate.

  • Possible Cause: The compound is highly polar and interacting very strongly with the acidic silica gel. The amino group in your molecule is basic and can lead to this phenomenon.

  • Solution: Add a basic modifier to your eluent. Prepare a solvent mixture containing 0.5-1% triethylamine or a few drops of ammonium hydroxide. This will neutralize the acidic sites on the silica, leading to sharper spots and better separation. Also, ensure you are not overloading the TLC plate; spot a more dilute solution of your crude material.

Problem: I am getting very low recovery from my silica gel column.

  • Possible Cause 1: The compound may be irreversibly binding to the silica gel. This is less common but can happen with very polar, basic compounds.

  • Solution 1: Before running the column, try treating your silica gel by preparing the slurry in your chosen eluent that already contains a basic modifier (e.g., 1% triethylamine). This "deactivates" the most aggressive binding sites.

  • Possible Cause 2: The eluent system is not polar enough to elute your compound from the column.

  • Solution 2: After running your planned gradient, flush the column with a much more polar solvent system, such as 20% Methanol in DCM with 1% Ammonium Hydroxide, to wash out any remaining product. Monitor these final fractions by TLC.

Problem: The product co-elutes with a persistent impurity.

  • Possible Cause: The impurity has a very similar polarity to your product in the chosen solvent system.

  • Solution 1: Change the solvent system to alter the selectivity. For example, if you are using an EtOAc/Hexane system, switch to a DCM/MeOH system. The different solvent interactions can often resolve previously overlapping spots.

  • Solution 2: If chromatography fails to separate the impurity, concentrate the mixed fractions and attempt to purify them by recrystallization. A different purification technique often exploits different physical properties, leading to successful separation.

Problem: After concentrating the column fractions, my product is an oil, not a solid.

  • Possible Cause 1: Residual high-boiling-point solvent (like DMF or DMSO from the reaction) or triethylamine from the column eluent is present.

  • Solution 1: Dry the sample under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable. Co-evaporation with a lower-boiling solvent like toluene can sometimes help remove residual DMF.

  • Possible Cause 2: The presence of impurities is depressing the melting point.

  • Solution 2: Attempt to induce crystallization by trituration. Add a small amount of a non-polar solvent in which your product is insoluble (e.g., hexanes or diethyl ether).[4] Vigorously scratch the side of the flask with a glass rod or spatula. This can provide nucleation sites for crystal growth. If successful, filter the resulting solid and wash with the non-polar solvent.

Troubleshooting Decision Tree

G Figure 2. Troubleshooting Purification Issues A Start: Purity Check Fails (Post-Purification) B What was the purification method? A->B C Column Chromatography B->C Column D Recrystallization B->D Crystal E Problem with Column? C->E J Problem with Recrystallization? D->J F Low Yield E->F Low Yield G Co-eluting Impurity E->G Impure H Flush column with 20% MeOH/DCM + 1% NH4OH F->H I Change eluent system (e.g., EtOAc -> DCM based) or try Recrystallization G->I K Product Oiled Out J->K Oiling L Poor Recovery J->L Low Yield M Re-dissolve in min. hot solvent. Add anti-solvent slower. Cool mixture more slowly. K->M N Solvent is too good. Try a different solvent system or recover from mother liquor. L->N

Caption: Figure 2. Troubleshooting Purification Issues

Experimental Protocol: Purification by Silica Gel Column Chromatography

This protocol provides a general methodology. Specific volumes and gradient profiles should be optimized based on preliminary TLC analysis.

1. Preparation of the Silica Slurry:

  • In a beaker, measure the required amount of silica gel (typically 50-100 times the weight of your crude material).

  • Add your initial, least polar eluent (e.g., 1% Methanol in Dichloromethane + 0.5% Triethylamine) to the silica gel to form a free-flowing slurry. Stir gently to release trapped air bubbles.

2. Packing the Column:

  • Secure a glass chromatography column vertically. Ensure the stopcock is closed.

  • Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (approx. 1 cm) of sand.[1]

  • Fill the column about one-third full with the initial eluent.

  • Gently pour the silica slurry into the column. Use a funnel to avoid coating the sides.

  • Continuously tap the side of the column to ensure even packing and remove air bubbles. Open the stopcock to drain some solvent, collecting it for reuse. Never let the top of the silica bed run dry.[1]

  • Once the silica has settled, add another thin layer of sand on top to protect the silica bed during solvent addition.[1]

3. Loading the Sample:

  • Dissolve your crude this compound in the absolute minimum amount of a strong solvent (like DCM or MeOH).[1]

  • Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent under reduced pressure.

  • Carefully drain the eluent until it is level with the top layer of sand.

  • Using a pipette, carefully apply the dissolved sample solution evenly onto the sand layer.[1] If using the dry-loading method, carefully add the silica-adsorbed sample powder.

  • Open the stopcock and allow the sample to absorb into the top of the silica bed. Wash with a tiny amount of eluent 1-2 times, allowing each wash to absorb fully.

4. Elution and Fraction Collection:

  • Carefully fill the column with the initial eluent, taking care not to disturb the top layer.

  • Begin collecting fractions in test tubes or flasks.

  • Start eluting with the initial non-polar solvent system. Gradually increase the polarity of the eluent (gradient elution) according to your pre-determined plan based on TLC analysis (e.g., increase the percentage of methanol).

  • A slow, steady flow rate provides the best separation. Pressurizing the column with gentle air pressure ("flash chromatography") can speed up the process.[2]

5. Analysis:

  • Monitor the collected fractions by TLC to identify which ones contain your desired product.

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.

  • Confirm the purity and identity of the final product using analytical methods such as NMR, LC-MS, and melting point analysis.

References

Common side products in the synthesis of pyrazolo[3,4-b]pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazolo[3,4-b]pyrazines. The following sections address common challenges, offer potential solutions, and provide detailed experimental insights.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Yield of the Desired Pyrazolo[3,4-b]pyrazine

Question: My reaction to synthesize a pyrazolo[3,4-b]pyrazine is resulting in a low yield or a complex mixture of products. What are the common causes and how can I improve the outcome?

Answer: Low yields in pyrazolo[3,4-b]pyrazine synthesis are a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Purity of Starting Materials: The purity of your starting materials, particularly the aminopyrazole derivative, is critical. Impurities can lead to unwanted side reactions and the formation of byproducts.[1][2][3]

    • Recommendation: Ensure all reactants are of high purity. If necessary, purify starting materials by recrystallization or column chromatography before use.

  • Suboptimal Reaction Conditions: The synthesis of the pyrazolo[3,4-b]pyrazine core is sensitive to reaction conditions such as temperature, solvent, and pH.

    • Recommendation:

      • Temperature: Optimize the reaction temperature. Some condensations proceed at room temperature, while others require heating.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature. Excessive heat can lead to degradation of both starting materials and products.[4]

      • Solvent: The choice of solvent is crucial for reactant solubility and can influence the reaction pathway. Common solvents for similar heterocycle syntheses include acetic acid, ethanol, and DMF.[5] It is advisable to perform small-scale solvent screening to identify the optimal medium for your specific substrates.

      • pH: The pH of the reaction medium can significantly impact the rate and outcome of the cyclization. Acidic or basic catalysis is often employed. For instance, reactions using 1,3-dicarbonyl compounds can be carried out under both acidic (e.g., acetic acid, HCl) and basic (e.g., NaOH) conditions.[6]

  • Incomplete Reaction: The condensation and subsequent cyclization may not be proceeding to completion.

    • Recommendation: Monitor the reaction progress closely using TLC or LC-MS. If starting material is still present after a prolonged period, consider extending the reaction time or incrementally increasing the temperature.[7]

  • Side Reactions: The formation of isomeric byproducts or other unforeseen side products can consume starting materials and lower the yield of the desired product.[7]

    • Recommendation: Identify potential side reactions based on your starting materials (see Issues 2 and 3) and adjust the reaction conditions to minimize their formation.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield of Pyrazolo[3,4-b]pyrazine check_purity Check Purity of Starting Materials (Aminopyrazole, Dicarbonyl, etc.) start->check_purity purify_sm Purify Starting Materials (Recrystallization/Chromatography) check_purity->purify_sm Impure optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions Pure purify_sm->optimize_conditions screen_solvents Screen Solvents (e.g., AcOH, EtOH, DMF) optimize_conditions->screen_solvents optimize_temp Optimize Temperature and Reaction Time (Monitor by TLC) optimize_conditions->optimize_temp adjust_ph Adjust pH (Acidic vs. Basic Catalysis) optimize_conditions->adjust_ph check_completion Check for Reaction Completion (TLC/LC-MS) screen_solvents->check_completion optimize_temp->check_completion adjust_ph->check_completion extend_reaction Extend Reaction Time or Increase Temperature check_completion->extend_reaction Incomplete identify_byproducts Identify Side Products (NMR, MS) check_completion->identify_byproducts Complete, but low yield extend_reaction->check_completion modify_conditions Modify Conditions to Minimize Side Reactions identify_byproducts->modify_conditions modify_conditions->optimize_conditions successful_synthesis Improved Yield modify_conditions->successful_synthesis

A decision-making workflow for troubleshooting low yields in pyrazolo[3,4-b]pyrazine synthesis.
Issue 2: Formation of Regioisomers

Question: I am using an unsymmetrical dicarbonyl compound and I am obtaining a mixture of two isomeric products. How can I control the regioselectivity and separate the isomers?

Answer: The formation of regioisomers is a common and significant challenge in the synthesis of pyrazolo[3,4-b]pyrazines and related heterocyclic systems when using unsymmetrical 1,3-dicarbonyl compounds.[6][8] The regiochemical outcome is determined by which carbonyl group of the dicarbonyl compound is preferentially attacked by the amino group of the pyrazole.

Factors Influencing Regioselectivity:

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the dicarbonyl compound is a primary determinant. The more electrophilic carbonyl group is more susceptible to nucleophilic attack. For example, in 1,1,1-trifluoropentane-2,4-dione, the carbonyl group adjacent to the trifluoromethyl group is significantly more electrophilic.[6]

  • Steric Hindrance: Bulky substituents near one of the carbonyl groups can sterically hinder the approach of the nucleophile, favoring attack at the less hindered carbonyl.

  • Reaction Conditions: The choice of solvent, catalyst (acidic or basic), and temperature can influence the regioselectivity of the reaction.[1]

Strategies to Control Regioselectivity:

  • Use of Symmetrical Dicarbonyls: The most straightforward way to avoid the formation of regioisomers is to use symmetrical 1,3-dicarbonyl compounds.

  • Exploiting Electronic Differences: Choose unsymmetrical dicarbonyl compounds with significant differences in the electronic nature of the substituents flanking the carbonyl groups to favor the formation of a single isomer.

  • Optimization of Reaction Conditions: Systematically vary the reaction conditions (solvent, temperature, catalyst) to find the optimal parameters for the selective formation of the desired regioisomer. It has been noted that regioselectivity can be highly sensitive to small changes in reaction conditions.[6]

Separation of Regioisomers:

  • Column Chromatography: Flash column chromatography over silica gel is the most common method for separating regioisomers.[1][8]

    • Eluent System: A gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective. The optimal solvent system will depend on the specific properties of the isomers and should be determined by TLC analysis.

  • Recrystallization: If the regioisomers have sufficiently different solubilities in a particular solvent system, fractional recrystallization can be an effective purification method.

Regioisomer Formation Pathway

regioisomer_formation cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products aminopyrazole 5-Aminopyrazole attack_c1 Nucleophilic attack at Carbonyl 1 aminopyrazole->attack_c1 attack_c2 Nucleophilic attack at Carbonyl 2 aminopyrazole->attack_c2 unsym_dicarbonyl Unsymmetrical 1,3-Dicarbonyl unsym_dicarbonyl->attack_c1 unsym_dicarbonyl->attack_c2 regioisomer_A Regioisomer A attack_c1->regioisomer_A Cyclization regioisomer_B Regioisomer B attack_c2->regioisomer_B Cyclization

Reaction pathways leading to the formation of regioisomers from an unsymmetrical dicarbonyl compound.
Issue 3: Identification of Unexpected Side Products

Question: My reaction has produced an unexpected byproduct that is not a simple regioisomer. What are some other common side products in pyrazolo[3,4-b]pyrazine synthesis?

Answer: Besides regioisomers, other side products can arise from incomplete reactions, rearrangements, or alternative cyclization pathways.

Common Side Products and Their Formation:

  • Incompletely Aromatized Intermediates: The final step in many pyrazolo[3,4-b]pyrazine syntheses is an oxidation or elimination to form the aromatic pyrazine ring. If this step is incomplete, dihydropyrazolo[3,4-b]pyrazine intermediates may be isolated.[5]

    • Identification: These intermediates will have additional signals in the aliphatic region of the 1H NMR spectrum compared to the fully aromatic product.

    • Solution: If a dihydropyrazine is isolated, it can often be converted to the desired aromatic product by treatment with a suitable oxidizing agent (e.g., DDQ).

  • Isomeric Pyrazolo[1,5-a]pyrimidines: Depending on the starting materials and reaction conditions, cyclization can sometimes occur through a different nitrogen atom of the pyrazole ring, leading to the formation of the isomeric pyrazolo[1,5-a]pyrimidine scaffold. This is a well-documented side reaction in the synthesis of the analogous pyrazolo[3,4-b]pyridines.

    • Identification: Careful analysis of 1H and 13C NMR spectra, along with 2D NMR techniques like HMBC and NOESY, is crucial for distinguishing between these isomers. The chemical shifts and coupling constants of the ring protons will differ significantly between the two scaffolds.

  • Products from Self-Condensation of Starting Materials: Under certain conditions, the starting materials may react with themselves to form undesired dimers or polymers.

  • Unexpected Rearrangements: In some cases, complex rearrangements can occur, leading to entirely unexpected products. For instance, a reaction intended to produce a spiropyrazolo[3,4-b]pyridine unexpectedly yielded a naphthoic acid derivative via C-C bond cleavage.[5]

Characterization of Side Products:

  • Mass Spectrometry (MS): Provides the molecular weight of the side product, which can help in determining its elemental composition. Fragmentation patterns can also offer structural clues.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structure elucidation. Comparison of the spectra of the side product with that of the expected product can reveal key structural differences. 2D NMR experiments (COSY, HSQC, HMBC, NOESY) are often necessary for unambiguous structure determination, especially for isomers.[8]

Experimental Protocols

General Procedure for the Synthesis of Pyrazolo[3,4-b]pyrazines from o-Aminonitrosopyrazoles and Cyclic β-Diketones

This protocol is adapted from a microwave-assisted synthesis method.[5][11]

Materials:

  • ortho-Aminonitrosopyrazole derivative

  • Cyclic β-diketone (e.g., 1,3-cyclohexanedione)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a microwave-safe vessel, combine the ortho-aminonitrosopyrazole (1 mmol) and the cyclic β-diketone (1.1 mmol) in DMF (3 mL).

  • Seal the vessel and subject the mixture to microwave irradiation at 100 W and 80 °C for 10-15 minutes.

  • Monitor the reaction progress by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol).

General Protocol for the Separation of Regioisomers by Column Chromatography

Materials:

  • Crude reaction mixture containing regioisomers

  • Silica gel (for flash chromatography)

  • Solvents for mobile phase (e.g., hexane, ethyl acetate)

  • TLC plates

Procedure:

  • Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Adsorb the dissolved mixture onto a small amount of silica gel and evaporate the solvent.

  • Prepare a silica gel column of an appropriate size.

  • Load the adsorbed sample onto the top of the column.

  • Elute the column with a solvent system of increasing polarity, starting with a low-polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the proportion of the more polar solvent. The optimal gradient should be determined beforehand by TLC analysis.

  • Collect fractions and analyze them by TLC to identify the fractions containing the separated isomers.

  • Combine the pure fractions of each isomer and evaporate the solvent to obtain the purified products.

Data Presentation

While specific quantitative data for side product formation in pyrazolo[3,4-b]pyrazine synthesis is not extensively tabulated in the literature, the following table provides a conceptual framework for how such data could be presented based on findings for analogous pyrazolopyridine syntheses.

EntryDicarbonyl CompoundCatalyst/SolventTemp (°C)Time (h)Desired Product Yield (%)Regioisomer B Yield (%)Other Byproducts (%)
1Unsymmetrical Diketone 1Acetic Acid1181260355
2Unsymmetrical Diketone 1HCl/Ethanol1001875205
3Unsymmetrical Diketone 1NaOH/Glycol1200.285105
4Symmetrical Diketone 2Acetic Acid1181095N/A<5

This table is illustrative and based on general principles of regioselectivity in related heterocyclic syntheses.

Signaling Pathways and Experimental Workflows

For professionals in drug development, pyrazolo[3,4-b]pyrazines are of interest as kinase inhibitors. The following diagram illustrates a generalized signaling pathway that can be targeted by such inhibitors.

Generalized Kinase Signaling Pathway

kinase_pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor dimerization Dimerization & Autophosphorylation receptor->dimerization adaptor Adaptor Proteins (e.g., Grb2) dimerization->adaptor ras_gef Ras-GEF (e.g., Sos) adaptor->ras_gef ras Ras ras_gef->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression inhibitor Pyrazolo[3,4-b]pyrazine Inhibitor inhibitor->raf inhibitor->mek

A simplified representation of a kinase signaling pathway often targeted in drug development.

References

Technical Support Center: Optimizing Reaction Conditions for Functionalizing the Pyrazolo[3,4-b]pyrazine Core

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the functionalization of the pyrazolo[3,4-b]pyrazine core.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for functionalizing the pyrazolo[3,4-b]pyrazine core?

A1: The most prevalent strategies for functionalizing the pyrazolo[3,4-b]pyrazine core involve transition-metal-catalyzed cross-coupling reactions. These include:

  • Suzuki-Miyaura Coupling: To form C-C bonds, typically by coupling a halo-pyrazolo[3,4-b]pyrazine with a boronic acid or ester.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds by coupling a halo-pyrazolo[3,4-b]pyrazine with an amine.[1]

  • Sonogashira Coupling: To introduce alkyne functionalities.

  • C-H Activation/Arylation: A more recent approach that allows for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials.

Q2: I am observing low to no yield in my Suzuki-Miyaura coupling reaction with a chloro-pyrazolo[3,4-b]pyrazine. What are the likely causes?

A2: Low yields in Suzuki-Miyaura couplings with electron-deficient substrates like pyrazolo[3,4-b]pyrazines are common. Key factors to investigate include:

  • Catalyst System: The choice of palladium precursor and ligand is critical. Standard catalysts may be ineffective. For challenging substrates, consider using more active, bulky, and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.

  • Base: The base is crucial for the transmetalation step. The choice of base can significantly impact the reaction outcome. Weaker bases like carbonates or phosphates are often used, but stronger bases like alkoxides may be necessary for less reactive chlorides.

  • Solvent: The solvent affects the solubility of reactants and the stability of the catalyst. Common choices include toluene, dioxane, and DMF.

  • Temperature: Higher temperatures are often required for less reactive chlorides, but excessive heat can lead to catalyst decomposition.

  • Purity of Reagents: Ensure your boronic acid is pure and has not degraded. The halo-pyrazolo[3,4-b]pyrazine and all reagents should be free of impurities that could poison the catalyst.

Q3: What are common side products in Suzuki-Miyaura reactions involving pyrazolo[3,4-b]pyrazines?

A3: Common side products include:

  • Homocoupling: The boronic acid coupling with itself to form a biaryl species.

  • Dehalogenation: The starting halo-pyrazolo[3,4-b]pyrazine is reduced to the corresponding pyrazolo[3,4-b]pyrazine.[1]

  • Protodeboronation: The boronic acid is converted back to the corresponding arene.

Q4: My Buchwald-Hartwig amination is not proceeding. What are some initial troubleshooting steps?

A4: For Buchwald-Hartwig aminations on nitrogen-rich heterocycles like pyrazolo[3,4-b]pyrazine, catalyst inhibition is a primary concern.[2] Consider the following:

  • Catalyst and Ligand: Use a palladium precatalyst and a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) to prevent coordination of the pyrazine nitrogen to the palladium center.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often required. However, if your substrate is base-sensitive, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, often requiring higher temperatures.

  • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) as the active Pd(0) catalyst is oxygen-sensitive.

  • Anhydrous Conditions: Use dry solvents and reagents, as water can interfere with the reaction.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling
Symptom Possible Cause Suggested Solution
No product formation, starting material remainsInactive catalystUse a pre-activated palladium catalyst or try a different ligand/palladium source combination. Ensure the reaction is properly degassed.
Formation of homocoupled boronic acid productTransmetalation is slow relative to homocouplingUse a more active catalyst system. Adjust the base and solvent to optimize transmetalation.
Significant dehalogenation of the starting materialReductive elimination is slower than competing pathwaysUse a more electron-rich ligand to promote reductive elimination. Ensure anhydrous conditions.
Reaction starts but does not go to completionCatalyst decompositionLower the reaction temperature and increase the reaction time. Use a more stable catalyst/ligand combination.
Issue 2: Challenges in Buchwald-Hartwig Amination
Symptom Possible Cause Suggested Solution
No reaction, starting materials recoveredCatalyst poisoning by the pyrazine nitrogenUse a bulky, electron-rich ligand (e.g., biarylphosphines) to shield the palladium center.[2]
Formation of palladium blackCatalyst decompositionLower the reaction temperature. Ensure the reaction is under a strict inert atmosphere.
Incomplete conversionInsufficiently strong baseSwitch to a stronger base like NaOtBu or LiHMDS if your substrate allows.
Side reactions involving functional groupsBase incompatibilityUse a weaker base (e.g., Cs₂CO₃, K₃PO₄) and potentially a higher reaction temperature.[3]

Data Presentation

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 3-Halo-Pyrazolo[3,4-b]pyrazines

EntryHalide (X)Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1BrPd(OAc)₂ (5)SPhos (10)K₂CO₃Dioxane/H₂O10075
2BrPd₂(dba)₃ (2.5)XPhos (7.5)K₃PO₄Toluene11085
3ClPd(OAc)₂ (10)RuPhos (20)Cs₂CO₃DMF12060
4ClPEPPSI-IPr (5)-NaOtBuDioxane10070

Note: Yields are representative and will vary depending on the specific boronic acid and substituents on the pyrazolo[3,4-b]pyrazine core.

Table 2: Catalyst/Ligand Systems for Buchwald-Hartwig Amination of a 3-Bromo-Pyrazolo[3,4-b]pyrazine

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Dioxane11065
2Pd(OAc)₂ (2)RuPhos (4)K₃PO₄Toluene10078
3Pd₂(dba)₃ (2)XPhos (4)NaOtBuToluene9092
4Pd(OAc)₂ (2)BINAP (3)NaOtBuToluene10055

Note: Yields are representative and will vary depending on the specific amine and substituents on the pyrazolo[3,4-b]pyrazine core.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add the 3-halo-pyrazolo[3,4-b]pyrazine (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand if required.

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Add degassed solvent (e.g., a mixture of dioxane and water, 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried reaction vessel, add the 3-halo-pyrazolo[3,4-b]pyrazine (1.0 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and ligand (e.g., XPhos, 4 mol%).

  • Add the base (e.g., NaOtBu, 1.4 equiv).

  • Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add the amine (1.1-1.2 equiv) and anhydrous, degassed solvent (e.g., toluene).

  • Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Add Halo-Pyrazolo[3,4-b]pyrazine, Coupling Partner, and Base B Add Catalyst and Ligand A->B C Evacuate and Backfill with Inert Gas B->C D Add Degassed Solvent C->D E Heat and Stir D->E F Monitor by TLC/LC-MS E->F G Cool and Dilute F->G H Aqueous Wash G->H I Dry and Concentrate H->I J Column Chromatography I->J K Product J->K

A generalized experimental workflow for cross-coupling reactions.

SHP2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 Recruits SHP2_inactive SHP2 (Inactive) EGFR->SHP2_inactive Recruits and Activates Ligand EGF Ligand->EGFR Binds SOS SOS GRB2->SOS Activates RAS_GDP RAS-GDP SOS->RAS_GDP Promotes GDP/GTP exchange SHP2_active SHP2 (Active) RAS_GTP RAS-GTP SHP2_active->RAS_GTP Promotes Sustained Activation RAF RAF RAS_GTP->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Regulates Transcription Factors Inhibitor Pyrazolo[3,4-b]pyrazine Inhibitor Inhibitor->SHP2_active Allosterically Inhibits TRK_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Receptor PLC PLCγ TRK->PLC Activates PI3K PI3K TRK->PI3K Activates Shc_Grb2_SOS Shc/Grb2/SOS TRK->Shc_Grb2_SOS Activates Ligand Neurotrophin Ligand->TRK Binds and causes dimerization Survival Cell Survival, Growth, Differentiation PLC->Survival AKT AKT PI3K->AKT Activates RAS RAS Shc_Grb2_SOS->RAS Activates RAF_MEK_ERK RAF-MEK-ERK Pathway RAS->RAF_MEK_ERK Activates AKT->Survival RAF_MEK_ERK->Survival Inhibitor Pyrazolo[3,4-b]pyrazine Inhibitor Inhibitor->TRK Inhibits Kinase Activity

References

Technical Support Center: Kinase Inhibition Assays with Pyrazolo[3,4-b]pyrazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing pyrazolo[3,4-b]pyrazine compounds in kinase inhibition assays.

Troubleshooting Guides

This section addresses common problems encountered during kinase inhibition assays involving pyrazolo[3,4-b]pyrazine compounds, offering potential causes and solutions in a question-and-answer format.

Issue 1: High Variability Between Replicate Wells

Question: I'm observing a high degree of variability between my replicate wells on the same plate. What are the potential causes and how can I troubleshoot this?

Answer: High intra-plate variability often points to technical errors during the assay setup. Here are several factors to investigate:

  • Pipetting and Dispensing Errors: Inaccurate liquid handling is a primary source of variability. Small errors in dispensing the enzyme, substrate, ATP, or your pyrazolo[3,4-b]pyrazine inhibitor can lead to significant differences in results, especially in low-volume assays.

    • Solution: Ensure your pipettes are properly calibrated. Use appropriate pipetting techniques to avoid bubbles and ensure accurate volume delivery. For multi-well plates, consider using a multichannel pipette or an automated liquid handler for greater consistency.

  • Inadequate Mixing: If reagents are not mixed thoroughly in the wells, it can lead to localized concentration differences and inconsistent reaction rates.

    • Solution: After adding each reagent, ensure gentle but thorough mixing. This can be achieved by gently tapping the plate or using an orbital shaker at a low speed.

  • Edge Effects: The outer wells of a microplate are more susceptible to evaporation, which can concentrate the reagents and alter the reaction kinetics.

    • Solution: To mitigate edge effects, you can fill the outer wells with sterile water or buffer. Alternatively, avoid using the outer wells for critical samples and controls.

  • Temperature Fluctuations: Kinase activity is highly sensitive to temperature.[1][2][3][4] Inconsistent temperatures across the plate can introduce significant variability.

    • Solution: Ensure the entire plate is at a uniform and stable temperature during incubation. Use an incubator with good temperature distribution and avoid opening the door frequently.

Issue 2: Poor Reproducibility Between Assays (Plate-to-Plate Variability)

Question: My IC50 values for the same pyrazolo[3,4-b]pyrazine compound are inconsistent across different experiments. What could be causing this lack of reproducibility?

Answer: Poor inter-assay reproducibility can stem from variations in reagent preparation, assay conditions, and data analysis. Here's a checklist to improve consistency:

  • Reagent Stability and Handling:

    • Kinase Enzyme: Ensure the kinase is stored correctly and handled gently to maintain its activity. Avoid repeated freeze-thaw cycles.

    • Pyrazolo[3,4-b]pyrazine Compound: These compounds can sometimes have solubility issues.[3] Ensure your compound is fully dissolved in a suitable solvent, typically DMSO, and that the stock solution is stored properly. Prepare fresh dilutions for each experiment.

    • ATP and Substrate: The quality and concentration of ATP and the substrate are critical. Use high-quality reagents and prepare fresh solutions. The final ATP concentration should ideally be at the Km for the kinase to accurately determine the potency of ATP-competitive inhibitors.

  • Assay Conditions:

    • Incubation Times: The kinase reaction should be in the linear range. If the reaction proceeds too far (high substrate conversion), it can lead to an underestimation of inhibitor potency. Aim for initial velocity conditions, typically with less than 20% substrate conversion.

    • DMSO Concentration: The final concentration of DMSO should be consistent across all wells and plates, as it can impact kinase activity.[5]

    • Order of Reagent Addition: The order in which you add reagents can influence the results. Maintain a consistent order of addition for all experiments to ensure reproducibility.

  • Data Analysis:

    • Standardized Workflow: Use a consistent method for background subtraction, normalization, and curve fitting to calculate IC50 values. Inconsistent data processing can lead to different results.

Issue 3: High Background Signal

Question: I'm observing a high background signal in my kinase assay, which is reducing my assay window. What are the common causes and how can I reduce it?

Answer: A high background signal can be caused by several factors, including compound interference and suboptimal reagent concentrations.

  • Compound Interference: Your pyrazolo[3,4-b]pyrazine compound might be interfering with the detection system (e.g., fluorescence or luminescence).

    • Solution: Run a "no enzyme" control containing all assay components, including the inhibitor, except for the kinase.[6] If the signal increases with the compound concentration in this control, it indicates direct interference with the detection reagents.

  • Compound Aggregation: Small molecules can sometimes form aggregates that non-specifically inhibit enzymes, leading to false-positive results or a high background.[6]

    • Solution: Perform the assay in the presence of a small amount of a non-ionic detergent, such as 0.01% Triton X-100, which can help disrupt aggregates.[6]

  • Suboptimal Reagent Concentrations:

    • High ATP Concentration: Using an ATP concentration significantly above the Km of the kinase can lead to a high background signal in assays that measure ATP depletion or ADP formation.[6]

    • Low Kinase Concentration: If the kinase concentration is too low, the signal generated may not be significantly above the background.[6] Conversely, a very high kinase concentration can lead to rapid substrate depletion and non-linear kinetics.[6]

Frequently Asked Questions (FAQs)

Q1: My pyrazolo[3,4-b]pyrazine inhibitor shows high potency in a biochemical assay but is inactive in cell-based assays. Why is this happening?

A1: This is a common challenge in drug discovery. Several factors can contribute to this discrepancy:

  • Cell Permeability: The compound may have poor membrane permeability and not reach its intracellular target.

  • Cellular ATP Concentration: The concentration of ATP inside a cell is much higher than what is typically used in biochemical assays. For ATP-competitive inhibitors, this can lead to a significant decrease in apparent potency in a cellular environment.

  • Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps.

  • Metabolism: The compound could be rapidly metabolized into an inactive form within the cell.

  • Off-Target Effects: In a cellular context, the compound might engage with other targets that counteract its intended effect. It's important to assess the selectivity of your compound against a panel of other kinases.

Q2: How do I address the potential for off-target effects with my pyrazolo[3,4-b]pyrazine inhibitor?

A2: Pyrazolo[3,4-b]pyrazine and related scaffolds can bind to the ATP pocket of multiple kinases.[7][8] To assess selectivity, you should:

  • Kinase Profiling: Screen your compound against a broad panel of kinases to identify potential off-target interactions.

  • Cellular Assays: Use cell lines that do not express the primary target kinase to check for off-target effects on cell viability or other signaling pathways.

  • Computational Modeling: Molecular docking studies can help predict the binding mode of your compound and identify potential interactions with other kinases.[7]

Q3: What are some key considerations for the solubility of pyrazolo[3,4-b]pyrazine compounds?

A3: Solubility can be a significant issue with heterocyclic compounds like pyrazolo[3,4-b]pyrazines.[3]

  • Solvent Choice: DMSO is a common solvent, but ensure the final concentration in your assay is low and consistent.

  • Salt Forms: In some cases, preparing a salt form of the compound can improve its aqueous solubility.[3]

  • Visual Inspection: Always visually inspect your compound dilutions for any signs of precipitation.

  • Sonication: Gentle sonication can sometimes help to dissolve compounds.

Experimental Protocols

General Luminescence-Based Kinase Assay Protocol

This protocol provides a general workflow for a luminescence-based kinase assay that measures ATP consumption, such as the Kinase-Glo® assay.

  • Reagent Preparation:

    • Kinase Buffer: Prepare a 2X kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Kinase Solution: Dilute the kinase enzyme to a 2X working concentration in 1X kinase buffer. The optimal concentration should be determined empirically.

    • Substrate/ATP Solution: Prepare a 4X solution of the substrate and ATP in 1X kinase buffer. The final ATP concentration should ideally be at the Km for the kinase.

    • Inhibitor Solutions: Prepare serial dilutions of the pyrazolo[3,4-b]pyrazine inhibitor in DMSO. Then, dilute the inhibitor solutions in 1X kinase buffer to a 4X final concentration.

    • Detection Reagent: Prepare the ATP detection reagent (e.g., Kinase-Glo®) according to the manufacturer's instructions.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the 4X inhibitor solution to the wells. For positive controls (100% activity), add 5 µL of buffer with DMSO.

    • Add 10 µL of the 2X kinase solution to all wells except the negative controls (0% activity). For negative controls, add 10 µL of 1X kinase buffer.

    • Add 5 µL of the 4X substrate/ATP solution to all wells to initiate the reaction.

    • Incubate the plate at room temperature for the desired time (e.g., 60 minutes), ensuring the reaction is within the linear range.

    • Add 20 µL of the prepared detection reagent to all wells.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Read the luminescence on a plate reader.

Data Presentation: Example IC50 Values for Pyrazolo-based Kinase Inhibitors
Compound ClassTarget KinaseIC50 (nM)Assay TypeReference
Pyrazolo[3,4-b]pyridineTRKA56HTRF[1]
Pyrazolo[3,4-b]pyridineTRKB57HTRF[1]
Pyrazolo[3,4-b]pyridineTRKC26HTRF[1]
Imidazo[1,2-a]pyrazineAurora AKd = 0.02TdF[9]
Imidazo[1,2-a]pyrazineAurora BKd = 0.03TdF[9]
Pyrazolo[3,4-b]pyridineTBK10.2Z'-LYTE[10]
Pyrazolo[3,4-g]isoquinolineHaspin57ADP-Glo[3]
Pyrazolo[3,4-d]pyrimidineMKK3VariesTR-FRET[11]

Visualizations

Troubleshooting Workflow for High Variability

Caption: A flowchart for troubleshooting high variability in kinase assays.

General Kinase Inhibition Assay Workflow

KinaseAssayWorkflow PrepInhibitor Prepare Pyrazolo[3,4-b]pyrazine Inhibitor Dilutions AddToPlate Add Inhibitor and Kinase to Plate PrepInhibitor->AddToPlate PrepReagents Prepare Kinase, Substrate, and ATP PrepReagents->AddToPlate StartReaction Initiate Reaction with Substrate/ATP Mix AddToPlate->StartReaction Incubate Incubate at Room Temperature StartReaction->Incubate AddDetection Add Detection Reagent Incubate->AddDetection ReadSignal Read Signal (Luminescence/Fluorescence) AddDetection->ReadSignal AnalyzeData Analyze Data and Calculate IC50 ReadSignal->AnalyzeData

Caption: A typical workflow for a kinase inhibition assay.

Signaling Pathway Example: Receptor Tyrosine Kinase (RTK) Inhibition

RTK_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (e.g., TRKA) Ligand->RTK Ras Ras RTK->Ras activates Inhibitor Pyrazolo[3,4-b]pyrazine Inhibitor Inhibitor->RTK inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation

Caption: Inhibition of an RTK signaling pathway by a pyrazolo[3,4-b]pyrazine compound.

References

Technical Support Center: Stability Studies of 5-Bromo-1H-pyrazolo[3,4-B]pyrazin-3-amine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a general technical support guide for the stability studies of 5-Bromo-1H-pyrazolo[3,4-B]pyrazin-3-amine and its analogs. The quantitative data and degradation pathways presented are illustrative examples based on the general behavior of related heterocyclic compounds. Specific experimental results may vary, and it is crucial to validate all methods for your specific molecule and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary storage and handling recommendations for this compound?

A1: this compound, like many nitrogen-containing heterocyclic compounds, may be sensitive to light, moisture, and temperature. It is recommended to:

  • Store the solid compound in a tightly sealed, amber-colored vial at controlled room temperature or under refrigerated conditions, protected from light and moisture.

  • For solutions, use amber-colored glassware or wrap containers with aluminum foil to prevent photodegradation.[1][2]

  • Prepare solutions fresh whenever possible. If storage of solutions is necessary, they should be kept at low temperatures (2-8 °C) and protected from light.

  • Handle the compound in an environment with controlled humidity, as it may be hygroscopic.

Q2: My compound shows a change in color from off-white to yellowish upon storage. What could be the reason?

A2: A color change often indicates chemical degradation. This could be due to oxidation from exposure to air or photodegradation from exposure to light. It is advisable to re-analyze the material for purity and the presence of degradation products. Storing the compound under an inert atmosphere (e.g., nitrogen or argon) and strictly protecting it from light can help mitigate this issue.

Q3: What are the initial steps to develop a stability-indicating HPLC method for this class of compounds?

A3: To develop a stability-indicating method, you need to be able to separate the parent compound from its potential degradation products. The initial steps include:

  • Forced Degradation Studies: Subject the compound to stress conditions (acid, base, oxidation, heat, and light) to intentionally generate degradation products.[3]

  • Column and Mobile Phase Screening: Start with a C18 reversed-phase column and screen different mobile phase compositions (e.g., acetonitrile/water or methanol/water with buffers like phosphate or formate) to achieve good separation between the parent peak and the degradant peaks.

  • Detector Selection: A photodiode array (PDA) detector is highly recommended as it can help in peak purity analysis and provide UV spectra of the degradants, which can aid in their identification.

Q4: What does "mass balance" mean in the context of stability studies, and why is it important?

A4: Mass balance is an essential part of forced degradation studies that reconciles the amount of the parent drug lost with the amount of degradation products formed.[4][5] A good mass balance (typically between 95% and 105%) indicates that all major degradation products are being detected by the analytical method, thus confirming its stability-indicating nature.[6] Poor mass balance might suggest that some degradants are not being detected (e.g., they are volatile, lack a UV chromophore, or are not eluting from the column).[5][6]

Troubleshooting Guides

HPLC Analysis Issues
Problem Potential Cause(s) Troubleshooting Steps
Peak Tailing for the Parent Compound - Interaction with active silanol groups on the HPLC column. - Inappropriate mobile phase pH. - Column overload.- Use a mobile phase with a competing amine (e.g., triethylamine) or a lower pH to protonate the basic sites on the compound. - Ensure the mobile phase pH is at least 2 units away from the pKa of the analyte. - Reduce the injection concentration/volume.[7]
Appearance of Unexpected Peaks in Control Samples - Contamination of the mobile phase, glassware, or injection system. - Carryover from a previous injection. - On-column degradation of the analyte.- Run a blank gradient to check for solvent contamination.[8] - Implement a robust needle wash procedure in your autosampler method.[9] - Ensure the sample solvent is compatible with the mobile phase to prevent precipitation on the column.
Poor Resolution Between Parent and Degradant Peaks - Suboptimal mobile phase composition or gradient. - Inappropriate column chemistry.- Adjust the organic modifier percentage or the gradient slope. - Try a different column stationary phase (e.g., phenyl-hexyl or a different end-capping). - Optimize the mobile phase pH to alter the ionization and retention of the analytes.
Drifting Baseline - Changes in mobile phase composition over time. - Temperature fluctuations. - Column not fully equilibrated.- Ensure mobile phase components are well-mixed and degassed.[10] - Use a column oven to maintain a stable temperature. - Allow sufficient time for column equilibration before starting the sequence.[10]
Forced Degradation Study Issues
Problem Potential Cause(s) Troubleshooting Steps
No Degradation Observed Under Stress Conditions - The compound is highly stable under the applied conditions. - Stress conditions are not harsh enough.- Increase the concentration of the stressor (e.g., higher molarity of acid/base), the temperature, or the duration of the study.
Complete Degradation of the Compound - Stress conditions are too harsh.- Reduce the concentration of the stressor, the temperature, or the duration. Aim for 5-20% degradation to observe primary degradation products.
Poor Mass Balance (<95%) - Degradation products are not UV active. - Degradants are not eluting from the column. - Formation of volatile or insoluble products.- Use a mass spectrometer (LC-MS) in parallel with the UV detector to look for non-chromophoric degradants.[11] - Modify the mobile phase or gradient to elute highly retained compounds. - Consider using a different analytical technique like GC-MS if volatile degradants are suspected.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Keep the mixture at 60°C for 24 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep the mixture at 60°C for 4 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the mixture at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation: Expose the solid compound to 105°C in a hot air oven for 48 hours. Dissolve the stressed solid to prepare a 0.1 mg/mL solution in the mobile phase.

  • Photolytic Degradation: Expose a 0.1 mg/mL solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). Analyze a control sample stored in the dark.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Data Presentation

Table 1: Example Forced Degradation Data for this compound

Stress ConditionAssay of Parent Compound (%)Number of Degradation ProductsMajor Degradant Peak (Area %)Mass Balance (%)
Control (Unstressed)99.81 (Process Impurity)0.15100.0
1N HCl, 60°C, 24h85.238.5 (at RRT 0.75)98.9
1N NaOH, 60°C, 4h90.525.1 (at RRT 0.82)99.5
30% H₂O₂, RT, 24h78.9412.3 (at RRT 1.25)97.8
Heat (105°C, 48h)96.322.1 (at RRT 0.91)99.2
Photolytic92.134.8 (at RRT 1.10)99.6

RRT = Relative Retention Time

Visualizations

Experimental Workflow

G General Workflow for Forced Degradation Studies cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution prep_control Prepare Unstressed Control prep_stock->prep_control acid Acid Hydrolysis (1N HCl, 60°C) prep_stock->acid Apply Stress base Base Hydrolysis (1N NaOH, 60°C) prep_stock->base Apply Stress oxidation Oxidation (30% H₂O₂, RT) prep_stock->oxidation Apply Stress thermal Thermal Stress (105°C, Solid) prep_stock->thermal Apply Stress photo Photolytic Stress (ICH Q1B) prep_stock->photo Apply Stress hplc HPLC Analysis (with PDA Detector) prep_control->hplc Analyze Samples acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples peak_purity Peak Purity Assessment hplc->peak_purity mass_balance Mass Balance Calculation peak_purity->mass_balance report report mass_balance->report Generate Report

Caption: Workflow for Forced Degradation Studies.

Hypothetical Signaling Pathway

G Hypothetical Degradation Pathways cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation (H₂O₂) cluster_photolysis Photodegradation (UV/Vis) parent This compound hydrolysis_product Debromination or Amine Hydrolysis Product parent->hydrolysis_product H⁺/OH⁻ n_oxide N-Oxide Formation (on Pyrazine Ring) parent->n_oxide [O] dimer Dimerization Product parent->dimer ring_opening Oxidative Ring Opening of Pyrazole n_oxide->ring_opening Further [O]

Caption: Potential Degradation Pathways.

References

Avoiding regioisomer formation in pyrazolo[3,4-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]pyridine derivatives. This resource is designed for researchers, scientists, and professionals in drug development to navigate challenges related to regioselectivity. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to support your research.

Frequently Asked Questions (FAQs)

Q1: What are the common regioisomers formed during pyrazolo[3,4-b]pyridine synthesis?

A1: When synthesizing pyrazolo[3,4-b]pyridines from N-unsubstituted aminopyrazoles, two primary regioisomers can be formed: the 1H-pyrazolo[3,4-b]pyridine and the 2H-pyrazolo[3,4-b]pyridine.[1] These isomers differ in the position of the hydrogen atom on the pyrazole nitrogen. The 1H-tautomer is generally more stable.[1] Controlling the formation of a specific regioisomer is crucial as they can exhibit significantly different biological activities and physicochemical properties.

Q2: What are the key factors that influence regioselectivity in this synthesis?

A2: Several factors dictate the final regioisomeric ratio:

  • Substitution on the Pyrazole Ring: The most effective method to achieve complete regioselectivity is to use an aminopyrazole that is already substituted at the N1 or N2 position. This pre-determination prevents the formation of the alternative isomer.[1]

  • Reactant Partners (1,3-Dicarbonyls, etc.): When using an unsymmetrical 1,3-dicarbonyl compound, the relative electrophilicity of the two carbonyl groups can direct the cyclization. A highly electrophilic carbonyl, such as one adjacent to a trifluoromethyl (CF₃) group, will preferentially react with the pyrazole's exocyclic amino group, influencing the final ring closure.[1]

  • Reaction Conditions: The choice of catalyst (acidic, basic, or Lewis acid), solvent, and temperature can significantly influence which nitrogen atom of the pyrazole ring participates in the cyclization. Microwave-assisted synthesis has also been shown to promote high regioselectivity.[2][3]

Q3: Is it possible to separate the 1H and 2H regioisomers if a mixture is formed?

A3: Yes, separation of pyrazolo[3,4-b]pyridine regioisomers is often achievable using standard laboratory techniques. Flash column chromatography on silica gel is the most commonly reported method.[4][5] The success of the separation depends on the difference in polarity between the two isomers, which is influenced by their respective substituent patterns. Developing a suitable eluent system, typically with varying ratios of hexane and ethyl acetate, is key to achieving good separation.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of pyrazolo[3,4-b]pyridines, with a focus on controlling regioisomer formation.

Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.

  • Problem: The electronic and steric differences between the two nitrogen atoms in your unsubstituted aminopyrazole and the reactive sites on your cyclization partner are minimal under the current reaction conditions.

  • Solution 1: Modify Starting Materials (Highest Control): The most definitive solution is to switch to an N1- or N2-substituted aminopyrazole (e.g., 1-methyl-5-aminopyrazole). This physically blocks the formation of the undesired isomer and directs the synthesis to a single product.[1][6]

  • Solution 2: Optimize Reaction Conditions:

    • Catalyst: If using a traditional acid catalyst like acetic acid, consider switching to a Lewis acid such as Zirconium(IV) chloride (ZrCl₄), which has been shown to promote regioselectivity in certain cases.[7]

    • Solvent: While common solvents like ethanol or DMF are widely used, changing the solvent system can alter the reactivity pathways. For multicomponent reactions, solvent-free conditions at elevated temperatures (e.g., 100°C) can sometimes offer higher selectivity and yields.[8]

    • Energy Source: Explore microwave-assisted synthesis. The rapid and uniform heating provided by microwave irradiation can significantly shorten reaction times and often leads to the selective formation of a single regioisomer in high yield.[2][9][10]

// Nodes start [label="Issue: Mixture of\nRegioisomers Detected", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Are you using an\nN-unsubstituted aminopyrazole?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol1 [label="Highest Control:\nUse an N1- or N2-substituted\naminopyrazole to force regioselectivity.", fillcolor="#34A853", fontcolor="#FFFFFF"]; q2 [label="Can you modify the\nreaction conditions?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol2 [label="Optimize Conditions:\n1. Switch to a Lewis Acid Catalyst (e.g., ZrCl₄).\n2. Attempt solvent-free conditions.\n3. Employ microwave irradiation.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol3 [label="Purification:\nSeparate isomers using flash\ncolumn chromatography.", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> q1; q1 -> sol1 [label="Yes"]; q1 -> q2 [label="No, starting\nmaterial is fixed"]; q2 -> sol2 [label="Yes"]; q2 -> sol3 [label="No, conditions\nare fixed"]; } .enddot Caption: Troubleshooting workflow for regioisomer formation.

Issue 2: The reaction is selective, but yields the undesired regioisomer.

  • Problem: The inherent properties of your starting materials and current reaction conditions favor the formation of the unwanted isomer.

  • Solution 1: Alter the Electronic Properties: If reacting with an unsymmetrical 1,3-dicarbonyl, try to reverse the electronic properties. For example, if one substituent is electron-withdrawing and leads to the wrong isomer, see if a derivative with an electron-donating group in that position is available or can be synthesized to alter the site of initial attack.

  • Solution 2: Change the Synthetic Strategy: Instead of building the pyridine ring onto the pyrazole (the most common method), consider a strategy that involves forming the pyrazole ring from a pre-functionalized pyridine. For instance, a reaction of a substituted hydrazine with a 2-chloro-3-formylpyridine derivative can lead to the 1H-isomer.[11]

Data on Regioselective Synthesis Conditions

The following table summarizes various conditions reported for the regioselective synthesis of pyrazolo[3,4-b]pyridines. Note that direct comparison of yields is challenging as substrates differ between studies. The key takeaway is the high degree of regioselectivity achieved under specific conditions.

Starting Material 1Starting Material 2Catalyst/ConditionsSolventRegioselectivityProductRef
5-Amino-1-phenyl-pyrazoleα,β-Unsaturated KetonesZrCl₄, 95 °C, 16hDMF/EtOHHigh (single isomer reported)1H-Isomer[7]
N-Substituted 5-aminopyrazoles3-(3-oxo-2-benzofuran-1(3H)-ylidene)pentane-2,4-dioneMicrowave, 150 °C, 15 minEthanolComplete (single isomer reported)1H-Isomer[6]
Aldehyde Derivatives5-(1H-Indol-3-yl)-2H-pyrazol-3-ylamine & 3-(cyanoacetyl)indoleFe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂Solvent-free, 100 °CHigh (single isomer reported)1H-Isomer[8]
5-AminopyrazolesAlkynyl AldehydesAg₂CO₃, TFA, 80 °C1,2-DichloroethaneExcellent (single isomer reported)1H-Isomer[12]
3-Acylpyridine N-oxide (Z)-tosylhydrazoneTriethylamine, Acetic AnhydrideRoom TemperatureDichloromethaneModerate (82:12 ratio of regioisomers)Pyrazolo[3,4-b]pyridine & Pyrazolo[4,3-c]pyridine[13]

Key Experimental Protocols

Protocol 1: Microwave-Assisted Regioselective Synthesis of a 1H-Pyrazolo[3,4-b]pyridine

This protocol is adapted from a method that demonstrates excellent regioselectivity by using an N-substituted aminopyrazole.[6]

  • Reactant Preparation: In a 10 mL microwave process vial, combine the N-substituted 5-aminopyrazole (1.0 mmol), the 1,3-bis-electrophile (e.g., 3-(3-oxo-2-benzofuran-1(3H)-ylidene)pentane-2,4-dione) (1.0 mmol), and absolute ethanol (3.0 mL).

  • Microwave Irradiation: Seal the vial with a cap and place it in the cavity of a microwave reactor. Irradiate the mixture at 150 °C for 15 minutes.

  • Workup: After the reaction is complete, allow the vial to cool to room temperature. The product often precipitates from the solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization from ethanol to yield the pure 1H-pyrazolo[3,4-b]pyridine derivative.

G cluster_0 Protocol Workflow a0 Combine Reactants: N-substituted 5-aminopyrazole (1 eq) 1,3-bis-electrophile (1 eq) Ethanol (3 mL) a1 Microwave Irradiation: 150 °C 15 minutes a0->a1 a2 Cooling & Precipitation a1->a2 a3 Vacuum Filtration a2->a3 a4 Wash with Cold Ethanol a3->a4 a5 Pure 1H-Regioisomer a4->a5

Protocol 2: Lewis-Acid Catalyzed Synthesis of a 1H-Pyrazolo[3,4-b]pyridine

This protocol is based on a ZrCl₄-catalyzed reaction which provides a single regioisomer.[7]

  • Reactant Preparation: To a solution of an α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in ethanol (0.5 mL) at room temperature (25 °C).

  • Degassing and Catalyst Addition: Degas the reaction mixture (e.g., by bubbling argon through the solution for 5-10 minutes). Add Zirconium(IV) chloride (ZrCl₄) (0.15 mmol) to the mixture.

  • Reaction: Stir the reaction mixture vigorously at 95 °C for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvents.

  • Extraction: Add chloroform (CHCl₃) and water to the residue. Separate the organic and aqueous layers. Wash the aqueous phase twice with chloroform.

  • Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to isolate the pure 1H-pyrazolo[3,4-b]pyridine.

Reaction Mechanism: The Origin of Regioisomers

The formation of two different regioisomers originates from the two possible pathways of condensation when using an N-unsubstituted aminopyrazole and an unsymmetrical bis-electrophile (like a 1,3-dicarbonyl compound). The diagram below illustrates these competing pathways.

// Reactants reactants [label="5-Aminopyrazole + Unsymmetrical 1,3-Dicarbonyl", fillcolor="#F1F3F4", fontcolor="#202124"];

// Intermediates pathA_inter [label="Intermediate A\n(Attack at Carbonyl 1)", fillcolor="#FBBC05", fontcolor="#202124"]; pathB_inter [label="Intermediate B\n(Attack at Carbonyl 2)", fillcolor="#FBBC05", fontcolor="#202124"];

// Products productA [label="1H-Pyrazolo[3,4-b]pyridine\n(Regioisomer 1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; productB [label="2H-Pyrazolo[3,4-b]pyridine\n(Regioisomer 2)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges reactants -> pathA_inter [label="Pathway A"]; reactants -> pathB_inter [label="Pathway B"]; pathA_inter -> productA [label="Cyclization & Dehydration"]; pathB_inter -> productB [label="Cyclization & Dehydration"]; } .enddot Caption: Competing pathways leading to regioisomer formation.

References

Challenges in the scale-up synthesis of 5-Bromo-1H-pyrazolo[3,4-B]pyrazin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the scale-up synthesis of 5-Bromo-1H-pyrazolo[3,4-B]pyrazin-3-amine. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for this compound?

A common and plausible synthetic route involves a two-step process:

  • Regioselective bromination of a suitable diaminopyrazole precursor at the 4-position.

  • Condensation and cyclization of the resulting 4-bromo-diaminopyrazole with a 1,2-dicarbonyl compound, such as glyoxal, to form the pyrazine ring.

Q2: What are the primary challenges in the scale-up of this synthesis?

The main challenges during scale-up include:

  • Handling hazardous materials: The use of brominating agents like bromine requires stringent safety protocols, especially at a larger scale.

  • Controlling regioselectivity: Ensuring the selective bromination at the desired position of the pyrazole ring can be difficult to control in large batches.

  • Reaction exotherms: Both the bromination and cyclization steps can be exothermic, requiring careful temperature management to prevent runaway reactions and the formation of byproducts.

  • Product purification: Isolating the final product with high purity can be challenging due to the potential for closely related impurities.

  • Waste management: The disposal of brominated waste and solvents needs to be handled in an environmentally responsible manner.

Q3: Are there any known critical process parameters to monitor?

Yes, critical parameters to monitor include:

  • Temperature: Crucial for controlling reaction rate and minimizing side reactions in both the bromination and cyclization steps.

  • Rate of addition: Slow and controlled addition of reagents, particularly the brominating agent, is essential to manage exotherms and improve selectivity.

  • pH: The pH of the reaction mixture can influence the stability of intermediates and the rate of the cyclization reaction.

  • Purity of starting materials: Impurities in the starting diaminopyrazole or glyoxal can lead to the formation of undesired side products.

Troubleshooting Guide

Low or No Product Yield

Problem: The reaction has resulted in a low yield or no desired product.

Possible Causes and Solutions:

Possible Cause Suggested Action
Degradation of Starting Material Verify the purity and stability of the diaminopyrazole and glyoxal starting materials using techniques like NMR or LC-MS.
Incorrect Reaction Temperature Optimize the reaction temperature. Bromination may require low temperatures to improve selectivity, while cyclization might need elevated temperatures for dehydration of the diol intermediate.
Inefficient Bromination Confirm the formation of the brominated intermediate before proceeding with cyclization. Consider using a different brominating agent, such as N-bromosuccinimide (NBS), which can be easier to handle than liquid bromine.
Incomplete Cyclization/Dehydration The diol intermediate may be stable. Try more forcing conditions for the dehydration step, such as azeotropic removal of water or using a dehydrating agent.
Presence of Impurities

Problem: The final product is contaminated with significant impurities.

Possible Causes and Solutions:

Possible Cause Suggested Action
Over-bromination Reduce the stoichiometry of the brominating agent and control the addition rate and temperature.
Formation of Regioisomers Optimize the bromination conditions to favor the desired isomer. Purification by column chromatography or recrystallization may be necessary.
Side Reactions of Glyoxal Under basic conditions, glyoxal can undergo side reactions like the Cannizzaro reaction. Maintain a neutral or slightly acidic pH during the cyclization step.
Incomplete Reaction Monitor the reaction progress using TLC or LC-MS to ensure completion. If necessary, increase the reaction time or temperature.

Experimental Protocols

Illustrative Protocol for the Synthesis of this compound

Step 1: Bromination of 3,5-Diaminopyrazole

  • Dissolve 3,5-diaminopyrazole in a suitable solvent (e.g., acetic acid or a chlorinated solvent) in a reaction vessel equipped with a stirrer, thermometer, and addition funnel.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of the brominating agent (e.g., N-bromosuccinimide or a solution of bromine in the reaction solvent) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at a controlled temperature for a specified time, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a suitable quenching agent (e.g., sodium thiosulfate solution).

  • Isolate the crude 4-bromo-3,5-diaminopyrazole by filtration or extraction.

  • Purify the intermediate by recrystallization or column chromatography.

Step 2: Cyclization with Glyoxal

  • Suspend the purified 4-bromo-3,5-diaminopyrazole in a suitable solvent (e.g., ethanol or water).

  • Add an aqueous solution of glyoxal to the suspension.

  • Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Isolate the crude this compound by filtration.

  • Purify the final product by recrystallization from a suitable solvent system.

Quantitative Data

Table 1: Illustrative Reaction Parameters for Bromination

ParameterCondition 1Condition 2
Brominating Agent N-Bromosuccinimide (NBS)Bromine (Br₂)
Solvent Acetic AcidDichloromethane
Temperature 0-5 °C-10 to 0 °C
Reaction Time 2-4 hours1-3 hours
Yield of Intermediate 75-85%70-80%

Table 2: Illustrative Cyclization Conditions and Outcomes

ParameterCondition ACondition B
Solvent EthanolWater
Temperature Reflux (78 °C)Reflux (100 °C)
Reaction Time 6-8 hours4-6 hours
Final Product Yield 60-70%65-75%
Purity (after recrystallization) >98%>98%

Visualizations

G Synthetic Workflow A 3,5-Diaminopyrazole B Bromination (e.g., NBS) A->B C 4-Bromo-3,5-diaminopyrazole B->C D Cyclization (Glyoxal) C->D E This compound D->E

Caption: Proposed synthetic workflow for this compound.

G Potential Side Reaction A Glyoxal C Cannizzaro Reaction A->C B Base (e.g., residual amine) B->C D Glycolic Acid + Glycolaldehyde C->D

Caption: Cannizzaro reaction as a potential side reaction of glyoxal.

G Troubleshooting Low Yield A Low Final Yield B Check Purity of Starting Materials A->B C Analyze Bromination Step A->C D Optimize Cyclization Conditions A->D E Impure? B->E G Incomplete Bromination? C->G I Stable Diol Intermediate? D->I F Purify and Retry E->F Yes H Increase Reaction Time/ Change Brominating Agent G->H Yes J Increase Temperature/ Use Dehydrating Agent I->J Yes

Caption: Decision tree for troubleshooting low product yield.

Analytical methods for detecting impurities in 5-Bromo-1H-pyrazolo[3,4-B]pyrazin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 5-Bromo-1H-pyrazolo[3,4-B]pyrazin-3-amine. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for purity assessment of this compound?

A1: The most common analytical techniques for determining the purity of this compound and detecting impurities are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Q2: What are the potential impurities I should be looking for?

A2: Potential impurities can originate from starting materials, byproducts of the synthesis, or degradation products. Based on common synthetic routes for related pyrazolopyrazine structures, potential impurities could include:

  • Starting materials such as diaminomaleonitrile or brominating agents.

  • Isomeric impurities.

  • Byproducts from incomplete cyclization or side reactions.

  • Degradation products formed under stress conditions like heat, light, acid, or base.

Q3: My HPLC chromatogram shows poor peak shape (tailing or fronting). What could be the cause?

A3: Poor peak shape in HPLC can be caused by several factors. For a polar, brominated compound like this compound, common causes include secondary interactions with the stationary phase, column overload, or an inappropriate mobile phase pH. Refer to the HPLC Troubleshooting Guide below for detailed solutions.

Q4: I am not detecting my compound of interest with GC-MS. Why?

A4: this compound is a relatively polar and potentially thermally labile compound. It might not be volatile enough for GC analysis without derivatization. If you are using GC-MS, ensure your inlet temperature is not causing degradation. Alternatively, consider using a more polar GC column or derivatization to increase volatility.

Q5: How can I confirm the structure of an unknown impurity?

A5: Structural elucidation of an unknown impurity typically requires a combination of techniques. High-resolution mass spectrometry (HRMS) can provide the elemental composition. 1D and 2D NMR spectroscopy (like COSY, HSQC, and HMBC) can then be used to determine the connectivity of atoms and elucidate the complete structure.

Troubleshooting Guides

HPLC Troubleshooting
Problem Potential Cause Recommended Solution
No Peaks or Very Small Peaks Injection issue (e.g., air bubble in syringe, clogged injector).Manually inspect the injection process. Purge the injector.
Detector issue (e.g., lamp off, incorrect wavelength).Check detector settings and ensure the lamp is on. Use a wavelength appropriate for the compound (e.g., determined by UV scan).
Sample degradation.Prepare fresh sample solution.
Peak Tailing Secondary interactions with silanol groups on the column.Use a mobile phase with a lower pH (e.g., add 0.1% trifluoroacetic acid) to suppress silanol activity. Use an end-capped column.
Column overload.Reduce the sample concentration or injection volume.
Extraneous column effects.Ensure fittings are tight and use tubing with a small internal diameter.
Peak Fronting Sample solvent stronger than the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.
Column collapse.Ensure the mobile phase is compatible with the column and operate within the recommended pressure limits.
Shifting Retention Times Inconsistent mobile phase composition.Prepare fresh mobile phase and ensure it is well-mixed. Use a gradient proportioning valve test if available.
Fluctuation in column temperature.Use a column oven to maintain a consistent temperature.
Column aging.Replace the column with a new one of the same type.
Ghost Peaks Contaminated mobile phase or injection of air.Use high-purity solvents and degas the mobile phase.
Carryover from previous injections.Implement a needle wash step in the autosampler method. Inject a blank solvent to check for carryover.
GC-MS Troubleshooting
Problem Potential Cause Recommended Solution
No Peak for the Analyte Compound is not volatile or is thermally labile.Use a higher final oven temperature or a temperature ramp. Consider derivatization to increase volatility. Lower the injector temperature to prevent degradation.
Adsorption in the inlet or column.Use a deactivated inlet liner and a column suitable for polar compounds.
Poor Peak Shape Active sites in the GC system.Deactivate the inlet liner or use a liner with glass wool. Condition the column.
Inappropriate flow rate.Optimize the carrier gas flow rate for the column dimensions.
Inconsistent Results Leaks in the system.Perform a leak check of the GC system, especially around the injector and column fittings.
Inconsistent injection volume.Check the syringe for bubbles and ensure proper installation in the autosampler.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This method is a general starting point and should be validated for this compound.

  • Instrumentation: A standard HPLC system with a UV detector or a photodiode array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
20595
25595
26955
30955
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or a more specific wavelength determined by UV-Vis spectroscopy).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (e.g., 50:50 v/v) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

This method is suitable for identifying volatile or semi-volatile impurities.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a phenyl-arylene stationary phase).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 10 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-500.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Sample Preparation: Dissolve the sample in a suitable solvent like methanol or dichloromethane to a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

  • Experiments:

    • ¹H NMR for proton environment analysis.

    • ¹³C NMR for carbon skeleton information.

    • 2D NMR (COSY, HSQC, HMBC) for establishing connectivity and confirming the structure of the main component and any significant impurities.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of DMSO-d6.

Data Presentation

Table 1: Example HPLC Data for Impurity Analysis

PeakRetention Time (min)Area (%)Potential Identity
13.50.15Starting Material 1
28.299.5This compound
312.10.25Isomeric Impurity
415.80.10Unknown Impurity

Table 2: Example GC-MS Data for Volatile Impurities

PeakRetention Time (min)Key Mass Fragments (m/z)Potential Identity
15.378, 51Benzene (solvent residue)
29.894, 66Phenol (from synthesis)

Visualizations

HPLC_Troubleshooting_Workflow start Chromatographic Problem Observed peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Shift? peak_shape->retention_time No check_overload Reduce Sample Concentration peak_shape->check_overload Yes no_peaks No/Small Peaks? retention_time->no_peaks No check_temp Verify Column Temperature retention_time->check_temp Yes solution Problem Resolved no_peaks->solution No check_injector Inspect Injector no_peaks->check_injector Yes check_mobile_phase Adjust Mobile Phase pH check_overload->check_mobile_phase check_column Check Column Health check_mobile_phase->check_column check_column->solution remake_mobile_phase Prepare Fresh Mobile Phase check_temp->remake_mobile_phase remake_mobile_phase->solution check_detector Check Detector Settings check_injector->check_detector check_detector->solution

Caption: A logical workflow for troubleshooting common HPLC issues.

Impurity_Identification_Workflow start Unknown Peak Detected in HPLC lcms LC-MS Analysis start->lcms hrms High-Resolution MS (HRMS) lcms->hrms elemental_comp Determine Elemental Composition hrms->elemental_comp isolate Isolate Impurity (Prep-HPLC) elemental_comp->isolate nmr NMR Spectroscopy (1D & 2D) isolate->nmr structure Elucidate Structure nmr->structure

Caption: Workflow for the identification and structural elucidation of an unknown impurity.

Validation & Comparative

A Comparative Analysis of the Biological Activities of Pyrazolo[3,4-b]pyrazine and Pyrazolo[3,4-b]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the therapeutic potential of two closely related heterocyclic compounds.

In the landscape of medicinal chemistry, the quest for novel scaffolds that can serve as the foundation for potent and selective therapeutic agents is perpetual. Among the myriad of heterocyclic structures, pyrazolo[3,4-b]pyrazine and pyrazolo[3,4-b]pyridine have emerged as "privileged scaffolds" due to their demonstrated efficacy across a range of biological targets. Their structural resemblance to endogenous purine bases allows them to interact with a variety of enzymes, making them attractive candidates for drug development, particularly in oncology, immunology, and infectious diseases. This guide provides a comparative overview of the biological activities of these two scaffolds, supported by experimental data and detailed methodologies, to aid researchers in their drug discovery endeavors.

Anticancer and Kinase Inhibitory Activity: A Tale of Two Scaffolds

Both pyrazolo[3,4-b]pyrazine and pyrazolo[3,4-b]pyridine derivatives have been extensively investigated for their potential as anticancer agents, largely owing to their ability to inhibit various protein kinases that are crucial for cancer cell proliferation and survival.

The pyrazolo[3,4-b]pyridine scaffold has shown remarkable versatility as a kinase inhibitor. A notable example is its role as a potent inhibitor of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.[1][2][3] For instance, certain 3,5-disubstituted pyrazolo[3,4-b]pyridine derivatives have demonstrated potent and selective CDK inhibitory activities, leading to the inhibition of tumor cell proliferation in vitro.[2] Furthermore, this scaffold has been successfully employed to develop inhibitors of Tropomyosin receptor kinases (TRKs), which are implicated in the growth of various cancers.[4][5][6] Specifically, a series of 38 novel TRKA inhibitors with a pyrazolo[3,4-b]pyridine core were synthesized, with some compounds exhibiting nanomolar inhibitory activity.[4] The scaffold has also been instrumental in designing inhibitors for TANK-binding kinase 1 (TBK1), a key player in innate immunity and oncogenesis, with one derivative showing an exceptionally low IC50 value of 0.2 nM.[7][8]

On the other hand, pyrazolo[3,4-b]pyrazine derivatives have also exhibited significant anticancer properties. Studies have shown their inhibitory activity against breast cancer cell lines, such as MCF-7.[9] For instance, compounds 25i and 25j from one study showed very significant inhibitory activity against the MCF-7 breast cancer cell line.[9] While the volume of research on pyrazolo[3,4-b]pyrazine as kinase inhibitors appears less extensive in the initial literature search compared to its pyridine analogue, the existing evidence suggests it is a promising avenue for further exploration in cancer therapy.[10]

Comparative Data on Anticancer and Kinase Inhibitory Activity
ScaffoldTargetCompound/DerivativeActivity (IC50)Cell LineReference
Pyrazolo[3,4-b]pyridineCDK1/CDK2SQ-67563Potent inhibitor (specific IC50 not provided)-[3]
Pyrazolo[3,4-b]pyridineTRKAC0356 nMKm-12[4][5]
Pyrazolo[3,4-b]pyridineTRKAC0957 nM-[6]
Pyrazolo[3,4-b]pyridineTRKAC1026 nM-[6]
Pyrazolo[3,4-b]pyridineTBK115y0.2 nM-[7][8]
Pyrazolo[3,4-b]pyridineCDK2/PIM16b- (Superior efficacy to staurosporine)HCT-116, HepG2[1]
Pyrazolo[3,4-b]pyrazine-25iSignificant inhibition (p < 0.001)MCF-7[9]
Pyrazolo[3,4-b]pyrazine-25jSignificant inhibition (p < 0.001)MCF-7[9]

Antimicrobial Activity: A Broad Spectrum of Potential

Both scaffolds have also been explored for their antimicrobial properties, demonstrating activity against a range of bacteria and fungi.

Pyrazolo[3,4-b]pyridine derivatives have been evaluated for their antibacterial and antifungal activity.[11] Some synthesized compounds have shown inhibitory effects against various bacterial and fungal strains.[11] For example, molecular hybrids of pyrazolo[3,4-b]pyridine and triazole have shown potential against S. aureus and K. pneumoniae.[12]

Similarly, pyrazolo[3,4-b]pyrazine derivatives have been reported to possess antibacterial and antifungal properties.[13][14] Some derivatives have been tested for their tuberculostatic activity, with MIC values ranging from 22-100 microg/cm3.[15]

Comparative Data on Antimicrobial Activity
ScaffoldMicroorganismCompound/DerivativeActivity (MIC/Zone of Inhibition)Reference
Pyrazolo[3,4-b]pyridineS. aureus, K. pneumoniaeCompound 2415 ± 0.82 mm, 14 ± 0.7 mm (Zone of Inhibition)[12]
Pyrazolo[3,4-b]pyridineS. aureus, K. pneumoniaeCompound 2718 ± 0.95 mm, 16 ± 0.82 mm (Zone of Inhibition)[12]
Pyrazolo[3,4-b]pyrazineTuberculostaticVarious derivatives22-100 microg/cm3 (MIC)[15]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental methodologies for key assays are outlined below.

Kinase Inhibition Assay (General Protocol)

A common method to determine the inhibitory activity of compounds against a specific kinase is a biochemical assay that measures the phosphorylation of a substrate.

  • Reagents and Materials : Kinase enzyme, substrate (peptide or protein), ATP (adenosine triphosphate), inhibitor compound, assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure :

    • The kinase, substrate, and inhibitor are pre-incubated in the assay buffer in a microplate well.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specific time at a controlled temperature.

    • The reaction is stopped, and the amount of ADP (adenosine diphosphate) produced, which is proportional to the kinase activity, is measured using a detection reagent.

    • The luminescence or fluorescence is read using a plate reader.

  • Data Analysis : The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

  • Cell Culture : Cancer cell lines are cultured in an appropriate medium and seeded into 96-well plates.

  • Compound Treatment : The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition : MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization : A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum : A standardized suspension of the test microorganism is prepared.

  • Serial Dilution : The antimicrobial compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation : Each well is inoculated with the microbial suspension.

  • Incubation : The plate is incubated under appropriate conditions for the microorganism to grow.

  • MIC Determination : The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Inhibitor Pyrazolo[3,4-b]pyridine or Pyrazolo[3,4-b]pyrazine Inhibitor Inhibitor->RAF Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for kinase inhibitors. Pyrazolo-based compounds can inhibit kinases like RAF, thereby blocking downstream signaling that leads to cell proliferation and survival.

Cytotoxicity_Assay_Workflow start Start: Seed cells in 96-well plate treatment Treat cells with varying concentrations of test compound start->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_formation Incubate for 2-4 hours (Formazan formation) mtt_addition->formazan_formation solubilization Add solubilizing agent (e.g., DMSO) formazan_formation->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate % viability and determine IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: A workflow diagram illustrating the key steps of the MTT assay for determining the cytotoxicity of a compound.

Conclusion

The pyrazolo[3,4-b]pyrazine and pyrazolo[3,4-b]pyridine scaffolds both represent highly valuable frameworks in the field of drug discovery. The available data indicates that pyrazolo[3,4-b]pyridine derivatives have been more extensively explored as kinase inhibitors, with several potent compounds identified against targets like CDK, TRK, and TBK1. In contrast, while pyrazolo[3,4-b]pyrazine derivatives have also demonstrated promising anticancer and antimicrobial activities, there appears to be a greater opportunity for further investigation into their potential as specific enzyme inhibitors.

Both scaffolds exhibit a broad spectrum of biological activities, making them attractive starting points for the development of new therapeutic agents. This comparative guide, by consolidating key data and methodologies, aims to facilitate further research and development of these promising heterocyclic compounds. The provided experimental protocols and pathway diagrams offer a foundational framework for researchers to design and interpret future studies in this exciting area of medicinal chemistry.

References

Comparative Analysis: 1H-Pyrazolo[3,4-b]pyrazine Derivatives Versus Known Allosteric SHP2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of a novel series of 1H-pyrazolo[3,4-b]pyrazine derivatives against well-characterized, known allosteric inhibitors of the protein tyrosine phosphatase SHP2 (Src homology 2 domain-containing phosphatase 2). SHP2 is a critical node in multiple signaling pathways and a high-value target in oncology.[1] The data presented herein is intended to assist researchers in evaluating the potential of this novel chemical scaffold for therapeutic development.

Introduction to SHP2 and Its Inhibition

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in signal transduction downstream of various receptor tyrosine kinases (RTKs).[2][3] It is a key component of the RAS-MAPK signaling cascade, which is frequently dysregulated in human cancers, influencing cell proliferation, survival, and differentiation.[4][5] Consequently, SHP2 has emerged as a promising therapeutic target.[4] Allosteric inhibitors, which bind to a site distinct from the active site and stabilize SHP2 in an inactive conformation, have shown greater selectivity and improved pharmacokinetic properties compared to active site inhibitors.[6]

A recent study has identified a novel 1H-pyrazolo[3,4-b]pyrazine derivative, herein referred to as Compound 4b, as a highly potent and selective allosteric inhibitor of SHP2.[7][8] This guide compares the inhibitory activity of Compound 4b with that of several known allosteric SHP2 inhibitors, including IACS-13909, SHP099, RMC-4550, and TNO155.

Quantitative Performance Data

The following table summarizes the in vitro inhibitory potency (IC50) of the 1H-pyrazolo[3,4-b]pyrazine derivative (Compound 4b) and known SHP2 inhibitors against the SHP2 enzyme. Lower IC50 values indicate higher potency.

CompoundScaffoldTargetIC50 (nM)Reference Compound(s)
Compound 4b 1H-Pyrazolo[3,4-b]pyrazineSHP23.2 IACS-13909
IACS-13909 (BBP-398)Allosteric InhibitorSHP215.7-
SHP099Allosteric InhibitorSHP271-
RMC-4550Allosteric InhibitorSHP20.58-
TNO155Allosteric InhibitorSHP211-

Data compiled from multiple sources.[4][7][8][9][]

Compound 4b demonstrates significantly higher potency than the known inhibitor IACS-13909, to which it was directly compared, and shows comparable or superior potency to other established allosteric SHP2 inhibitors.[7][8]

Signaling Pathway and Mechanism of Action

SHP2 is a crucial positive regulator of the RAS-MAPK pathway.[11] Upon activation by growth factors, RTKs become phosphorylated, creating docking sites for the SH2 domains of SHP2. This recruitment leads to a conformational change in SHP2, activating its phosphatase activity. Activated SHP2 then dephosphorylates specific substrates, ultimately leading to the activation of RAS and the downstream MAPK cascade (RAF-MEK-ERK), which promotes cell proliferation and survival.[3][5]

Allosteric inhibitors, including the 1H-pyrazolo[3,4-b]pyrazine derivatives and the known comparators, bind to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains.[6][12] This binding stabilizes SHP2 in its autoinhibited, closed conformation, preventing its activation and subsequent downstream signaling.[6]

SHP2_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK pRTK Phosphorylated RTK RTK->pRTK Phosphorylation SHP2_inactive SHP2 (Inactive) pRTK->SHP2_inactive Recruits & Activates SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active RAS_GDP RAS-GDP (Inactive) SHP2_active->RAS_GDP Promotes GDP/GTP Exchange RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Pyrazolo[3,4-b]pyrazine Derivative (e.g., 4b) or Known Inhibitor Inhibitor->SHP2_inactive Stabilizes Inactive State

Caption: SHP2 signaling pathway and point of inhibition.

Experimental Protocols

The determination of IC50 values for SHP2 inhibitors is typically performed using an in vitro phosphatase assay. The following is a representative protocol.

In Vitro SHP2 Phosphatase Inhibition Assay (Fluorometric)

This protocol is designed to measure the enzymatic activity of SHP2 and the inhibitory effect of test compounds using the fluorogenic substrate 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).[4][13]

1. Materials and Reagents:

  • Recombinant full-length wild-type SHP2 protein

  • Dually phosphorylated insulin receptor substrate 1 (IRS-1) peptide (for SHP2 activation)[4][13]

  • 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) substrate

  • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, and 0.01% Tween-20[4]

  • Test compounds (e.g., 1H-pyrazolo[3,4-b]pyrazine derivatives) and known inhibitors dissolved in DMSO

  • 384-well black, flat-bottom microplates

  • Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

2. Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and reference inhibitor in 100% DMSO.

    • Create a serial dilution of the inhibitors in Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.

    • Prepare a working solution of recombinant SHP2 protein in Assay Buffer. For full-length wild-type SHP2, pre-activate by incubating with the IRS-1 peptide for 20-30 minutes at room temperature.[13]

    • Prepare a working solution of DiFMUP substrate in Assay Buffer. The final concentration should be at or near the Km value for SHP2.

  • Assay Reaction:

    • Add 5 µL of the serially diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.[4]

    • Add 10 µL of the pre-activated SHP2 enzyme solution to each well.[4]

    • Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.

    • Initiate the phosphatase reaction by adding 10 µL of the DiFMUP substrate solution to each well.[4]

  • Data Acquisition:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically every 1-2 minutes for a total of 30-60 minutes.[4]

  • Data Analysis:

    • Determine the reaction rate (slope of the linear portion of the kinetic read).

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter variable slope model to determine the IC50 value.

Experimental_Workflow Start Start Prep_Inhibitor Prepare Serial Dilutions of Inhibitors Start->Prep_Inhibitor Prep_Enzyme Prepare Activated SHP2 Enzyme Solution Start->Prep_Enzyme Add_Inhibitor Add Inhibitor/DMSO to 384-well Plate Prep_Inhibitor->Add_Inhibitor Add_Enzyme Add Activated SHP2 to Plate Prep_Enzyme->Add_Enzyme Add_Inhibitor->Add_Enzyme Incubate_1 Incubate (15-30 min) for Inhibitor Binding Add_Enzyme->Incubate_1 Add_Substrate Initiate Reaction with DiFMUP Substrate Incubate_1->Add_Substrate Read_Plate Kinetic Measurement of Fluorescence (30-60 min) Add_Substrate->Read_Plate Analyze Calculate Reaction Rates & % Inhibition Read_Plate->Analyze IC50 Determine IC50 Values Analyze->IC50 End End IC50->End

Caption: Workflow for an in vitro SHP2 inhibition assay.

Conclusion

The novel 1H-pyrazolo[3,4-b]pyrazine scaffold represents a promising new class of allosteric SHP2 inhibitors. The exemplary compound, 4b, demonstrates superior in vitro potency compared to the well-established inhibitor IACS-13909 and is competitive with other leading SHP2 inhibitors.[7][8] This high potency, combined with the potential for favorable selectivity and drug-like properties, warrants further investigation of this chemical series for the development of novel therapeutics targeting SHP2-driven diseases, particularly in the field of oncology.

References

Head-to-Head Comparison of Pyrazolo[3,4-b]pyridine-Based TRK Inhibitors: A Surrogate for Pyrazolo[3,4-b]pyrazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that have emerged as critical targets in oncology. Fusions involving the neurotrophic receptor tyrosine kinase (NTRK) genes lead to the expression of chimeric TRK fusion proteins with constitutively active kinase domains, driving a variety of adult and pediatric cancers. While the development of TRK inhibitors has led to significant clinical breakthroughs, the exploration of diverse chemical scaffolds continues to be a key focus in the pursuit of next-generation therapies with improved potency, selectivity, and resistance profiles.

This guide provides a head-to-head comparison of TRK inhibitors based on the pyrazolo[3,4-b]pyridine scaffold. It is important to note that a comprehensive search of the current scientific literature did not yield sufficient publicly available data on TRK inhibitors with a pyrazolo[3,4-b]pyrazine core to construct a direct comparative analysis. The pyrazolo[3,4-b]pyridine scaffold, being a close structural analog, offers valuable insights into the structure-activity relationships and therapeutic potential of this class of compounds. The data presented herein is compiled from preclinical studies and is intended to serve as a valuable resource for researchers in the field of kinase inhibitor discovery.

Comparative Analysis of Pyrazolo[3,4-b]pyridine-Based TRK Inhibitors

A 2023 study by Liu et al. provides a detailed investigation into a series of novel pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.[1][2] The study highlights the optimization of this scaffold, leading to the identification of several potent compounds. For the purpose of this guide, we will focus on a selection of these compounds to illustrate the key performance metrics.

In Vitro Potency and Selectivity

The inhibitory activity of the compounds against TRKA, the primary target, was evaluated using biochemical assays. Furthermore, the anti-proliferative effects were assessed in the KM-12 colorectal cancer cell line, which harbors a TPM3-NTRK1 gene fusion.

Table 1: In Vitro Activity of Selected Pyrazolo[3,4-b]pyridine-Based TRK Inhibitors

Compound IDTRKA IC₅₀ (nM)KM-12 Cell Proliferation IC₅₀ (µM)
C03 560.304
C09 57Not Reported
C10 26Not Reported
A01 293Not Reported

Data sourced from Liu et al., 2023.[1][2]

The data reveals that compounds C10 , C03 , and C09 exhibit potent nanomolar inhibition of the TRKA kinase.[1] Notably, compound C03 also demonstrates significant cellular activity, inhibiting the proliferation of TRK-fusion-driven cancer cells in the sub-micromolar range.[1][2] The initial hit compound, A01 , showed weaker activity, highlighting the successful optimization of the scaffold.[1]

Further kinase selectivity profiling of compounds C03 , C09 , and C10 revealed them to be pan-TRK inhibitors with additional significant selectivity for FAK, PAK4, and PLK4.[1]

Pharmacokinetic Profile

A preliminary assessment of the pharmacokinetic properties of the lead compound, C03 , was conducted. The study reported that C03 possesses good plasma stability.[1][2] Furthermore, it exhibited low inhibitory activity against a panel of cytochrome P450 isoforms, with the exception of CYP2C9, suggesting a potentially favorable drug-drug interaction profile.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the summarized protocols for the key assays cited in this guide.

TRK Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a TRK kinase.

  • Reagents : Recombinant TRKA kinase, biotinylated substrate peptide, ATP, and HTRF detection reagents (Europium cryptate-labeled anti-phospho-tyrosine antibody and Streptavidin-XL665).

  • Procedure :

    • The test compound is serially diluted and incubated with the TRKA kinase.

    • The kinase reaction is initiated by the addition of the biotinylated substrate and ATP.

    • The reaction is allowed to proceed for a defined period at room temperature.

    • The reaction is stopped, and the HTRF detection reagents are added.

    • After incubation, the HTRF signal is measured on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis : The percentage of inhibition is calculated relative to a DMSO control. IC₅₀ values are determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding : KM-12 cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment : Cells are treated with serial dilutions of the test compounds for 72 hours.

  • MTT Addition : MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization : The formazan crystals are dissolved using a solubilization solution.

  • Data Analysis : The absorbance is measured at 570 nm. The percentage of cell viability is calculated relative to vehicle-treated control cells, and IC₅₀ values are determined from the dose-response curve.

Visualizing Key Concepts

Diagrams created using the DOT language can effectively illustrate complex biological pathways and experimental processes.

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Receptor Ras Ras TRK->Ras PI3K PI3K TRK->PI3K PLCg PLCγ TRK->PLCg Raf Raf Ras->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Differentiation, Survival PLCg->Proliferation MEK MEK Raf->MEK Akt->Proliferation ERK ERK MEK->ERK ERK->Proliferation Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->TRK Inhibition

Caption: Simplified TRK signaling pathway and the point of inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical Biochemical Assay (HTRF) Cellular Cell-Based Assay (MTT) Biochemical->Cellular Confirms Cellular Potency PK Pharmacokinetics Biochemical->PK Identifies Lead Compounds Efficacy Xenograft Efficacy PK->Efficacy Informs Dosing

References

Benchmarking the efficacy of 5-Bromo-1H-pyrazolo[3,4-B]pyrazin-3-amine in neurodegeneration models

Author: BenchChem Technical Support Team. Date: December 2025

Benchmarking a Novel Pyrazolopyrazine Analog: A Comparative Analysis in Neurodegeneration Models

A Note on 5-Bromo-1H-pyrazolo[3,4-B]pyrazin-3-amine: Extensive literature searches did not yield specific experimental data on the efficacy of this compound in neurodegeneration models. This suggests that the compound may be a novel agent not yet extensively characterized in the public domain. Therefore, this guide provides a comparative benchmark against functionally relevant and structurally related compounds that have been evaluated in similar models. This analysis focuses on key therapeutic strategies for neurodegenerative diseases, particularly Alzheimer's disease, such as cholinesterase inhibition and mitigation of oxidative stress.

This guide will compare the efficacy of two alternative compounds:

  • Tacrine-Pyrazolo[3,4-b]pyridine Hybrid (Compound 10j): A dual inhibitor of cholinesterase (ChE) and phosphodiesterase 4D (PDE4D).

  • Tetramethylpyrazine Derivative (Compound 22a): A neuroprotective agent with potent radical-scavenging activity.

Data Presentation: Comparative Efficacy

The following tables summarize the quantitative data for the selected alternative compounds in relevant neurodegeneration models.

Table 1: Cholinesterase Inhibition Profile of Tacrine-Pyrazolo[3,4-b]pyridine Hybrid (10j)

Target EnzymeIC50 (µM)Source
Acetylcholinesterase (AChE)0.125[1]
Butyrylcholinesterase (BuChE)0.449[1]
Phosphodiesterase 4D (PDE4D)0.271[1]

Table 2: Neuroprotective and Antioxidant Activity of Tetramethylpyrazine Derivative (22a)

AssayEndpointEfficacySource
NeuroprotectionPrevention of tert-butylhydroperoxide (t-BHP)-induced neuronal injurySignificant neuroprotective effect[2]
Ischemic Stroke Model (in vivo)Reduction of infarct area and brain edemaSignificant improvement in neurological deficits[2]
Radical ScavengingIn vitro assessment of free radical scavengingPotent activity[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparison.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for screening AChE inhibitors.[3][4][5]

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

    • AChE Solution: Acetylcholinesterase enzyme from Electrophorus electricus is dissolved in the assay buffer to a working concentration (e.g., 0.05 U/mL).

    • DTNB Solution: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in assay buffer.

    • ATCI Solution: 10 mM acetylthiocholine iodide in deionized water (prepare fresh).

    • Test Compound/Control: Dissolve the test compound (e.g., Tacrine-Pyrazolo[3,4-b]pyridine hybrid) and a positive control (e.g., Donepezil) in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of assay buffer, 20 µL of the diluted test compound (or solvent for control), and 20 µL of the diluted AChE enzyme solution to the appropriate wells.

    • Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to interact with the enzyme.

    • To initiate the reaction, add 140 µL of a freshly prepared working reagent mix containing ATCI and DTNB to all wells.

    • Immediately measure the absorbance at 412 nm using a microplate reader. Continue to take readings kinetically (e.g., every minute for 10-15 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value using a sigmoidal dose-response curve.

Neuroprotective Effect Against Oxidative Stress

This protocol assesses the ability of a compound to protect neuronal cells from oxidative damage.[2]

  • Cell Culture:

    • PC12 cells, a common model for neuronal studies, are cultured in appropriate media and conditions.

  • Induction of Oxidative Stress:

    • Cells are pre-treated with various concentrations of the test compound (e.g., Tetramethylpyrazine derivative 22a) for a specified period.

    • Oxidative stress is induced by adding a toxic agent, such as tert-butylhydroperoxide (t-BHP), to the cell culture medium.

  • Assessment of Cell Viability:

    • After the incubation period with the toxin, cell viability is measured using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay measures the metabolic activity of the cells, which correlates with cell viability.

  • Data Analysis:

    • Cell viability in the presence of the test compound and toxin is compared to the viability of cells treated with the toxin alone.

    • The results are expressed as a percentage of the control (untreated) cells.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by the benchmarked compounds.

Cholinergic_Pathway cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition ACh Acetylcholine (ACh) AChE AChE ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Compound Tacrine-Pyrazolo[3,4-b]pyridine Hybrid Compound->AChE Inhibits Oxidative_Stress_Pathway ROS Reactive Oxygen Species (ROS) (e.g., from t-BHP) Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Neuronal_Damage Neuronal Damage & Cell Death Oxidative_Stress->Neuronal_Damage TMP_Derivative Tetramethylpyrazine Derivative (Radical Scavenger) TMP_Derivative->ROS Scavenges PI3K_Akt PI3K/Akt Pathway TMP_Derivative->PI3K_Akt Activates Neuroprotection Neuroprotection PI3K_Akt->Neuroprotection Experimental_Workflow start Start: Compound Synthesis (e.g., this compound) in_vitro In Vitro Screening start->in_vitro enzyme_assay Enzyme Inhibition Assays (e.g., AChE, BACE1) in_vitro->enzyme_assay cell_based_assay Cell-Based Assays (e.g., Neuroprotection, Anti-aggregation) in_vitro->cell_based_assay in_vivo In Vivo Models cell_based_assay->in_vivo animal_model Transgenic Animal Models (e.g., 5XFAD mice) in_vivo->animal_model behavioral_tests Behavioral Tests (e.g., Morris Water Maze) animal_model->behavioral_tests data_analysis Data Analysis & Comparison behavioral_tests->data_analysis

References

Navigating Kinase Cross-Reactivity: A Comparative Profile of 5-Bromo-1H-pyrazolo[3,4-b]pyrazin-3-amine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The development of selective kinase inhibitors is a cornerstone of modern targeted therapy. The pyrazolo[3,4-b]pyrazine scaffold is a recognized pharmacophore with significant potential for kinase inhibition. A critical aspect of the preclinical evaluation of any new kinase inhibitor is the comprehensive assessment of its selectivity, commonly referred to as cross-reactivity profiling. This guide provides an objective comparison of the performance of kinase inhibitors based on this scaffold, supported by experimental data.

Due to the limited publicly available cross-reactivity data for 5-Bromo-1H-pyrazolo[3,4-b]pyrazin-3-amine, this guide will utilize data from a closely related analogue, a 1H-pyrazolo[3,4-b]pyridine derivative, to illustrate the typical cross-reactivity profile and the methodologies used for its determination. This analogue shares a similar bicyclic nitrogen-containing core structure, making it a relevant substitute for this analysis.

Cross-Reactivity Profiling Data

The inhibitory activity of a compound is quantified by its IC50 value, which is the concentration required to inhibit 50% of a specific kinase's activity. The following table summarizes the cross-reactivity data for a representative 1H-pyrazolo[3,4-b]pyridine derivative against a panel of kinases.

Table 1: Inhibitory Activity of a Representative 1H-Pyrazolo[3,4-b]pyridine Derivative

Kinase TargetIC50 (nM)[1]Primary Cellular Process(es)[2][3][4]
TBK1 0.2 Innate immunity, inflammation, autophagy
IKKε-Innate immunity, inflammation
IKKα>10,000NF-κB signaling, inflammation
IKKβ>10,000NF-κB signaling, inflammation

Note: The data presented is for a specific optimized 1H-pyrazolo[3,4-b]pyridine derivative (compound 15y) from the cited study and serves as a representative example.[1]

Experimental Protocols

Robust and reproducible experimental protocols are essential for accurate kinase inhibitor profiling. The following is a detailed methodology for a radiometric kinase inhibition assay, a gold standard for determining kinase activity.[5][6]

Radiometric Kinase Inhibition Assay

This assay measures the transfer of a radiolabeled phosphate group from ATP to a substrate by the kinase.

Materials:

  • Kinase of interest (e.g., recombinant human TBK1)

  • Kinase-specific substrate (peptide or protein)

  • [γ-³³P]ATP or [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA, 2 mM DTT)

  • Test compound (this compound or analogue) dissolved in DMSO

  • 96-well or 384-well assay plates

  • Phosphocellulose paper

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter or phosphorimager

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Reaction Mixture Preparation: Prepare a master mix containing the kinase reaction buffer, the specific substrate, and the kinase enzyme.

  • Assay Plate Setup: Add a small volume of the diluted test compound or DMSO (as a control) to the wells of the assay plate.

  • Kinase Reaction Initiation: Add the kinase reaction mixture to each well. Initiate the reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Reaction Termination and Spotting: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot a portion of the reaction mixture from each well onto phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.

  • Detection: Dry the phosphocellulose paper and quantify the amount of incorporated radiolabel in each spot using a scintillation counter or phosphorimager.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were created using the DOT language for Graphviz to illustrate a relevant signaling pathway and the experimental workflow for cross-reactivity profiling.

cluster_upstream Upstream Activation cluster_tbk1 TBK1 Kinase cluster_downstream Downstream Signaling Viral/Bacterial PAMPs Viral/Bacterial PAMPs cGAS cGAS Viral/Bacterial PAMPs->cGAS activates STING STING cGAS->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates Phosphorylated IRF3 Phosphorylated IRF3 IRF3->Phosphorylated IRF3 dimerization & nuclear translocation IFN-I Production IFN-I Production Phosphorylated IRF3->IFN-I Production induces Inhibitor Pyrazolo[3,4-b]pyrazine Analogue Inhibitor->TBK1 inhibits cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CompoundDilution Prepare Serial Dilutions of Test Compound Dispense Dispense Compound/ Control to Plate CompoundDilution->Dispense ReagentMix Prepare Kinase, Substrate & ATP Mix InitiateReaction Add Reagent Mix to Initiate Reaction ReagentMix->InitiateReaction Dispense->InitiateReaction Incubate Incubate at Controlled Temperature InitiateReaction->Incubate Terminate Stop Reaction & Spot on Membrane Incubate->Terminate Wash Wash Membrane to Remove Unbound ATP Terminate->Wash Detect Quantify Signal (e.g., Phosphorimager) Wash->Detect Calculate Calculate % Inhibition & Determine IC50 Detect->Calculate

References

In Vivo Efficacy of Pyrazolo[3,4-b]pyrazine and Pyrazolo[3,4-b]pyridine Derivatives Compared to Standard Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo and in vitro efficacy of novel pyrazolo[3,4-b]pyrazine and pyrazolo[3,4-b]pyridine derivatives against established standard-of-care treatments in oncology. The data presented is compiled from recent preclinical studies, offering insights into the therapeutic potential of these heterocyclic compounds which often act as kinase inhibitors. While direct comparative in vivo studies for 5-Bromo-1H-pyrazolo[3,4-b]pyrazin-3-amine derivatives are not yet available in the public domain, this guide focuses on closely related pyrazolo-fused heterocyclic compounds that have been evaluated against specific cancer targets.

The compounds discussed herein have shown promise in targeting key signaling pathways implicated in cancer progression, such as those mediated by Fibroblast Growth Factor Receptors (FGFR), SH2 domain-containing protein tyrosine phosphatase 2 (SHP2), and Tropomyosin Receptor Kinases (TRK).

Comparative Efficacy Data

The following tables summarize the available quantitative data from preclinical studies, comparing the efficacy of pyrazolo[3,4-b]pyridine and pyrazolo[3,4-b]pyrazine derivatives with standard therapeutic agents.

Table 1: In Vivo Efficacy of a Pyrazolo[3,4-b]pyridine Derivative as an FGFR Inhibitor

CompoundTargetCancer ModelDosingTumor Growth Inhibition (TGI)Standard Treatment Comparison
Compound 7n FGFR1H1581 Xenograft50 mg/kg, p.o., qdSignificant antitumor activity observedIndirectly compared to AZD4547 (another FGFR inhibitor) based on in vitro potency and pharmacokinetic properties.[1]

Table 2: In Vitro Efficacy of a Pyrazolo[3,4-b]pyrazine Derivative as a SHP2 Inhibitor

CompoundTargetCancer Cell LineIC50Standard Treatment Comparison
Compound 4b SHP2NCI-H358 (KRAS G12C)0.58 µM4.79 times more potent than IACS-13909.[2] Shows strong synergistic effect with Sotorasib (a standard KRAS G12C inhibitor).[2]

Table 3: In Vitro Efficacy of Pyrazolo[3,4-b]pyridine Derivatives as TRK Inhibitors

CompoundTargetIC50 (TRKA)Standard Treatment Comparison
Compound C03 TRKA56 nMCompared to Larotrectinib (IC50 = 3.0 nM for TRKA), a standard TRK inhibitor.[3]
Compound C09 TRKA57 nMCompared to Larotrectinib (IC50 = 3.0 nM for TRKA).[3]
Compound C10 TRKA26 nMCompared to Larotrectinib (IC50 = 3.0 nM for TRKA).[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for reproducibility and critical evaluation of the presented data.

In Vivo Xenograft Model for FGFR Inhibitor Evaluation[1]
  • Animal Model: Female BALB/c nude mice, 4-6 weeks old.

  • Cell Line: H1581 human non-small cell lung cancer cells, which are driven by FGFR1 amplification.

  • Tumor Implantation: 5 x 10^6 H1581 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel were injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor volumes were measured every two days using calipers once the tumors were palpable. The tumor volume was calculated using the formula: (Length × Width²) / 2.

  • Treatment: When the average tumor volume reached approximately 100-150 mm³, mice were randomized into vehicle control and treatment groups. Compound 7n was administered orally once daily at a dose of 50 mg/kg.

  • Efficacy Evaluation: The primary endpoint was tumor growth inhibition, calculated by comparing the mean tumor volume of the treated group to the vehicle control group. Body weight was also monitored as an indicator of toxicity.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the targeted signaling pathway and the general workflow of the in vivo efficacy studies.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cell_culture Cancer Cell Culture (e.g., H1581) cell_harvest Cell Harvesting & Preparation cell_culture->cell_harvest implantation Subcutaneous Implantation cell_harvest->implantation animal_prep Animal Model Preparation (BALB/c nude mice) animal_prep->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Group Randomization tumor_growth->randomization treatment Treatment Administration (Vehicle vs. Compound) randomization->treatment data_collection Data Collection (Tumor Volume, Body Weight) treatment->data_collection tgi_analysis Tumor Growth Inhibition Analysis data_collection->tgi_analysis toxicity_assessment Toxicity Assessment data_collection->toxicity_assessment

Caption: Experimental workflow for in vivo xenograft studies.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR, TRK) PI3K PI3K RTK->PI3K SHP2 SHP2 RTK->SHP2 activates RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription SHP2->RAS Inhibitor Pyrazolo-derivative Inhibitor Inhibitor->RTK Inhibitor->SHP2

Caption: Simplified RTK signaling pathway targeted by pyrazolo-derivatives.

References

A Comparative Analysis of Pyrazolo[3,4-b]pyrazine-Based Emitters and High-Efficiency Alternatives for OLED Applications

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the photophysical properties and device performance of pyrazolo[3,4-b]pyrazine derivatives in Organic Light-Emitting Diodes (OLEDs), benchmarked against leading pyrene-based and Thermally Activated Delayed Fluorescence (TADF) emitters. This guide provides researchers, scientists, and drug development professionals with a comparative overview of key performance metrics, detailed experimental protocols, and visual representations of the underlying principles.

The quest for efficient and stable blue emitters is a critical endeavor in the advancement of full-color display and solid-state lighting technologies. The pyrazolo[3,4-b]pyrazine core, a nitrogen-rich heterocyclic scaffold, has garnered interest for its potential in developing novel organic electronic materials. This guide presents a comparative analysis of the photophysical and electroluminescent properties of OLEDs based on pyrazolo[3,4-b]pyrazine derivatives against two prominent classes of high-performance blue emitters: pyrene-based molecules and materials exhibiting Thermally Activated Delayed Fluorescence (TADF).

Performance Benchmark: A Side-by-Side Comparison

The following table summarizes the key performance indicators of representative OLEDs employing pyrazolo[3,4-b]pyrazine-related emitters, pyrene-based emitters, and TADF emitters. This quantitative data allows for a direct comparison of their efficiencies, brightness, and color purity.

Emitter ClassRepresentative EmitterMax. External Quantum Efficiency (EQE) (%)Max. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. Luminance (cd/m²)CIE Coordinates (x, y)
Pyrazolo[3,4-b]pyrazine-related Indenopyrazine Derivative (PY-EIP)5.152.81--(0.19, 0.30)[1]
Pyrene-based PyPI-Py8.5213.38-75,687(0.15, 0.22)
TADF 4TCzBN35.859.862.8>1000-[2]
TADF 2tCz2CzBn21.6-->20,000(0.16, 0.24)[3]

Note: Direct high-performance OLED data for pyrazolo[3,4-b]pyrazine emitters is limited in the reviewed literature. The data for the indenopyrazine derivative, which shares a pyrazine core, is used as a relevant comparison.

Experimental Protocols: From Synthesis to Device Characterization

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are representative experimental protocols for the synthesis of the emitters and the fabrication and characterization of OLED devices.

Synthesis of a Pyrene-Based Emitter (PyPI-Py)

A highly efficient blue-emitting material, 9-phenyl-10-(4-(pyren-1-yl)phenyl)-9H-pyreno[4,5-d]imidazole (PyPI-Py), can be synthesized using pyrene[4,5-d]imidazole and pyrene as the weak electron donor and electron acceptor, respectively. The synthesis involves a multi-step process culminating in a Suzuki coupling reaction to link the pyrene and pyreno[4,5-d]imidazole moieties. The final product is purified by temperature-gradient sublimation in a high-vacuum environment.

OLED Device Fabrication

A standard procedure for the fabrication of OLED devices is as follows:

  • Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried in an oven and treated with UV-ozone for 15 minutes.

  • Organic Layer Deposition: The organic layers are deposited onto the ITO substrate by thermal evaporation in a high-vacuum chamber (typically at a pressure of less than 10⁻⁶ Torr). The deposition rates are carefully controlled using a quartz crystal monitor. A typical device architecture might consist of:

    • Hole Injection Layer (HIL): e.g., HAT-CN (10 nm)

    • Hole Transport Layer (HTL): e.g., NPB (50 nm)

    • Emissive Layer (EML): Host material doped with the emitter (e.g., mCBP: 2tCz2CzBn (30 nm))

    • Electron Transport Layer (ETL): e.g., SF3-TRZ (10 nm)

  • Cathode Deposition: A metal cathode, such as aluminum (Al) or a lithium fluoride (LiF)/Al bilayer, is deposited on top of the organic layers through a shadow mask to define the active area of the device.

Device Characterization

The performance of the fabricated OLEDs is characterized using the following techniques:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a luminance meter.

  • Electroluminescence (EL) Spectra and CIE Coordinates: Recorded with a spectroradiometer.

  • External Quantum Efficiency (EQE): Calculated from the luminance, current density, and EL spectrum.

Visualizing the Underlying Mechanisms

To better understand the operation of these OLEDs, graphical representations of the device architecture and energy level alignments are essential.

G cluster_device OLED Device Architecture Cathode Cathode (e.g., Al) ETL Electron Transport Layer (ETL) Cathode->ETL e⁻ EML Emissive Layer (EML) ETL->EML HTL Hole Transport Layer (HTL) EML->HTL recombination Exciton Recombination Anode Anode (e.g., ITO) HTL->Anode h⁺ photon Light Emission (Photon)

Caption: A schematic representation of a typical multi-layer OLED device structure, illustrating the injection of electrons and holes from the cathode and anode, respectively, their transport through the charge transport layers, and subsequent recombination in the emissive layer to generate light.

The energy level alignment of the different layers in an OLED is critical for efficient charge injection and confinement.

G cluster_energy Energy Level Diagram (Illustrative) cluster_cathode Cathode cluster_etl ETL cluster_eml EML (Emitter) cluster_htl HTL cluster_anode Anode cathode_wf->etl_lumo etl_homo->eml_homo eml_homo->htl_homo htl_homo->anode_wf

Caption: An illustrative energy level diagram of a multi-layer OLED, showing the alignment of the HOMO and LUMO levels of the different organic layers and the work functions of the electrodes.

Concluding Remarks

While pyrazolo[3,4-b]pyrazine-based emitters represent an interesting class of materials with tunable photophysical properties, the currently available data suggests that their performance in OLEDs is yet to reach the levels of state-of-the-art pyrene-based and TADF emitters. The exceptional external quantum efficiencies and high brightness achieved with TADF materials, in particular, highlight the potential of harnessing triplet excitons for light emission. For pyrazolo[3,4-b]pyrazine derivatives to become competitive, further molecular engineering is required to enhance their solid-state luminescence efficiency, optimize their charge transport properties, and improve their stability in OLED devices. This comparative guide serves as a valuable resource for researchers in the field, providing a benchmark for future material design and device optimization efforts.

References

Validating the Mechanism of Action of 5-Bromo-1H-pyrazolo[3,4-B]pyrazin-3-amine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel heterocyclic compounds like 5-Bromo-1H-pyrazolo[3,4-b]pyrazin-3-amine presents both an opportunity and a challenge in drug discovery. Structurally related to a class of well-documented kinase inhibitors, this pyrazolo[3,4-b]pyrazine core also shares similarities with recently identified allosteric inhibitors of protein tyrosine phosphatases. Given the limited specific data on this compound, this guide provides a comprehensive framework for validating its mechanism of action, comparing its potential performance against established inhibitors of two plausible target classes: protein kinases and the SHP2 phosphatase.

Hypothesized Mechanisms of Action

Based on its structural characteristics, two primary mechanisms of action are proposed for this compound:

  • Kinase Inhibition: The pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine scaffolds are prevalent in numerous FDA-approved kinase inhibitors.[1][2] These compounds typically function as ATP-competitive inhibitors, targeting the highly conserved ATP-binding pocket of kinases, thereby disrupting cellular signaling pathways crucial for cell proliferation and survival.[3]

  • SHP2 Phosphatase Allosteric Inhibition: A recent study has identified a 1H-pyrazolo[3,4-b]pyrazine derivative as a potent and selective allosteric inhibitor of SHP2 (Src homology 2 domain-containing phosphatase 2).[4] SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in the RAS-MAPK signaling pathway, and its inhibition is a promising strategy for treating KRAS-mutant cancers.[4]

This guide will compare the hypothetical performance of the novel compound against well-characterized drugs from both classes: Dasatinib and Bosutinib as multi-kinase inhibitors, and the experimental compound IACS-13909 as a SHP2 allosteric inhibitor.[4][5][6]

Comparative Performance Data of Alternative Compounds

The following tables summarize the inhibitory activities of selected alternative compounds against their respective targets. These values serve as a benchmark for evaluating the potency and selectivity of this compound.

CompoundTarget KinaseIC50 (nM)
Dasatinib BCR-ABL<1
SRC0.8
c-KIT12
PDGFRβ28
Bosutinib BCR-ABL1.2
SRC1.0
LYN1.0
HCK5.0

Table 1: Biochemical Potency of Selected Kinase Inhibitors. Data represents the half-maximal inhibitory concentration (IC50) and is compiled from publicly available databases and literature.[7][8]

CompoundTarget PhosphataseIC50 (nM)
IACS-13909 SHP256.8

Table 2: Biochemical Potency of SHP2 Allosteric Inhibitor. Data represents the half-maximal inhibitory concentration (IC50) for the lead compound from which the pyrazolo[3,4-b]pyrazine derivative was developed.[4]

Proposed Signaling Pathways

To understand the potential impact of this compound, it is crucial to visualize its hypothesized target pathways.

BCR_ABL_Pathway cluster_downstream Downstream Signaling BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2/SOS BCR_ABL->GRB2 P STAT5 STAT5 BCR_ABL->STAT5 P PI3K PI3K BCR_ABL->PI3K P Compound Dasatinib / Bosutinib (or Test Compound) Compound->BCR_ABL Inhibition RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation, Survival, Leukemia Pathogenesis ERK->Proliferation STAT5->Proliferation AKT AKT PI3K->AKT P AKT->Proliferation

BCR-ABL Kinase Signaling Pathway

SHP2_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) GRB2_SOS GRB2-SOS Complex RTK->GRB2_SOS Recruitment SHP2_inactive SHP2 (Inactive) GRB2_SOS->SHP2_inactive Recruitment SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active Activation RAS_GDP RAS-GDP (Inactive) SHP2_active->RAS_GDP Dephosphorylates RAS inhibitory site RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP GDP/GTP Exchange Downstream RAF-MEK-ERK Signaling RAS_GTP->Downstream Proliferation Cell Proliferation, Tumor Growth Downstream->Proliferation Compound IACS-13909 (or Test Compound) Compound->SHP2_active Allosteric Inhibition

SHP2 Phosphatase Signaling Pathway

Experimental Workflow for Mechanism of Action Validation

A systematic, multi-tiered approach is essential to elucidate the mechanism of action. The following workflow outlines the key experimental stages, from initial biochemical screening to cellular validation.

MoA_Workflow cluster_tier1 Tier 1: Biochemical Screening cluster_tier2 Tier 2: Biophysical Validation of Direct Binding cluster_tier3 Tier 3: Cellular Target Engagement & Pathway Analysis Biochem_Kinase Biochemical Kinase Assay (Panel of >50 Kinases) SPR Surface Plasmon Resonance (SPR) Biochem_Kinase->SPR Identified Hits Biochem_SHP2 Biochemical SHP2 Phosphatase Assay Biochem_SHP2->SPR Identified Hits ITC Isothermal Titration Calorimetry (ITC) SPR->ITC Confirm Binding Western_Blot Western Blot (Phospho-protein levels) ITC->Western_Blot Confirmed Binders Cell_Viability Cell-Based Viability/Proliferation Assay Western_Blot->Cell_Viability Pathway Modulation Confirmed Conclusion Mechanism of Action Determination Cell_Viability->Conclusion

Experimental Validation Workflow

Detailed Experimental Protocols

Biochemical Kinase/Phosphatase Assays
  • Objective: To determine the in vitro inhibitory activity of the test compound against a broad panel of protein kinases and against SHP2 phosphatase.

  • Methodology:

    • Kinase Assays: Utilize a luminescence-based assay (e.g., ADP-Glo™) to measure the amount of ADP produced during the kinase reaction.[9]

      • Dispense a panel of recombinant human kinases into a 384-well plate.

      • Add the test compound across a range of concentrations (e.g., 1 nM to 10 µM).

      • Initiate the reaction by adding the kinase-specific substrate and ATP at its Km concentration.

      • After incubation (e.g., 1 hour at room temperature), stop the reaction and measure ADP production via a luciferase-based detection system.

      • Calculate IC50 values by fitting the dose-response curves.

    • SHP2 Phosphatase Assay: Use a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

      • Incubate recombinant SHP2 with the test compound at various concentrations.

      • Add a phosphopeptide substrate.

      • Measure the dephosphorylation of the substrate by detecting the change in the FRET signal.

      • Determine the IC50 value from the dose-response curve.

  • Data Presentation: Summarize IC50 values in a table, highlighting potent inhibitory activities (e.g., IC50 < 1 µM).

Biophysical Validation of Direct Binding
  • Objective: To confirm direct binding of the test compound to the identified target(s) and to determine the binding affinity and kinetics.

  • Methodology:

    • Surface Plasmon Resonance (SPR): [10][11]

      • Immobilize the purified recombinant target protein (e.g., ABL kinase or SHP2) onto a sensor chip.

      • Flow the test compound over the chip surface at multiple concentrations.

      • Monitor the change in the refractive index in real-time to measure association (ka) and dissociation (kd) rates.

      • Calculate the equilibrium dissociation constant (KD) from the ratio of kd/ka.

    • Isothermal Titration Calorimetry (ITC): [12][13]

      • Place the target protein in the sample cell of the calorimeter.

      • Titrate the test compound into the cell in a series of small injections.

      • Measure the heat released or absorbed during the binding event.

      • Analyze the data to determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).

  • Data Presentation: Tabulate the kinetic (ka, kd) and affinity (KD) constants for the compound-target interaction.

Cellular Target Engagement and Pathway Analysis
  • Objective: To verify that the compound engages its target in a cellular environment and modulates the relevant signaling pathway.

  • Methodology:

    • Western Blotting for Phospho-Proteins: [14][15]

      • Select a cell line known to have high activity of the target pathway (e.g., K562 cells for BCR-ABL, NCI-H358 for KRAS/SHP2).

      • Treat the cells with the test compound at various concentrations for a defined period (e.g., 2-24 hours).

      • Prepare cell lysates, ensuring the addition of phosphatase and protease inhibitors to preserve protein phosphorylation states.[15]

      • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

      • Probe the membrane with primary antibodies specific for the phosphorylated form of the target's direct substrate (e.g., p-CrkL for BCR-ABL, p-ERK for the SHP2 pathway) and for the total protein as a loading control.

      • Use a chemiluminescent or fluorescent secondary antibody for detection.

      • Quantify the band intensities to determine the dose-dependent inhibition of substrate phosphorylation.

    • Cell-Based Viability/Proliferation Assay: [16][17]

      • Seed the selected cell lines in 96-well plates.

      • Treat the cells with a serial dilution of the test compound.

      • After a 72-hour incubation period, assess cell viability using a reagent such as resazurin or a luminescence-based assay that measures cellular ATP levels.

      • Calculate the GI50 (concentration for 50% growth inhibition) from the resulting dose-response curve.

  • Data Presentation: Present Western blot images showing dose-dependent inhibition of phosphorylation. Create a table comparing the GI50 values of the test compound against the alternative compounds in relevant cell lines.

By following this structured validation guide, researchers can systematically elucidate the mechanism of action of novel compounds like this compound, objectively compare their performance against established drugs, and generate the robust experimental data necessary for advancing promising candidates in the drug development pipeline.

References

Lack of Published Reproducible Synthesis Methods for 5-Bromo-1H-pyrazolo[3,4-b]pyrazin-3-amine Hinders Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a significant gap in published, reproducible synthesis methods specifically for 5-Bromo-1H-pyrazolo[3,4-b]pyrazin-3-amine, a key heterocyclic compound of interest for researchers, scientists, and drug development professionals. This absence of established protocols precludes a direct comparative analysis of different synthetic routes based on experimental data such as yield, purity, and scalability.

While the synthesis of structurally similar compounds, particularly derivatives of the pyrazolo[3,4-b]pyridine scaffold, is well-documented, a direct and validated synthetic pathway to the pyrazolo[3,4-b]pyrazine analog with the specific 5-bromo and 3-amino substitution pattern remains elusive in the public domain. This presents a challenge for researchers aiming to procure or synthesize this specific molecule for further investigation.

In lieu of a direct comparison, this guide outlines plausible synthetic strategies for this compound, inferred from established methodologies for related heterocyclic systems. These proposed routes are intended to serve as a foundational blueprint for researchers to develop and optimize a viable synthesis.

Proposed Synthetic Strategies

Two primary retrosynthetic approaches are proposed, based on the synthesis of related pyrazolo[3,4-b]pyrazine and pyrazolo[3,4-b]pyridine cores. These strategies involve either the construction of the pyrazole ring onto a pre-functionalized pyrazine core or the formation of the pyrazine ring from a substituted pyrazole precursor.

Strategy 1: Pyrazole Ring Formation from a Pyrazine Precursor

This approach begins with a suitably substituted pyrazine. A potential starting material would be a 2,3-dihalo-5-bromopyrazine or a related derivative.

  • Step 1: Introduction of a Hydrazino Group. The initial step would involve the nucleophilic substitution of a halide (e.g., chlorine) with hydrazine hydrate or a protected hydrazine equivalent.

  • Step 2: Cyclization to form the Pyrazolo[3,4-b]pyrazine Core. Subsequent intramolecular cyclization, potentially facilitated by the presence of a nitrile or an adjacent carbonyl group on the pyrazine ring, would lead to the formation of the fused pyrazolo[3,4-b]pyrazine ring system.

  • Step 3: Introduction of the 3-Amino Group. If not already present from the starting materials, the 3-amino group could be introduced via various methods, such as amination of a 3-halo-pyrazolo[3,4-b]pyrazine or reduction of a corresponding nitro or nitroso derivative.

Strategy 2: Pyrazine Ring Formation from a Pyrazole Precursor

This alternative strategy commences with a pre-formed, substituted aminopyrazole.

  • Step 1: Synthesis of a Substituted 3-Aminopyrazole. A key starting material would be a 3-aminopyrazole bearing a suitable functional group at the 4- or 5-position that can participate in the subsequent pyrazine ring formation.

  • Step 2: Condensation with a 1,2-Dicarbonyl Compound. The pyrazine ring can be constructed by the condensation of the aminopyrazole with a 1,2-dicarbonyl compound, such as glyoxal or a substituted derivative.

  • Step 3: Bromination. The final bromination step at the 5-position of the pyrazolo[3,4-b]pyrazine ring would yield the target compound. The regioselectivity of this bromination would need to be carefully controlled.

Below is a conceptual workflow illustrating these generalized synthetic approaches.

G cluster_0 Strategy 1: Pyrazole Ring Formation cluster_1 Strategy 2: Pyrazine Ring Formation A1 Substituted Pyrazine A2 Hydrazinolysis A1->A2 A3 Intramolecular Cyclization A2->A3 A4 Amination/Functional Group Interconversion A3->A4 A5 This compound A4->A5 B1 Substituted 3-Aminopyrazole B2 Condensation with 1,2-Dicarbonyl B1->B2 B3 Bromination B2->B3 B4 This compound B3->B4

The Expanding Therapeutic Landscape of Pyrazolo[3,4-b]pyrazine Scaffolds: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrazolo[3,4-b]pyrazine core has emerged as a privileged scaffold in medicinal chemistry, demonstrating significant therapeutic potential across a spectrum of diseases. This guide provides a comprehensive review of the burgeoning applications of pyrazolo[3,4-b]pyrazine derivatives, with a focus on their performance as kinase inhibitors in oncology, as well as their emerging roles in combating inflammation, infectious diseases, and neurodegeneration. We present a comparative analysis of their efficacy against established alternatives, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and structure-activity relationships.

The fused heterocyclic system of pyrazolo[3,4-b]pyrazine has garnered considerable attention due to its structural similarity to purines, enabling it to effectively interact with the ATP-binding sites of numerous protein kinases. This has led to the development of potent and selective inhibitors for a range of therapeutic targets.

Anticancer Potential: Targeting Key Kinase Pathways

The most significant therapeutic potential of pyrazolo[3,4-b]pyrazine scaffolds has been realized in the field of oncology, with several derivatives showing potent inhibition of key kinases implicated in tumor growth and proliferation.

Tropomyosin Receptor Kinase (TRK) Inhibition

Tropomyosin receptor kinases (TRKA, TRKB, and TRKC) are a family of receptor tyrosine kinases that, when constitutively activated through gene fusions, act as oncogenic drivers in a wide range of cancers. Pyrazolo[3,4-b]pyridine derivatives have been successfully designed as potent TRK inhibitors.

Comparative Efficacy of Pyrazolo[3,4-b]pyridine TRK Inhibitors:

Compound IDTargetIC50 (nM)Cell LineIC50 (µM)Reference CompoundTargetIC50 (nM)
C03 TRKA56Km-120.304Larotrectinib TRKA/B/C<20
C09 TRKA57--Entrectinib TRKA/B/C1, 3, 5
C10 TRKA26--

Data compiled from multiple sources, including Liu et al. (2022).[1]

Signaling Pathway:

TRK_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Neurotrophin Neurotrophin TRK TRK Receptor Neurotrophin->TRK Binds TRK->TRK RAS RAS TRK->RAS PI3K PI3K TRK->PI3K Activates PLCg PLCγ TRK->PLCg Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->Proliferation Inhibitor Pyrazolo[3,4-b]pyrazine Inhibitor Inhibitor->TRK Inhibits

TRK Signaling Pathway and Inhibition
Fibroblast Growth Factor Receptor (FGFR) Inhibition

Aberrant FGFR signaling is implicated in various cancers. Pyrazolo[3,4-b]pyridine derivatives have been developed as potent and selective FGFR inhibitors.

Comparative Efficacy of a Pyrazolo[3,4-b]pyridine FGFR Inhibitor:

CompoundTargetIC50 (nM)Cell LineIC50 (µM)Reference CompoundTargetIC50 (nM)
7n FGFR11.2H15810.03PD173074 FGFR121.5
FGFR20.7--AZD4547 FGFR10.2
FGFR32.0--FGFR22.5
FGFR452.7--FGFR31.8

Data for compound 7n from a study on 1H-pyrazolo[3,4-b]pyridine derivatives as FGFR kinase inhibitors.[2]

Signaling Pathway:

FGFR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FGF FGF FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR FGFR->FGFR FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCG PLCγ FGFR->PLCG Activates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCG->Proliferation Inhibitor Pyrazolo[3,4-b]pyrazine Inhibitor Inhibitor->FGFR Inhibits

FGFR Signaling Pathway and Inhibition
SHP2 Allosteric Inhibition

SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling pathway. Allosteric inhibitors of SHP2 have emerged as a promising therapeutic strategy. A 1H-pyrazolo[3,4-b]pyrazine derivative has been identified as a highly selective allosteric SHP2 inhibitor.[3]

Comparative Efficacy of a Pyrazolo[3,4-b]pyrazine SHP2 Inhibitor:

Compound IDTargetIC50 (nM)Cell LineIC50 (µM)Reference CompoundTargetIC50 (nM)
4b SHP23.2NCI-H358 (KRAS G12C)0.58IACS-13909 SHP256.9

Data for compound 4b from a study on 1H-pyrazolo[3,4-b]pyrazine derivatives as SHP2 inhibitors.[3]

Signaling Pathway:

SHP2_Signaling cluster_upstream Upstream Signaling cluster_intracellular Intracellular RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 Recruits SHP2_inactive SHP2 (inactive) RTK->SHP2_inactive Recruits & Activates GrowthFactor Growth Factor GrowthFactor->RTK SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation SHP2_active SHP2 (active) SHP2_inactive->SHP2_active SHP2_active->SOS Activates Inhibitor Pyrazolo[3,4-b]pyrazine Allosteric Inhibitor Inhibitor->SHP2_inactive Stabilizes inactive state

SHP2 Signaling and Allosteric Inhibition

Broader Therapeutic Horizons

Beyond cancer, the pyrazolo[3,4-b]pyrazine scaffold is being explored for a variety of other therapeutic applications.

Anti-inflammatory Activity

Certain pyrazolo[3,4-b]pyrazine derivatives have demonstrated notable anti-inflammatory properties. For instance, some compounds have shown significant inhibition of carrageenan-induced rat paw edema, a common model for acute inflammation.

Quantitative Anti-inflammatory Activity:

Compound ID% Inhibition of EdemaReference Drug% Inhibition of Edema
15 44.44Indomethacin 44.44
29 37.5

Data from El-Kashef et al. (2018).[4]

Antibacterial and Antifungal Activity

The antimicrobial potential of pyrazolo[3,4-b]pyrazine derivatives is an active area of investigation. Several compounds have been synthesized and tested against various bacterial and fungal strains, showing promising minimum inhibitory concentrations (MIC).

Antimicrobial Activity (MIC in µg/mL):

Compound IDStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaCandida albicansAspergillus niger
6b 13 (IZ)14 (IZ)13 (IZ)---
6d 14 (IZ)13 (IZ)16 (IZ)---
Tetracycline 25 (IZ)28 (IZ)22 (IZ)20 (IZ)--

(IZ) = Inhibition Zone in mm. Data from Elsherif (2021).

Neuroprotective Potential

Emerging research suggests that pyrazolo[3,4-b]pyridine derivatives may have neuroprotective effects, making them potential candidates for the treatment of neurodegenerative diseases like Alzheimer's disease. Some compounds have shown the ability to bind to β-amyloid plaques. Additionally, related pyrazole derivatives have demonstrated neuroprotective effects in cellular models.

Neuroprotective Activity of a Pyrazole Derivative:

Compound IDAssayIC50 (µM)
6g IL-6 suppression in LPS-stimulated BV2 microglial cells9.562

Data from a study on the neuroprotective effects of pyrazole derivatives.[5]

Structure-Activity Relationship (SAR)

The therapeutic potential of pyrazolo[3,4-b]pyrazine derivatives is highly dependent on the nature and position of substituents on the core scaffold. SAR studies have revealed key insights for optimizing the activity of these compounds.

SAR_PyrazoloPyrazine cluster_scaffold Pyrazolo[3,4-b]pyrazine Core cluster_substituents Substituent Effects on Kinase Inhibition Core Pyrazolo[3,4-b]pyrazine R1 R1 Substituent (e.g., at N1 of pyrazole) Activity Biological Activity (e.g., Kinase Inhibition) R1->Activity - H-bonding with hinge region - N-methylation often decreases activity R3 R3 Substituent (e.g., at C3 of pyrazole) R3->Activity - Small alkyl or aryl groups can enhance potency - Bulky groups may decrease activity R5_R6 R5/R6 Substituents (on pyrazine ring) R5_R6->Activity - Introduction of solubilizing groups can improve pharmacokinetics - Can be modified to enhance selectivity

Key Structure-Activity Relationships

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of therapeutic candidates. Below are summaries of key experimental protocols.

Kinase Inhibition Assay (e.g., TRK, FGFR)

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase. A common method is a luminescence-based assay that quantifies the amount of ATP consumed by the kinase.

  • Reagent Preparation: Prepare solutions of the kinase, substrate (a peptide that can be phosphorylated by the kinase), ATP, and the test compound at various concentrations.

  • Kinase Reaction: In a multi-well plate, combine the kinase, substrate, and test compound. Initiate the reaction by adding ATP.

  • Signal Detection: After a set incubation period, add a reagent that generates a luminescent signal proportional to the amount of remaining ATP.

  • Data Analysis: The decrease in luminescence in the presence of the test compound is used to calculate the percent inhibition and the IC50 value.

SHP2 Phosphatase Activity Assay

This assay is similar to the kinase assay but measures the dephosphorylation of a substrate by the SHP2 phosphatase.

  • Reagent Preparation: Prepare solutions of the SHP2 enzyme, a phosphorylated substrate, and the test compound.

  • Phosphatase Reaction: Combine the enzyme and test compound, then initiate the reaction by adding the substrate.

  • Signal Detection: The amount of dephosphorylated product or released phosphate is measured, often using a fluorescent or colorimetric method.

  • Data Analysis: The change in signal is used to determine the IC50 value of the inhibitor.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability.

  • Cell Culture: Plate cells in a multi-well plate and allow them to adhere.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to the cells. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solvent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength. The intensity of the color is proportional to the number of viable cells.

In Vivo Tumor Xenograft Model

This model evaluates the antitumor efficacy of a compound in a living organism.

  • Cell Implantation: Inject human cancer cells into immunocompromised mice, usually subcutaneously.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Compound Administration: Treat the mice with the test compound or a vehicle control over a set period.

  • Tumor Measurement: Regularly measure the tumor volume.

  • Data Analysis: Compare the tumor growth in the treated group to the control group to determine the efficacy of the compound.

Conclusion

The pyrazolo[3,4-b]pyrazine scaffold represents a versatile and promising platform for the development of novel therapeutics. Its success in targeting key oncogenic kinases has established its importance in cancer drug discovery. Furthermore, the expanding research into its anti-inflammatory, antimicrobial, and neuroprotective properties suggests that the full therapeutic potential of this scaffold is yet to be fully realized. Continued exploration of the structure-activity relationships and the development of highly selective derivatives will undoubtedly lead to the discovery of new and effective treatments for a wide range of human diseases.

References

Safety Operating Guide

Proper Disposal of 5-Bromo-1H-pyrazolo[3,4-b]pyrazin-3-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 5-Bromo-1H-pyrazolo[3,4-b]pyrazin-3-amine. Adherence to these procedures is critical for the safety of laboratory personnel and to ensure environmental compliance. This guide is intended for researchers, scientists, and drug development professionals familiar with handling chemical reagents.

Immediate Safety and Handling Precautions:

This compound, as a brominated heterocyclic amine, should be handled as a hazardous substance. While specific toxicity data is limited, analogous compounds can cause skin, eye, and respiratory irritation.[1][2][3] Therefore, appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All handling of the solid material and its solutions should occur in a certified chemical fume hood to minimize inhalation exposure.[1][4]

Hazard Summary

For safe handling and disposal, it is crucial to be aware of the hazard classifications associated with this type of compound. The following table summarizes typical classifications for related brominated heterocyclic compounds.

Hazard ClassificationDescriptionGHS Precautionary Statement Examples
Skin Irritation Causes skin irritationP264: Wash hands thoroughly after handling.[1][3] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3]
Eye Irritation Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]
Respiratory Irritation May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1][3] P271: Use only outdoors or in a well-ventilated area.[1][3]
Acute Oral Toxicity May be harmful if swallowedP270: Do not eat, drink or smoke when using this product.[1] P330: Rinse mouth.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste is a critical step in the laboratory workflow. The following procedure outlines the necessary steps for safe and compliant disposal. The primary recommended method for disposing of halogenated organic compounds is high-temperature incineration by a licensed service.[4][5]

1. Waste Segregation:

  • All waste containing this compound, including unused or expired product, contaminated labware (e.g., pipette tips, vials, gloves), and cleaning materials (e.g., absorbent pads), must be segregated as "Halogenated Organic Waste." [4][6][7]

  • This waste stream must be kept separate from non-halogenated chemical waste to ensure proper treatment and prevent chemical incompatibilities.[4][6]

2. Waste Collection:

  • Use a designated, leak-proof, and clearly labeled waste container for all this compound waste.[4]

  • The container should be made of a chemically compatible material (e.g., high-density polyethylene) and must be kept securely closed when not in active use to prevent the release of vapors.[4][6]

3. Labeling:

  • The label on the waste container must, at a minimum, include:

    • The words "Hazardous Waste." [4]

    • The full chemical name: "this compound."[4]

    • A list of any other components or solvents in the waste mixture.

    • The relevant hazard pictograms (e.g., exclamation mark for irritant).

4. Storage:

  • Store the waste container in a designated satellite accumulation area that is well-ventilated, such as a ventilated cabinet or within a fume hood.[2][4]

  • Keep the container away from incompatible materials, heat, and sources of ignition.[2]

5. Final Disposal:

  • The ultimate disposal of this compound waste must be conducted through an approved and licensed hazardous waste disposal company.[2][3][4]

  • Do not attempt to dispose of this chemical down the drain or in the regular trash.[4]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal of the waste container. Follow all institutional and local regulations for hazardous waste manifest and pickup procedures.

Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_generation Waste Generation & Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal A Generate Waste (Unused product, contaminated labware, spill cleanup material) B Is the waste halogenated? (Contains F, Cl, Br, I) A->B C Segregate as 'Halogenated Organic Waste' B->C Yes D Segregate as 'Non-Halogenated Waste' B->D No E Place in a designated, compatible, and sealed container C->E F Label Container 'Hazardous Waste' + Chemical Name + Hazards E->F G Store in a well-ventilated, secure satellite accumulation area F->G H Contact EHS for pickup G->H I Transport by licensed hazardous waste contractor H->I J Dispose via high-temperature incineration at an approved facility I->J

Caption: Disposal workflow for this compound.

References

Essential Safety and Handling Guide for 5-Bromo-1H-pyrazolo[3,4-B]pyrazin-3-amine and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 5-Bromo-1H-pyrazolo[3,4-B]pyrazin-3-amine and similar brominated pyrazolopyridine/pyrazine derivatives. The following procedures are designed for researchers, scientists, and professionals in drug development to ensure safe handling, operation, and disposal.

Hazard Identification and Personal Protective Equipment

While specific data for this compound is limited, data from structurally similar compounds, such as 5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine, indicate potential hazards. The Globally Harmonized System (GHS) classification for related compounds suggests the following hazards:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)[1]

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)

A "Warning" signal word is associated with these hazards.[1]

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC6H5BrN4[2]
Molecular Weight213.04 g/mol [2]
Physical FormSolid
Boiling Point608.5°C at 760 mmHg
Storage Temperature4°C, protect from light

Recommended Personal Protective Equipment (PPE)

To mitigate risks, the following personal protective equipment is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3]Protects against dust particles and splashes.
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber) inspected before use.[3] A lab coat or fire/flame resistant clothing should be worn.[3]Prevents skin contact and irritation.[1]
Respiratory Protection Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[3] All handling of solid material should be in a certified chemical fume hood.Avoids inhalation of harmful dust.

Operational and Disposal Plans

Handling and Storage Protocol

  • Engineering Controls : Always handle the solid compound within a certified chemical fume hood to minimize inhalation exposure.[4] Ensure adequate ventilation in the work area.[3]

  • Personal Hygiene : Wash hands and any exposed skin thoroughly after handling.[1] Do not eat, drink, or smoke in the laboratory.

  • Loading and Unloading : Use non-sparking tools to prevent ignition.[3] Avoid creating dust.[1][3]

  • Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[1] Store at the recommended temperature of 4°C and protect from light.

Spill and Emergency Procedures

  • Minor Spill : For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled hazardous waste container.

  • Major Spill : Evacuate personnel to a safe area.[3] Remove all sources of ignition.[3] Ventilate the area and wear appropriate PPE, including respiratory protection, before cleaning up the spill.

  • First Aid :

    • In case of eye contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1] If irritation persists, seek medical attention.[1]

    • In case of skin contact : Wash off immediately with plenty of soap and water for at least 15 minutes.[1] If skin irritation occurs, get medical advice.[1]

    • If inhaled : Move the person to fresh air.[1] If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[1]

    • If ingested : Clean mouth with water and drink plenty of water afterward.[1] Seek medical attention if you feel unwell.[1]

Waste Disposal Plan

Proper disposal of this compound and its waste is crucial for safety and environmental compliance.

  • Waste Segregation : All waste containing this compound, including unused product and contaminated lab materials (e.g., pipette tips, gloves, vials), must be segregated as "Halogenated Organic Waste".[4] This waste must be kept separate from non-halogenated waste.[4]

  • Waste Collection : Use a designated, leak-proof, and clearly labeled waste container.[4] The container should be compatible with the chemical.

  • Labeling : The waste container must be labeled with "Hazardous Waste," the full chemical name, and any other components in the mixture.[4]

  • Container Management : Keep the waste container securely closed when not in use.[4] Store it in a designated, well-ventilated satellite accumulation area away from ignition sources.[4]

  • Final Disposal : The final disposal must be conducted by a licensed hazardous waste disposal company.[4] The primary recommended method for pyridine derivatives is high-temperature incineration.[4] Do not dispose of this chemical down the drain or in regular trash.[4]

Experimental Workflow and Logical Relationships

G Workflow for Handling and Disposal of this compound cluster_0 Preparation and Handling cluster_1 Experimentation cluster_2 Waste Management and Disposal cluster_3 Emergency Procedures A Review Safety Data Sheet B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Chemical Fume Hood B->C D Weigh and Handle Solid Compound C->D E Perform Experimental Procedure D->E Use in Experiment F Segregate Halogenated Organic Waste E->F Generate Waste G Collect in Labeled, Sealed Container F->G H Store in Designated Accumulation Area G->H I Arrange for Professional Disposal (High-Temperature Incineration) H->I J Spill or Exposure Occurs K Follow First Aid and Spill Cleanup Protocols J->K

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.